Sj-733
Description
Properties
IUPAC Name |
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPFWKTFZAOTO-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424799-20-1 | |
| Record name | SJ-733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJ-733 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SJ-733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of SJ-733 Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ-733 is a novel, orally bioavailable antimalarial candidate that exhibits rapid and potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological consequences for the parasite and the infected host cell, and the pathways to resistance. The information is compiled from seminal peer-reviewed publications and clinical trial data, presented with the required technical depth for researchers and drug development professionals. This guide includes quantitative data on the compound's efficacy, detailed experimental methodologies, and visual diagrams of key pathways and workflows to facilitate a thorough understanding of this compound's antimalarial activity.
Introduction
The emergence and spread of drug-resistant P. falciparum strains pose a significant threat to global malaria control and elimination efforts. This has necessitated the discovery and development of new antimalarial agents with novel mechanisms of action. This compound, a dihydroisoquinolone compound, was identified through phenotypic screening and has progressed to clinical development due to its potent, fast-acting parasiticidal effects and a favorable safety profile.[1][2] This document serves as a technical deep-dive into the molecular pharmacology of this compound.
Molecular Target and Primary Mechanism of Action
The primary molecular target of this compound in P. falciparum is the P-type cation-translocating ATPase PfATP4.[3][4][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium ion concentrations ([Na⁺]i) by actively exporting Na⁺ from the parasite's cytoplasm.[3][6]
The mechanism of action of this compound is initiated by its direct inhibition of PfATP4.[7] This inhibition disrupts the parasite's ability to regulate its internal sodium concentration, leading to a rapid and substantial influx of Na⁺ into the parasite.[3][4] This perturbation of Na⁺ homeostasis is the critical first step in a cascade of events that ultimately leads to parasite death and clearance.[7] This rapid disruption of ion homeostasis is a key feature of this compound's fast-acting profile.[2]
Signaling Pathway: From PfATP4 Inhibition to Parasite Clearance
Caption: The signaling cascade initiated by this compound, leading to parasite clearance.
Downstream Effects on the Infected Erythrocyte
The immediate consequence of PfATP4 inhibition and subsequent Na⁺ influx is a series of profound changes in the P. falciparum-infected red blood cell (iRBC).[3][4] These changes are characteristic of eryptosis, a form of programmed cell death in erythrocytes, or cellular senescence.[3][4] The key observed effects include:
-
Increased Membrane Rigidity: The iRBC membrane becomes significantly more rigid.[3] This loss of deformability is a critical factor, as it renders the iRBCs unable to navigate the narrow sinusoids of the spleen, marking them for removal.
-
Phosphatidylserine (PS) Externalization: PS, a phospholipid normally confined to the inner leaflet of the erythrocyte membrane, is exposed on the outer surface of the iRBC.[3] This is a classic hallmark of apoptosis and serves as an "eat-me" signal for phagocytes.
These this compound-induced modifications of the iRBC are believed to be the primary drivers of the rapid parasite clearance observed in vivo, which is as fast or even faster than that of the current frontline drug, artesunate.[4][7] This host-mediated clearance mechanism is a distinguishing feature of this compound's mode of action.
Quantitative Data
The potency and efficacy of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of (+)-SJ-733 against P. falciparum
| Parameter | Value | P. falciparum Strain(s) | Reference |
| EC₅₀ Range | 10 - 60 nM | Various drug-sensitive and resistant strains | [4] |
Table 2: In Vivo Efficacy of (+)-SJ-733 in a Murine Model
| Parameter | Value | Animal Model | Reference |
| ED₉₀ | 1.9 mg/kg | Non-obese diabetic SCID mice engrafted with human erythrocytes | [7] |
| AUC at ED₉₀ | 1.5 µM·h | Non-obese diabetic SCID mice engrafted with human erythrocytes | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Phase 1a Trial)
| Dose (mg) | Cmax (ng/mL) | AUC₀₋∞ (µg·h/L) | T½ (h) |
| 75 | 185 (148 - 222) | 1,898 (1,518 - 2,278) | 14.8 (12.1 - 17.5) |
| 150 | 389 (311 - 467) | 4,279 (3,423 - 5,135) | 15.9 (13.2 - 18.6) |
| 300 | 834 (667 - 1,001) | 10,214 (8,171 - 12,257) | 17.1 (14.4 - 19.8) |
| 600 | 1,510 (1,208 - 1,812) | 24,283 (16,135 - 31,311) | 17.4 (16.1 - 24.0) |
| 900 | 1,680 (1,344 - 2,016) | 28,642 (19,095 - 38,189) | 18.2 (15.5 - 20.9) |
| 1200 | 1,820 (1,456 - 2,184) | 33,126 (22,084 - 44,168) | 19.1 (16.4 - 21.8) |
| Data are presented as median (IQR). Data sourced from Gaur et al., 2020.[1] |
Resistance to this compound
Resistance to this compound has been selected for in vitro and is associated with specific mutations in the pfatp4 gene.[4][6] These mutations are clustered in a specific region of the PfATP4 protein.[4] A critical finding is that these resistance-conferring mutations are associated with a significant fitness cost to the parasite.[3][4] This fitness cost may slow the emergence and spread of resistance in the field, a highly desirable characteristic for a new antimalarial drug.[3][6]
Experimental Workflow: In Vitro Selection of this compound Resistant P. falciparum
Caption: A generalized workflow for the in vitro selection of this compound resistant parasites.
Key Experimental Protocols
Detailed, step-by-step protocols for all experiments are often found in the supplementary materials of the cited publications. Below are summaries of the methodologies for key assays used to elucidate the mechanism of action of this compound.
In Vitro P. falciparum Growth Inhibition Assay
This assay is fundamental for determining the potency of antimalarial compounds.
-
Principle: To measure the concentration of a drug required to inhibit parasite growth by 50% (IC₅₀) over one erythrocytic cycle (typically 48-72 hours).
-
General Protocol:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum or AlbuMAX at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: A suspension of infected erythrocytes (typically at the ring stage with 0.5-1% parasitemia and 2% hematocrit) is added to each well. The plates are incubated for 48-72 hours.
-
Growth Measurement: Parasite growth is quantified. Common methods include:
-
[³H]-Hypoxanthine Incorporation: Addition of radiolabeled hypoxanthine, which is incorporated into the nucleic acids of viable parasites. The amount of incorporated radioactivity is measured using a scintillation counter.
-
SYBR Green I Assay: Use of a fluorescent dye that intercalates with DNA. After lysing the erythrocytes, the fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
Flow Cytometry: Staining parasites with a DNA-specific fluorescent dye (e.g., YOYO-1) and quantifying the percentage of infected erythrocytes.
-
-
Data Analysis: The results are normalized to drug-free controls, and the IC₅₀ values are calculated using a non-linear regression dose-response curve.
-
Intracellular Sodium Ion Measurement
This assay directly measures the effect of this compound on the parasite's intracellular sodium concentration.
-
Principle: To use a sodium-sensitive fluorescent dye to monitor changes in [Na⁺]i in real-time.
-
General Protocol:
-
Parasite Preparation: Mature trophozoite or schizont stage parasites are isolated from their host erythrocytes by saponin lysis.
-
Dye Loading: The isolated parasites are loaded with a sodium-sensitive fluorescent dye (e.g., SBFI-AM) in a sodium-free buffer.
-
Fluorimetry: The dye-loaded parasites are placed in a fluorometer, and the baseline fluorescence ratio is recorded.
-
Drug Addition: this compound is added to the parasite suspension, and the change in fluorescence ratio is monitored over time, indicating the influx of Na⁺.
-
Calibration: At the end of the experiment, ionophores are used to equilibrate the intracellular and extracellular Na⁺ concentrations to calibrate the fluorescence signal.
-
Measurement of Erythrocyte Deformability
Changes in the mechanical properties of iRBCs upon drug treatment are assessed using various biophysical techniques.
-
Principle: To quantify the stiffness or rigidity of the iRBC membrane.
-
Methodologies:
-
Micropipette Aspiration: A single iRBC is partially aspirated into a micropipette with a known negative pressure. The length of the cellular projection into the pipette is used to calculate the membrane shear modulus.
-
Optical Tweezers: A laser beam is used to trap and stretch a single iRBC. The force required to achieve a certain deformation provides a measure of the cell's elasticity.
-
Atomic Force Microscopy (AFM): A sharp cantilever tip indents the surface of an iRBC. The force-indentation curve is used to determine the Young's modulus, a measure of stiffness.
-
Conclusion
This compound represents a promising new class of antimalarial drugs with a novel and compelling mechanism of action. By targeting PfATP4 and inducing a rapid, host-mediated clearance of infected erythrocytes, it offers a fast-acting profile that is crucial for the treatment of malaria. The significant fitness cost associated with resistance mutations in pfatp4 suggests a potential for a longer therapeutic lifespan compared to other antimalarials. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other PfATP4 inhibitors as next-generation antimalarial therapies. The ongoing clinical trials will be critical in determining the ultimate role of this compound in the fight against malaria.[2][9][10]
References
- 1. RBC Membrane Biomechanics & Plasmodium falciparum Invasion: Probing Beyond Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Methods to Investigate the Deformability of RBC During Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Frontiers | Erythrocyte Membrane Makeover by Plasmodium falciparum Gametocytes [frontiersin.org]
- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
The Molecular Target of Sj-733: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sj-733 is a novel antimalarial clinical candidate that exhibits rapid parasite clearance. This document provides an in-depth technical overview of the molecular target of this compound, the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4). By inhibiting PfATP4, this compound disrupts sodium homeostasis within the parasite, inducing a cascade of events that ultimately leads to the clearance of infected erythrocytes. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and workflows associated with the mechanism of action of this compound.
Introduction
The emergence of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarials with unique mechanisms of action. This compound, a dihydroisoquinolone derivative, has demonstrated potent and fast-acting antimalarial activity in both preclinical and clinical settings.[1][2] This guide focuses on the molecular target of this compound, PfATP4, and the downstream consequences of its inhibition.
The Molecular Target: P. falciparum ATP4 (PfATP4)
The primary molecular target of this compound is the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[3][4][5][6] PfATP4 is a crucial ion pump located on the plasma membrane of the malaria parasite.[7][8] Its primary function is to maintain a low intracellular sodium ion (Na+) concentration by actively exporting Na+ from the parasite's cytosol.[3][7] This process is vital for parasite survival and replication within the host erythrocyte.
Target Validation
The identification and validation of PfATP4 as the target of this compound were established through several lines of evidence:
-
In Vitro Evolution and Resistance Studies: P. falciparum strains resistant to this compound were generated through in vitro drug pressure.[3] Whole-genome sequencing of these resistant parasites consistently revealed mutations in the pfatp4 gene.[8]
-
Biochemical Assays: Treatment of parasitized erythrocytes with this compound in vitro leads to a rapid increase in the intracellular Na+ concentration within the parasite, a direct consequence of PfATP4 inhibition.[4][7]
-
Genetic Manipulation: Introduction of mutations identified in resistant strains into the pfatp4 gene of drug-sensitive parasites confers resistance to this compound.[9]
Mechanism of Action
The binding of this compound to PfATP4 inhibits its Na+ export function.[7][8] This leads to a rapid and significant increase in the parasite's intracellular Na+ concentration.[7][10] The disruption of sodium homeostasis triggers a series of profound physiological and morphological changes in the infected erythrocyte, collectively termed eryptosis or programmed erythrocyte death.[3][4][5][6]
Signaling Pathway
The inhibition of PfATP4 by this compound initiates a signaling cascade that results in the clearance of the infected red blood cell.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
- 10. research.monash.edu [research.monash.edu]
The Rise of a Novel Antimalarial: A Technical Guide to the Discovery and Development of Sj-733
For Immediate Release
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of Sj-733, a promising, fast-acting antimalarial drug candidate. Designed for researchers, scientists, and drug development professionals, this document details the core scientific data, experimental protocols, and underlying biological pathways associated with this compound.
Introduction: A New Strategy in the Fight Against Malaria
The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant Plasmodium falciparum strains. This has fueled the search for novel antimalarials with unique mechanisms of action. This compound, a dihydroisoquinolone derivative, emerged from phenotypic screening as a potent inhibitor of parasite proliferation[1][2]. Subsequent studies have revealed its novel target and a unique mode of action that involves host-mediated clearance of infected erythrocytes, making it a significant candidate for future combination therapies[1][3].
Discovery and Lead Optimization
This compound was identified through high-throughput screening of compound libraries for activity against P. falciparum. The initial hit underwent extensive lead optimization to improve its potency, pharmacokinetic properties, and safety profile. The (+)-enantiomer of this compound was found to be significantly more potent than the (-)-enantiomer and was selected for further development[1].
Mechanism of Action: Targeting PfATP4 and Inducing Eryptosis
This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4)[1][4]. PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium (Na+) concentrations within the parasite[1][4][5].
The inhibition of PfATP4 by this compound triggers a cascade of events:
-
Disruption of Na+ Homeostasis: Inhibition of PfATP4 leads to a rapid and significant increase in the parasite's intracellular Na+ concentration[1][3].
-
Parasite Paralysis and Growth Arrest: The influx of Na+ disrupts essential cellular processes, causing immediate arrest of parasite motility and a halt in replication[3][6].
-
Induction of Eryptosis in the Host Cell: Concurrently, the altered parasite physiology induces changes in the infected red blood cell, leading to a form of programmed cell death known as eryptosis. This is characterized by membrane rigidification, cell shrinkage, and the externalization of phosphatidylserine (PS) on the erythrocyte surface[1][3][7].
-
Host-Mediated Clearance: The exposed PS acts as a signal for phagocytes, leading to the rapid recognition and clearance of the infected erythrocyte by the host's immune system[1][3]. This host-mediated clearance mechanism contributes to the rapid in vivo activity of this compound, which is faster than its in vitro killing effect[3].
Resistance to this compound has been associated with mutations in the pfatp4 gene. However, these mutations often come with a significant fitness cost to the parasite, potentially slowing the development of widespread resistance[1][2].
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
In Vitro Activity
This compound demonstrates potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials.
| Strain | IC50 (nM) | Reference |
| P. falciparum (general) | 10 - 60 | [1] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, demonstrating good oral bioavailability and exposure.
| Species | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | Reference |
| Mouse | 20-25 | Oral | ~5 | 5-40 | [8] |
| Rat | 20-25 | Oral | ~5 | 5-40 | [8] |
| Dog | 30 | Oral | >20 | 5-40 | [8] |
Preclinical In Vivo Efficacy
In a mouse model of malaria, this compound demonstrated potent parasite-clearing activity.
| Model | Parameter | Value | Reference |
| P. berghei infected mice | ED90 (racemate) | 40 mg/kg | [8] |
| P. falciparum infected NSG mice | ED90 ((+)-enantiomer) | 1.9 mg/kg | [6] |
Clinical Pharmacokinetics (Phase 1a)
A first-in-human study in healthy volunteers established the safety and pharmacokinetic profile of single ascending doses of this compound.
| Dose (mg) | Condition | Median AUC0-∞ (µg·h/L) | Median Terminal Half-life (h) | Median Tmax (h) | Reference |
| 600 | Fasted | 24,283 (IQR: 16,135-31,311) | 17.4 (IQR: 16.1-24.0) | 1.0 (IQR: 0.6-1.3) | [9] |
Clinical Efficacy (Phase 1b)
In a human induced blood-stage malaria model, this compound demonstrated rapid parasite clearance.
| Dose (mg) | log10 Parasite Reduction Ratio (PRR48) | Parasite Clearance Half-life (h) | Reference |
| 150 | 2.2 (95% CI: 2.0-2.5) | 6.47 (95% CI: 5.88-7.18) | [9] |
| 600 | 4.1 (95% CI: 3.7-4.4) | 3.56 (95% CI: 3.29-3.88) | [9] |
Experimental Protocols
In Vitro Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% sorbitol treatment[10]. Parasites are cultured in RPMI-1640 medium supplemented with human serum or Albumax II at 37°C in a low oxygen environment (5% O2, 5% CO2, 90% N2)[11][12].
-
Drug Plate Preparation: Serial dilutions of this compound are prepared in culture medium and added to a 96-well plate[10].
-
Assay Initiation: A parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) is added to the drug-containing wells[10].
-
Incubation: The plate is incubated for 72 hours under standard culture conditions[10].
-
Lysis and Staining: The assay is terminated by freezing the plate. After thawing, a lysis buffer containing SYBR Green I is added to each well[10].
-
Fluorescence Reading: The fluorescence is read using a microplate reader, and the data is used to calculate IC50 values.
The workflow for this protocol is visualized below.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
This model assesses the activity of a compound against a newly established malaria infection in mice.
Principle: The reduction in parasitemia in treated mice compared to untreated controls is measured over a four-day treatment period.
Methodology:
-
Animal Model: Mice (e.g., NMRI or BALB/c strains) are used[2][13].
-
Infection: Mice are infected intravenously or intraperitoneally with P. berghei parasitized red blood cells[2].
-
Treatment: Treatment with this compound or a vehicle control is initiated shortly after infection and continues for four consecutive days. The drug is typically administered orally or subcutaneously[2].
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy[2].
-
Efficacy Calculation: The mean parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that causes a 90% reduction in parasitemia (ED90) is then determined.
The logical relationship for determining in vivo efficacy is depicted in the diagram below.
Clinical Development
This compound has progressed to clinical trials in humans. A Phase 1a/b trial in healthy volunteers and in an induced blood-stage malaria model has been completed, demonstrating a favorable safety, tolerability, and pharmacokinetic profile, along with rapid antimalarial activity[7][9]. A Phase 2a study is underway to further evaluate the efficacy, safety, and pharmacokinetics of this compound, both alone and in combination with the pharmacokinetic enhancer cobicistat, in adult patients with uncomplicated malaria[14]. The use of cobicistat is being explored to increase the exposure of this compound and potentially enable a single-dose cure[15][16].
Conclusion
This compound represents a promising new class of antimalarials with a novel mechanism of action that leverages the host's immune system for rapid parasite clearance. Its potent in vitro and in vivo activity, favorable preclinical and clinical safety and pharmacokinetic profiles, and the high fitness cost associated with resistance make it a strong candidate for inclusion in future antimalarial combination therapies. Further clinical development will be crucial in defining its role in the global effort to control and eradicate malaria.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Regulation in the Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. BUZZOFF: Phase 1a, First-in-human, Dose-escalation Study of (+)-SJ000557733 (SJ733), an Oral, Novel Inhibitor of Plasmodium Falciparum Plasma Membrane Protein PFATP4. | St. Jude Care & Treatment [stjude.org]
- 16. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Parasite Sodium Homeostasis by Sj-733: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant malarial parasites necessitates the development of novel therapeutics with unique mechanisms of action. Sj-733, a potent dihydroisoquinolone, represents a promising new class of antimalarials that rapidly clears parasites by targeting sodium homeostasis. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its interaction with the Plasmodium falciparum ATP4 (PfATP4) ion pump and the subsequent cascade of events leading to parasite demise. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing the compound's activity, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and development.
Introduction
Malaria remains a significant global health burden, with the continuous evolution of parasite resistance to frontline therapies posing a major challenge to eradication efforts. A critical strategy in overcoming resistance is the identification of novel drug targets and chemical scaffolds. This compound has emerged from phenotypic screening as a clinical candidate with a rapid parasite clearance profile, acting on a novel target within the parasite.[1][2] This compound and its analogues target PfATP4, a P-type ATPase that is crucial for maintaining low intracellular sodium concentrations in the parasite.[1][3] By inhibiting PfATP4, this compound induces a rapid and lethal disruption of ion homeostasis, triggering a unique cascade of events that leads to the swift removal of infected erythrocytes from circulation.[3][4] This whitepaper will delineate the molecular mechanism of this compound, present key quantitative data on its efficacy, and provide detailed methodologies for its study.
Mechanism of Action: Targeting PfATP4 to Disrupt Sodium Homeostasis
The primary target of this compound is the Plasmodium falciparum cation-transporting ATPase, PfATP4.[3][5] This P-type ATPase is localized to the parasite's plasma membrane and functions as a sodium pump, actively extruding Na+ ions from the parasite's cytosol to maintain a low intracellular sodium concentration, a critical requirement for parasite survival.[1][6]
Treatment of infected erythrocytes with (+)-Sj-733, the more potent enantiomer, leads to the inhibition of PfATP4's pumping activity.[3] This inhibition disrupts the parasite's ability to maintain sodium balance, resulting in a rapid and significant influx of sodium ions into the parasite's cytosol.[7] This dramatic increase in intracellular sodium reaches its maximum effect within approximately 90 minutes of drug exposure.[7][8]
The immediate consequences of this sodium influx are the arrest of parasite motility and a halt in intracellular replication, with the maximal potency of this blockade observed after 24 hours.[7][8] The disruption of sodium homeostasis also leads to an alkalinization of the parasite's cytosol.[8]
A key feature of this compound's mechanism is the induction of eryptosis, or suicidal death of the infected erythrocyte.[1][3] The profound physiological changes within the parasite, triggered by the sodium influx, lead to alterations in the host red blood cell. These changes include increased membrane rigidity and the externalization of phosphatidylserine (PS) on the erythrocyte surface, which acts as a signal for phagocytic clearance.[1][3] This host-mediated clearance mechanism is proposed to be the primary driver of the rapid in vivo parasite clearance observed with this compound treatment.[3]
Resistance to this compound is directly linked to mutations within the pfatp4 gene, further solidifying its role as the primary target.[8] These mutations often come with a significant fitness cost to the parasite, potentially slowing the development of resistance in the field.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound on Plasmodium falciparum.
Table 1: In Vitro Efficacy and Effect on Intracellular Sodium of (+)-Sj-733
| Parameter | Value | Cell Line/Strain | Reference |
| EC50 (Growth Inhibition) | 10 - 60 nM | Various P. falciparum strains | [3] |
| EC50 (Increase in [Na+]i) | ~200 nM | Wild-type P. falciparum | [3] |
| Sensitivity Decrease (Resistant Strain) | ~50-fold | P. falciparum ATP4L350H | [3] |
| IC50 (Resistant Strain) | > 9 µM | P. falciparum ATP4G358S | [5] |
Table 2: In Vivo Efficacy of (+)-Sj-733 in Mouse Models
| Parameter | Value | Model | Reference |
| ED90 | 1.9 mg/kg | P. falciparum in NSG mice | [3][7] |
| AUCED90 | 1.5 µM·h | P. falciparum in NSG mice | [3][7] |
Table 3: Comparative In Vivo Efficacy (ED90 in NSG Mouse Model)
| Compound | ED90 (mg/kg) | Reference |
| (+)-Sj-733 | 1.9 | [3][7] |
| Pyrimethamine | 0.9 | [3][7] |
| Chloroquine | 4.3 | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Intracellular Sodium Concentration ([Na+]i)
This protocol describes the use of the fluorescent sodium indicator sodium-binding benzofuran isophthalate (SBFI) to measure changes in intracellular sodium in response to this compound.
Materials:
-
Synchronized late-stage trophozoite-infected erythrocytes
-
Saponin
-
SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound and control compounds
-
Fluorometer or fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 505 nm.
Procedure:
-
Harvest synchronized late-stage trophozoite-infected erythrocytes and purify them from uninfected cells using standard methods (e.g., Percoll gradient).
-
Isolate the parasites from the host erythrocytes by brief lysis with saponin (e.g., 0.05% w/v in HBS) on ice, followed by washing to remove host cell debris.
-
Load the isolated parasites with SBFI-AM (e.g., 5-10 µM) in the presence of Pluronic F-127 (e.g., 0.02% v/v) in HBS for 30-60 minutes at 37°C.
-
Wash the SBFI-loaded parasites to remove extracellular dye.
-
Resuspend the parasites in HBS and add to a multi-well plate or a cuvette.
-
Add varying concentrations of this compound or control compounds to the parasite suspension.
-
Measure the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 505 nm, over time. An increase in the 340/380 nm ratio indicates an increase in intracellular sodium.
-
Calibrate the fluorescence signal to absolute [Na+]i using ionophores (e.g., gramicidin) in buffers with known sodium concentrations.
Parasite Growth Inhibition Assay
This assay determines the 50% effective concentration (EC50) of this compound against P. falciparum growth in vitro.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
96-well microplates
-
This compound and control antimalarials
-
[3H]-hypoxanthine or a fluorescent DNA dye (e.g., YOYO-1)
-
Scintillation counter or flow cytometer
Procedure (using YOYO-1 and Flow Cytometry):
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites to each well at a starting parasitemia of approximately 0.5-1% and a final hematocrit of 1-2%.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, fix the cells with 1% paraformaldehyde.[8]
-
Stain the parasite DNA with a fluorescent dye such as 50 nM YOYO-1.[8]
-
Determine the final parasitemia in each well using a flow cytometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Eryptosis Assay (Phosphatidylserine Exposure)
This protocol uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine (PS), a hallmark of eryptosis, on the surface of infected erythrocytes treated with this compound.
Materials:
-
Synchronized P. falciparum culture
-
This compound and control compounds
-
Annexin V-FITC (or other fluorescent conjugate)
-
Annexin V binding buffer
-
A DNA dye impermeable to live cells (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Treat synchronized parasite cultures with this compound or control compounds for a specified period (e.g., 7 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye like Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are considered eryptotic.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Mechanism of action of this compound on Plasmodium falciparum.
Caption: Experimental workflow for measuring intracellular sodium.
Caption: Experimental workflow for the eryptosis assay.
Conclusion
This compound represents a significant advancement in the fight against malaria, offering a novel mechanism of action that leads to rapid parasite clearance. Its targeting of PfATP4 and the subsequent disruption of sodium homeostasis provide a powerful new strategy for antimalarial drug development. The induction of eryptosis in the host cell is a particularly noteworthy feature, as it leverages the host's own clearance mechanisms to eliminate the parasite. The detailed quantitative data and experimental protocols provided in this whitepaper are intended to facilitate further research into this promising class of compounds and to aid in the development of the next generation of antimalarial therapies. The high fitness cost associated with resistance to this compound further enhances its potential as a durable clinical candidate. Continued investigation into the structure and function of PfATP4 will be crucial for the rational design of even more potent and selective inhibitors.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]
The Role of Eryptosis in the Antimalarial Activity of SJ-733: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence and spread of drug-resistant Plasmodium strains represent a significant obstacle to global malaria eradication efforts. This necessitates the development of novel antimalarials with unique mechanisms of action. (+)-SJ733 is a clinical candidate that targets the parasite's cation-transporting ATPase, PfATP4, inducing a novel host-mediated clearance mechanism. This technical guide provides an in-depth examination of the role of eryptosis—the programmed, suicidal death of erythrocytes—in the potent antimalarial activity of SJ-733. We detail the molecular cascade initiated by this compound, from ion homeostasis disruption within the parasite to the profound physiological changes in the host red blood cell that signal its rapid removal from circulation. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual diagrams of the critical pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction to Eryptosis and its Relevance in Malaria
Eryptosis is a form of programmed cell death for anucleated erythrocytes, analogous to apoptosis in nucleated cells. Key features of eryptosis include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the outer leaflet of the cell membrane.[1][2] This PS exposure acts as a critical "eat-me" signal for phagocytes, leading to the silent clearance of senescent or damaged red blood cells without inducing an inflammatory response.[3]
During the intraerythrocytic stage of their lifecycle, Plasmodium parasites impose significant stress on their host cells.[1] While the parasite has mechanisms to delay premature eryptosis to ensure its own survival, the induction of this pathway has emerged as a promising host-directed therapeutic strategy.[1][4] By targeting host cell removal rather than the parasite directly, such a strategy could mitigate the development of drug resistance.[4] The antimalarial candidate (+)-SJ733 exemplifies this approach by specifically triggering eryptosis in infected erythrocytes, leading to their rapid, host-mediated clearance.[5][6]
Molecular Mechanism of this compound Action
The antimalarial activity of this compound is initiated by a highly specific interaction with a parasite protein, leading to a cascade of events within both the parasite and the host erythrocyte.
Primary Target: Plasmodium falciparum ATP4 (PfATP4)
The direct molecular target of (+)-SJ733 is PfATP4, a cation-transporting ATPase located on the parasite's plasma membrane.[5][7][8] PfATP4 is believed to function as a sodium pump, actively extruding Na⁺ ions from the parasite's cytosol to maintain low intracellular sodium concentrations.[7][8]
Disruption of Ion Homeostasis
Upon administration, (+)-SJ733 inhibits the function of PfATP4.[6][9] This blockade prevents sodium extrusion, resulting in a rapid and significant increase in the cytosolic Na⁺ concentration within the parasite.[6][9] This critical event reaches its maximal effect within approximately 90 minutes of treatment and is the primary trigger for the subsequent downstream effects.[9][10]
Immediate Parasiticidal Effects
The sudden disruption of sodium homeostasis has immediate and profound consequences for the parasite. This includes:
-
Arrest of Parasite Motility: The influx of sodium leads to an immediate cessation of parasite movement.[6][9]
-
Blockade of Replication: Intracellular parasite replication is completely arrested, with this effect reaching maximal potency within 24 hours of exposure.[9][10]
While these direct effects arrest the parasite's lifecycle, the in vivo efficacy of this compound is primarily driven by the subsequent changes induced in the host erythrocyte.
This compound-Induced Eryptosis of the Host Erythrocyte
The physiological stress induced upon the parasite by this compound triggers the eryptosis signaling cascade in the infected host erythrocyte. This process is highly specific to parasite-infected cells, leaving uninfected erythrocytes unharmed.[5]
The hallmark features of eryptosis are observed in infected erythrocytes following this compound treatment, maximizing about 7 hours post-treatment[6][9]:
-
Phosphatidylserine (PS) Externalization: The eryptotic cell scrambles its membrane phospholipids, exposing PS on the outer surface.[7][9] This is the most critical change, as it signals for phagocytic recognition.
-
Morphological and Biophysical Changes: The erythrocytes shrink, become more spherical, and exhibit a significant increase in membrane rigidity.[7][9][10]
These changes effectively transform the infected erythrocyte into a target for the host's own cellular clearance mechanisms. While this compound does cause slow parasite death in vitro (maximal by 96 hours), its true potency is realized in vivo, where the induction of eryptosis leads to the rapid removal of infected cells, with a speed comparable to that of the frontline drug artesunate.[5][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the antimalarial activity of (+)-SJ733.
Table 1: Pharmacodynamic and In Vitro Activity of (+)-SJ733
| Parameter | Value / Observation | Source |
|---|---|---|
| Time to Max. Parasite [Na⁺] Increase | ~90 minutes | [6][9] |
| Time to Max. Eryptotic Effects | ~7 hours | [6][9] |
| Time to Complete Arrest of Replication (in vitro) | ~24 hours | [6][9] |
| Time to Max. Parasite Death (in vitro) | ~96 hours |[6][9] |
Table 2: In Vivo Efficacy and Pharmacokinetics of (+)-SJ733
| Parameter | Value / Observation | Source |
|---|---|---|
| Efficacy (ED₉₀ in NSG mouse model) | ||
| (+)-SJ733 | 1.9 mg/kg | [6] |
| Chloroquine | 4.3 mg/kg | [6] |
| Pyrimethamine | 0.9 mg/kg | [6] |
| Pharmacokinetics | ||
| Peak Plasma Concentration (Mice, 20-25 mg/kg) | ~5 µM within 1 hour | [5][6] |
| Peak Plasma Concentration (Dogs, 30 mg/kg) | >20 µM | [5][6] |
| Safety |
| Safety Margin (Rat Exposure vs. Mouse ED₉₀) | ~220-fold |[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of eryptosis and antimalarial activity.
Assessment of Eryptosis
-
Objective: To quantify the hallmarks of eryptosis (PS exposure, cell shrinkage) in infected erythrocytes treated with this compound.
-
Methodology: Flow Cytometry
-
Cell Culture: Synchronized P. falciparum-infected erythrocytes are cultured to the desired stage (e.g., trophozoites). Uninfected erythrocytes from the same donor are used as a control.
-
Drug Treatment: Cells are incubated with (+)-SJ733 at various concentrations (e.g., 10x EC₅₀) or a vehicle control (DMSO) for specified time points (e.g., 0, 4, 7, 24 hours).
-
Staining: After incubation, cells are washed in an Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V (to detect PS exposure) and a nucleic acid stain (e.g., Hoechst or SYTO) to differentiate between infected (DNA-positive) and uninfected (DNA-negative) erythrocytes.
-
Data Acquisition: Samples are analyzed on a flow cytometer. Forward scatter (FSC) is used as a proxy for cell size, while FITC fluorescence indicates Annexin V binding (PS exposure).
-
Analysis: The erythrocyte population is gated based on FSC and side scatter (SSC). This population is then further analyzed to distinguish between infected and uninfected cells based on the nucleic acid stain. The percentage of Annexin V-positive cells within the infected and uninfected populations is then quantified. A decrease in FSC is indicative of cell shrinkage.
-
Measurement of Parasite Viability and Growth
-
Objective: To determine the rate at which this compound arrests growth and kills the parasite in vitro.
-
Methodology 1: Luciferase-Based Proliferation Assay
-
Parasite Strain: A P. falciparum line expressing luciferase is used.
-
Assay Setup: Synchronized, infected erythrocytes are incubated with serial dilutions of (+)-SJ733.
-
Measurement: At various time points (e.g., 24, 48, 72 hours), a luciferin-containing lysis buffer is added to the wells. The resulting bioluminescence, which is proportional to the number of viable parasites, is measured using a luminometer. This method is effective for determining growth arrest.[5]
-
-
Methodology 2: Clonal Dilution Assay
-
Drug Exposure: Infected erythrocytes are exposed to a high concentration of (+)-SJ733 (e.g., >EC₉₉) for a defined period (e.g., 24, 48, 72, 96 hours).[5]
-
Washing and Dilution: After exposure, the drug is thoroughly washed out, and the cells are serially diluted into 96-well plates.
-
Outgrowth: The plates are incubated for a period sufficient for parasite outgrowth (e.g., 21-28 days).
-
Analysis: Wells are screened for parasite growth (e.g., by staining with SYBR Green and flow cytometry). The number of viable parasites remaining after drug exposure is calculated based on the dilution factor of the last positive well. This method determines the rate of parasite killing.
-
In Vivo Efficacy Studies
-
Objective: To determine the efficacy of this compound in a live animal model of malaria.
-
Methodology: Mouse Model of Malaria
-
Animal Model: Nonobese diabetic/SCID/IL-2 receptor gamma chain null (NSG) mice are engrafted with human erythrocytes.[6]
-
Infection: The mice are infected with a human-infective strain of Plasmodium, such as P. falciparum 3D7.
-
Drug Administration: Once parasitemia is established, mice are treated orally with (+)-SJ733 at various doses.
-
Monitoring: Parasitemia is monitored daily by collecting a small blood sample and analyzing Giemsa-stained thin blood smears or by flow cytometry.
-
Endpoint: The efficacy is typically reported as the effective dose required to reduce parasitemia by 90% (ED₉₀) compared to vehicle-treated controls.[6]
-
Visualizations: Pathways and Workflows
This compound Mechanism of Action and Eryptosis Induction
Caption: Signaling cascade of (+)-SJ733 from PfATP4 inhibition to host-mediated clearance.
Experimental Workflow for Eryptosis Assessment via Flow Cytometry
Caption: Step-by-step workflow for quantifying this compound-induced eryptosis.
Conclusion and Future Perspectives
(+)-SJ733 represents a significant advancement in antimalarial drug development, primarily due to its unique mechanism of action that co-opts the host's own cellular machinery to eliminate the pathogen. By inhibiting the parasite's PfATP4 sodium pump, this compound induces profound physiological changes in the infected erythrocyte, marking it for destruction via eryptosis.[5][9] This host-mediated clearance is rapid and effective, positioning this compound as a potent clinical candidate.[6]
The high fitness cost associated with mutations in PfATP4 that confer resistance suggests that this mechanism may be more durable against the evolution of resistance compared to traditional parasite-directed antimalarials.[5][7] Further research into the specific host signaling pathways that link parasite stress to the activation of the erythrocyte's suicidal machinery will provide deeper insights and may unveil new targets for host-directed antimalarial therapies. Understanding and harnessing the power of eryptosis is a promising frontier in the global fight against malaria.
References
- 1. Manipulating Eryptosis of Human Red Blood Cells: A Novel Antimalarial Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eryptosis as a New Insight in Malaria Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating Eryptosis of Human Red Blood Cells: A Novel Antimalarial Strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Structural-Activity Relationship of SJ-733 and its Analogs: A Technical Guide to a Novel Antimalarial Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. One of the most promising new drug targets is the parasite's cation-transporting ATPase, PfATP4, which is essential for maintaining low intracellular Na+ concentrations. Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic stress and parasite death.[1][2] SJ-733 is a clinical candidate belonging to the dihydroisoquinolone (DHIQ) class of PfATP4 inhibitors.[1][3] It exhibits rapid parasite clearance, a high safety margin, and activity against both asexual and sexual stages of the parasite, making it a promising component for future antimalarial therapies.[1][4] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for their evaluation, and visualizes the key pathways and workflows involved in their development.
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their antimalarial effect by directly inhibiting the PfATP4 sodium efflux pump on the plasma membrane of the Plasmodium parasite.[1][2] This inhibition disrupts the parasite's ability to maintain sodium ion homeostasis, leading to a rapid increase in intracellular sodium concentration. The immediate consequences of this ionic imbalance are cellular swelling and an increase in intracellular pH.[5] These physiological disruptions trigger a cascade of events, including profound physical changes in the infected red blood cell, such as increased membrane rigidity and the externalization of phosphatidylserine, which are signs of eryptosis (erythrocyte suicide) or senescence.[1][6] These changes are believed to signal for the rapid clearance of infected erythrocytes by the host's immune system.[1][7] Resistance to this compound has been linked to mutations in the pfatp4 gene, further validating it as the primary target.[1][2]
Quantitative Structural-Activity Relationship (SAR) Data
The following table summarizes the in vitro antimalarial activity of this compound and key analogs against P. falciparum. The data highlights the critical structural features required for potent PfATP4 inhibition.
| Compound | R1 | R2 | R3 | P. falciparum 3D7 IC50 (nM) | Notes |
| (+)-SJ733 | 4-CF3-Ph | H | 7-CF3 | 10-60 | Clinical candidate. The (+)-enantiomer is significantly more potent. |
| (-)-SJ733 | 4-CF3-Ph | H | 7-CF3 | >1000 | Enantiomeric selectivity is crucial for activity. |
| SJ311 | 4-Cl-Ph | H | 7-CF3 | 50-100 | A close analog used in resistance studies. |
| Analog 1 | 4-CF3-Ph | Me | 7-CF3 | >1000 | Methylation at R2 is detrimental to activity. |
| Analog 2 | 4-CF3-Ph | H | H | 200-500 | The 7-CF3 group is important for potency. |
| Analog 3 | Ph | H | 7-CF3 | 100-250 | The 4-CF3 group on the phenyl ring enhances activity. |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This method is widely used for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL gentamicin.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous parasite cultures with a parasitemia of ~0.5% and a hematocrit of 2% are added to 96-well plates containing the serially diluted compounds. Control wells with no drug and wells with uninfected erythrocytes are included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
PfATP4-Associated Na+-ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of compounds on the ATPase activity of PfATP4 in isolated parasite membranes.
-
Parasite Membrane Preparation: Trophozoite-stage parasites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to hypotonic lysis and differential centrifugation to enrich for parasite membranes.
-
ATPase Assay: The membrane preparation is incubated at 37°C in a reaction buffer containing ATP, MgCl2, and varying concentrations of NaCl. The test compound or vehicle control (DMSO) is added to the reaction mixture.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The cipargamin-sensitive (a known PfATP4 inhibitor) fraction of ATPase activity is considered to be PfATP4-associated. The IC50 values of the test compounds are determined by measuring the inhibition of this PfATP4-associated ATPase activity at various compound concentrations.
Conclusion
The dihydroisoquinolone scaffold, exemplified by this compound, represents a promising new class of antimalarial agents targeting PfATP4. The structural-activity relationship studies have highlighted the key chemical moieties essential for potent activity and have guided the optimization of this series. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new PfATP4 inhibitors. Further exploration of this chemical space, aided by the increasing structural understanding of PfATP4, holds significant potential for the development of next-generation antimalarial drugs to combat the growing threat of drug resistance.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Malarial Candidate SJ-733: A Deep Dive into Preclinical Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SJ-733 is a novel, orally bioavailable anti-malarial compound that has demonstrated significant promise in preclinical studies and early-stage clinical trials. As a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), this compound disrupts sodium ion homeostasis within the parasite, leading to rapid cell death and clearance from the host. This technical guide provides a comprehensive overview of the early-stage and preclinical data on this compound, with a focus on its mechanism of action, efficacy, pharmacokinetics, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
Mechanism of Action: Targeting a Novel Parasite Vulnerability
This compound exerts its anti-malarial effect by targeting PfATP4, a P-type ATPase that functions as a sodium-proton antiporter, crucial for maintaining low intracellular sodium concentrations in the malaria parasite.[1][2][3] Inhibition of PfATP4 by this compound leads to a rapid influx of sodium ions into the parasite.[2][3][4] This ionic imbalance triggers a cascade of events, including profound physical changes in the infected red blood cell, such as increased membrane rigidity and the externalization of phosphatidylserine, which are characteristic of eryptosis (erythrocyte suicide) or senescence.[2][3] This process ultimately leads to the rapid, host-mediated clearance of infected erythrocytes.[4][5][6] Notably, this clearance mechanism appears to be independent of the spleen and macrophages.[5][6]
Signaling Pathway
Caption: Mechanism of action of this compound.
Preclinical Efficacy
The (+)-enantiomer of this compound has demonstrated potent activity against all tested strains of P. falciparum in vitro, including those resistant to other anti-malarial drugs.[5] It is equally effective against all stages of the erythrocytic life cycle.[5] In vivo studies have shown that this compound clears parasites as rapidly as artesunate, a current standard-of-care antimalarial.[5][6]
Quantitative Efficacy Data
| Parameter | Species/Strain | Value | Reference |
| In Vitro EC50 | P. falciparum (various strains) | 10 - 60 nM | [5] |
| In Vitro EC50 | P. falciparum (ACP-B6, wild type) | 75 nM | [7] |
| In Vitro EC50 | P. falciparum (ACP-B6-L350H mutant) | 3.5 µM | [7] |
| In Vitro EC50 | P. falciparum (ACP-B6-P412T mutant) | 10 µM | [7] |
| In Vivo ED90 | P. falciparum 3D70087/N9 (NSG mouse model) | 1.9 mg/kg | [4][5][6] |
| In Vivo ED90 | P. berghei (mouse model) | 40 mg/kg (racemate) | [6] |
| Binding Affinity (kd) | P. falciparum-infected erythrocytes | 50 nM | [5] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability.[5][6]
Preclinical Pharmacokinetic Parameters of (+)-SJ-733
| Species | Dose | Cmax | AUC | Oral Bioavailability | Reference |
| Mouse | 20-25 mg/kg (oral) | ~5 µM | 5-40 µM·h | - | [4][6] |
| Rat | 20-25 mg/kg (oral) | ~5 µM | 5-40 µM·h | >65% | [5][6] |
| Dog | 30 mg/kg (oral) | >20 µM | 5-40 µM·h | >65% | [4][5][6] |
Safety and Toxicology
Preclinical studies have indicated a high safety margin for this compound.[4] No significant toxicology was observed in rats at doses up to 200 mg/kg, with an exposure (AUC) approximately 43-fold higher than that required for the maximum parasitological response.[4][6] In extensive in vitro profiling and in vivo studies in preclinical species, (+)-SJ-733 has not shown significant safety or tolerability liabilities.[6] The no-observed-adverse-effect level (NOAEL) and maximum tolerated dose were greater than 240 mg/kg in a 7-day repeat-dosing study in rats.[6] The predicted safety margin at the expected efficacious dose is 8-fold.[8] The most significant adverse events noted in GLP toxicology studies were methemoglobinemia and mild reversible regenerative anemia, which were only observed in dogs at high doses.[8]
Experimental Protocols
In Vitro Growth Inhibition Assay
This protocol is based on methodologies described in preclinical studies of this compound.[7]
Objective: To determine the 50% effective concentration (EC50) of this compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA)
-
YOYO-1 nucleic acid stain
-
Flow cytometer
Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a starting parasitemia of approximately 0.8%.
-
This compound is added in a serial dilution, typically ranging from nanomolar to micromolar concentrations. A DMSO-only control is included.
-
The final DMSO concentration in all wells is normalized (e.g., to 1%).
-
Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, parasites are fixed with 1% PFA.
-
The fixed parasites are stained with a nucleic acid dye such as 50 nM YOYO-1.
-
The percentage of viable parasites is determined by flow cytometry.
-
Data are analyzed using a 4-parameter non-linear regression to calculate the EC50 values.
Experimental Workflow: In Vitro Growth Inhibition Assay
Caption: Workflow for in vitro growth inhibition assay.
In Vivo Efficacy Study in NSG Mouse Model
This protocol is a generalized representation based on the methods used in the preclinical evaluation of this compound.[4][5][6]
Objective: To determine the in vivo efficacy (e.g., ED90) of this compound against P. falciparum.
Materials:
-
Non-obese diabetic (NOD)-scid IL2Rγnull (NSG) mice
-
P. falciparum 3D70087/N9 infected human red blood cells
-
This compound formulation for oral administration
-
Vehicle control
-
Blood collection supplies
-
Microscopy or flow cytometry equipment for parasitemia determination
Procedure:
-
NSG mice are engrafted with human red blood cells.
-
Mice are infected with P. falciparum 3D70087/N9.
-
Once a stable parasitemia is established, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically in a multi-dose regimen (e.g., once daily for four consecutive days). A vehicle control group receives the formulation without the active compound.
-
Blood samples are collected at regular intervals to monitor parasitemia.
-
Parasitemia is determined by methods such as Giemsa-stained blood smears and microscopy or by flow cytometry.
-
The effective dose required to inhibit parasite growth by 90% (ED90) is calculated by comparing the parasitemia in treated groups to the control group.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy study.
Human Clinical Data (Phase 1)
First-in-human Phase 1a/b trials have been conducted to investigate the safety, tolerability, pharmacokinetics, and antimalarial activity of this compound in healthy volunteers and in an induced blood-stage malaria model.[1][9]
Key Findings from Phase 1 Trials:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated at all tested doses in both fasted and fed conditions.[1][9] Most adverse events were mild and considered unrelated or unlikely to be related to the study drug.[1][9]
-
Pharmacokinetics: this compound exposure increased proportionally with the dose up to 600 mg, after which it became saturable.[1][9] A 600 mg dose in fasted participants exceeded the target therapeutic exposure.[1][9] The median terminal half-life was approximately 17.4 hours.[9]
-
Efficacy: this compound demonstrated a rapid antiparasitic effect.[1][9] The parasite clearance half-life was 6.47 hours for a 150 mg dose and 3.56 hours for a 600 mg dose.[1][9]
-
Pharmacokinetic Enhancement: Co-administration with cobicistat, a CYP3A4 inhibitor, was shown to significantly increase the exposure of this compound, suggesting a potential for a single-dose or reduced-dose regimen.[10][11]
Human Pharmacokinetic and Efficacy Data (Phase 1b)
| Dose | Parasite Clearance Half-life (95% CI) | log10PRR48 (95% CI) | Reference |
| 150 mg | 6.47 h (5.88–7.18) | 2.2 (2.0–2.5) | [1][9] |
| 600 mg | 3.56 h (3.29–3.88) | 4.1 (3.7–4.4) | [1][9] |
Future Directions
The favorable preclinical and early clinical profile of this compound supports its continued development as a fast-acting component of combination antimalarial therapy.[1][9] Ongoing and future studies are likely to focus on:
-
Phase 2a trials in patients with uncomplicated malaria to further evaluate efficacy, safety, and the exposure-response relationship.[8][12]
-
Investigation of this compound in combination with other antimalarial agents.
-
The use of pharmacokinetic enhancers like cobicistat to optimize dosing regimens.[11][12]
-
Evaluation in special populations, such as children and pregnant women.[8]
Conclusion
This compound represents a promising new class of antimalarial drugs with a novel mechanism of action. Its potent in vitro and in vivo activity, rapid parasite clearance, favorable pharmacokinetic profile, and high safety margin make it a strong candidate for inclusion in future combination therapies aimed at malaria treatment and eradication. The data presented in this guide underscore the potential of targeting the parasite's ion homeostasis as an effective strategy in the fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Antimalarial Candidate Sj-733
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sj-733 is a potent, orally bioavailable antimalarial compound belonging to the dihydroisoquinolone class. It exhibits rapid parasiticidal activity against multiple life-cycle stages of Plasmodium falciparum, including those resistant to current antimalarial drugs. The unique mechanism of action of this compound involves the inhibition of the parasite's plasma membrane P-type cation-translocating ATPase, PfATP4. This inhibition disrupts sodium ion homeostasis within the parasite, leading to a cascade of events culminating in the premature death of the infected erythrocyte through a process resembling eryptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, making it a valuable resource for researchers in the field of antimalarial drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with the IUPAC name (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | [1] |
| Molecular Formula | C₂₄H₁₆F₄N₄O₂ | [1] |
| Molecular Weight | 468.4 g/mol | [1] |
| SMILES | C1=CC=C2C(=C1)--INVALID-LINK--CC(F)(F)F)C3=CN=CC=C3">C@@HC(=O)NC4=CC(=C(C=C4)F)C#N | [1] |
| CAS Number | 1424799-20-1 | [1] |
Mechanism of Action
This compound exerts its antimalarial effect through a novel mechanism of action centered on the disruption of ion homeostasis in the Plasmodium falciparum parasite. The key target of this compound is the parasite's plasma membrane P-type cation-translocating ATPase, PfATP4.[2][3]
PfATP4 is crucial for maintaining a low intracellular sodium ion (Na⁺) concentration within the parasite by actively pumping Na⁺ out of the cytosol.[4] this compound inhibits PfATP4, leading to a rapid influx of Na⁺ into the parasite.[2] This disruption of Na⁺ homeostasis triggers a series of downstream events, including:
-
Increased Membrane Rigidity: The altered intracellular ionic environment causes changes in the physical properties of the infected red blood cell membrane.[2]
-
Phosphatidylserine Externalization: The "eat-me" signal, phosphatidylserine, is exposed on the outer leaflet of the infected erythrocyte membrane.[2]
-
Eryptosis: These changes are consistent with the induction of eryptosis, a form of programmed cell death in erythrocytes.[2][4]
This host-mediated clearance mechanism, triggered by the direct action of this compound on the parasite, contributes to the rapid in vivo clearance of infected red blood cells.[2]
Caption: Mechanism of action of this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against various strains of P. falciparum in vitro and has shown significant efficacy in in vivo models of malaria.
In Vitro Activity
| Parameter | Value | P. falciparum Strains | Reference |
| EC₅₀ Range | 10 - 60 nM | Various, including drug-resistant strains | [2] |
In Vivo Efficacy
| Animal Model | Efficacy Metric | Value | Reference |
| NOD-scid IL2Rγnull mice | ED₉₀ | 1.9 mg/kg | [5] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species and humans have shown that this compound is orally bioavailable and achieves plasma concentrations sufficient for antimalarial activity.
| Species | Dose | Cmax | AUC | T₁/₂ | Oral Bioavailability | Reference |
| Mouse | 20-25 mg/kg (oral) | ~5 µM | - | - | - | [5] |
| Rat | 20-25 mg/kg (oral) | ~5 µM | - | - | >65% | [2][5] |
| Dog | 30 mg/kg (oral) | >20 µM | - | - | >65% | [2][5] |
| Human | 600 mg (single dose, fasted) | - | 24,283 µg*h/L (median AUC₀-∞) | 17.4 h (median) | - | [6] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Plate Preparation: Test compounds are serially diluted in culture medium and added to 96-well plates.
-
Parasite Inoculation: Asynchronous parasite cultures with a parasitemia of ~0.5% and a final hematocrit of 2% are added to the wells.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Initial Safety and Toxicity Profile of Sj-733: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of the novel antimalarial candidate, Sj-733. The information is compiled from preclinical studies and first-in-human Phase 1a/b clinical trials, offering a detailed resource for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as (+)-SJ000557733, is an orally bioavailable inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2] This novel mechanism of action disrupts sodium homeostasis in the parasite, leading to rapid physiological changes in infected red blood cells and their subsequent clearance from circulation.[1][2] This document summarizes the key safety, tolerability, and pharmacokinetic data from preclinical and early clinical development.
Preclinical Safety and Toxicology
This compound has undergone in vitro safety profiling and in vivo toxicology studies in rodent and non-rodent species.
In Vitro Safety Pharmacology
While the specific panel of in vitro safety assays for this compound is not publicly detailed, standard practice for a clinical candidate would involve screening against a broad range of molecular targets to identify potential off-target effects. Such panels typically include assays for:
-
hERG Channel Inhibition: To assess the risk of QT prolongation and cardiac arrhythmias.
-
Ames Test: To evaluate mutagenic potential.
-
Cytotoxicity Assays: To determine the effect on various human cell lines.
-
Receptor and Enzyme Profiling: To identify interactions with a wide array of G-protein coupled receptors (GPCRs), kinases, and other enzymes that could lead to adverse effects.
Publicly available data indicates that this compound has not exhibited significant safety liabilities in extensive in vitro profiling.[3]
In Vivo Toxicology
Good Laboratory Practice (GLP) compliant toxicology studies have been conducted in rats and dogs.
Experimental Protocols:
-
Rodent Studies (Rat): Repeat-dose oral toxicity studies were conducted in rats.[3] Based on standard OECD guidelines, these studies would involve daily administration of this compound at multiple dose levels for a specified duration (e.g., 7 or 28 days). Key endpoints would include clinical observations, body weight changes, food consumption, clinical pathology (hematology and serum chemistry), and histopathological examination of major organs.
-
Non-Rodent Studies (Dog): Similar repeat-dose oral toxicity studies were performed in dogs.[4] These studies are crucial for identifying potential toxicities that may not be observed in rodents.
Key Findings:
This compound was found to have a high safety margin in preclinical studies.[3] No significant toxicology was observed at doses up to 200 mg/kg in rats, which resulted in an exposure (AUC) approximately 43-fold higher than that required for the maximum parasitological response in a mouse model.[5] The most significant adverse events noted in GLP toxicology studies were methemoglobinemia and mild reversible regenerative anemia, which were observed only in dogs at high doses.[4] These effects were not observed in the first-in-human clinical trials.[4]
Clinical Safety and Tolerability
The initial clinical evaluation of this compound was conducted in a two-part Phase 1a/1b study in healthy volunteers (NCT02661373 and NCT02867059).[6]
Phase 1a: Dose-Escalation Study
Experimental Protocol:
This was a single-center, dose-escalation, first-in-human study in healthy adult volunteers.[6] Single ascending oral doses of this compound (75, 150, 300, 600, 900, or 1200 mg) were administered to participants in fasted and fed states.[7][8] Subsequently, multi-dose and boosted-dose (with cobicistat, a CYP3A4 inhibitor) cohorts were also evaluated.[9][10] Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Phase 1b: Induced Blood-Stage Malaria Study
Experimental Protocol:
This was a single-center, open-label, volunteer infection study.[7] Healthy, malaria-naive participants were inoculated with P. falciparum-infected erythrocytes. Upon reaching a predefined parasite density, participants were treated with a single dose of this compound (150 mg or 600 mg).[7] The primary endpoints were safety, tolerability, and antimalarial efficacy (parasite reduction ratio and clearance half-life).[7]
Summary of Clinical Safety Findings
This compound was generally safe and well-tolerated in both single and multi-dose regimens, as well as when co-administered with cobicistat.[6][9][10]
-
Adverse Events: The majority of reported adverse events were mild (Grade 1) and considered unrelated or unlikely to be related to this compound.[9][10] In the Phase 1a study, out of 119 AEs, only two were possibly related to the study drug.[7] In the Phase 1b study, the most common AEs were related to the induced malaria infection itself.[7] The only adverse event attributed to this compound was a case of mild, transient bilateral foot paraesthesia that resolved without intervention.[6] No serious adverse events (SAEs) or dose-limiting toxicities were reported.[9][10]
-
Laboratory Findings: No clinically significant changes in laboratory parameters, including liver function tests, were observed.[9][10]
-
Cardiovascular Safety: No clinically significant ECG findings, including QTc prolongation, were noted.[9][10]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and humans.
Preclinical Pharmacokinetics
This compound exhibited good oral bioavailability and exposure in mice, rats, and dogs.[5]
Human Pharmacokinetics
Experimental Protocol:
Plasma concentrations of this compound and its major metabolite, SJ506, were measured at multiple time points following drug administration. While the specific analytical method details for the clinical trials are not fully published, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such analyses.
Key Findings:
-
Absorption and Exposure: this compound is well-absorbed orally, with exposure increasing proportionally with doses up to 600 mg.[7] At higher doses, a sub-proportional increase in exposure was observed.[11]
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters from the single-dose escalation study are summarized in the table below.
-
Effect of Food: No relevant food effect was observed.[11]
-
Boosting with Cobicistat: Co-administration with cobicistat resulted in a significant increase in this compound exposure, with a median increase in AUC and Cmax of 3.9-fold and 2.6-fold, respectively.[9][10] This was accompanied by a median 4.6-fold decrease in the ratio of the major metabolite (SJ506) to the parent drug, consistent with the inhibition of CYP3A4-mediated metabolism.[9][10]
Data Presentation
Preclinical Toxicology Summary
| Species | Study Type | Key Findings | Reference |
| Rat | Repeat-Dose Oral | No significant toxicology at doses up to 200 mg/kg. | [5] |
| Dog | GLP Toxicology | Methemoglobinemia and mild reversible regenerative anemia at high doses. | [4] |
Human Pharmacokinetics of Single-Dose this compound (Fasted)
| Dose (mg) | Cmax (µg/L) [median (IQR)] | AUC0-∞ (µg·h/L) [median (IQR)] | t1/2 (h) [median (IQR)] |
| 150 | 5,830 (5,055-6,835) | 39,266 (34,113-46,149) | 12.1 (10.9-13.6) |
| 600 | 24,283 (16,135-31,311) | 24,283 (16,135-31,311) | 17.4 (16.1-24.0) |
Data adapted from Gaur et al., Lancet Infectious Diseases, 2020.[7]
Adverse Events in Phase 1a Study
| Relationship to this compound | Number of Events (%) |
| Unrelated | 54 (45%) |
| Unlikely Related | 63 (53%) |
| Possibly Related | 2 (2%) |
| Total | 119 (100%) |
Data adapted from Gaur et al., Lancet Infectious Diseases, 2020.[7]
Visualizations
Mechanism of Action of this compound
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. pnas.org [pnas.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Sj-733
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of the antimalarial drug candidate Sj-733 against Plasmodium falciparum. Recognizing the potential for interest in broader anti-parasitic applications, and given that the "Sj" nomenclature is often associated with Schistosoma japonicum, this document also includes comprehensive protocols for testing compound efficacy against Schistosoma mansoni. Additionally, standard cytotoxicity assays are detailed to evaluate the selectivity of test compounds.
Section 1: In Vitro Efficacy Assays for this compound against Plasmodium falciparum
This compound is a clinical candidate for malaria that acts by targeting the Plasmodium cation-transporting ATPase, ATP4.[1][2] Inhibition of PfATP4 leads to a rapid disruption of Na+ homeostasis within the parasite, which in turn induces eryptosis (programmed cell death) in the infected red blood cell, leading to rapid clearance of the parasite in vivo.[2][3][4] The following protocols describe standard in vitro methods to assess the efficacy and mechanism of action of this compound against the asexual erythrocytic stages of P. falciparum.
Quantitative Data Summary: this compound Efficacy against P. falciparum
| Parasite Strain | Assay Type | IC50 / EC50 | Reference |
| P. falciparum 3D7 | Growth Inhibition | ~75 nM | [5] |
| P. falciparum ACP-B6 | Growth Inhibition | Not specified | [5] |
| P. falciparum ACP-B6-L350H | Growth Inhibition | ~3.5 µM | [5] |
| P. falciparum ACP-B6-P412T | Growth Inhibition | ~10 µM | [5] |
Experimental Protocols
1.1: P. falciparum Asexual Stage Culture
This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete Medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II or 10% human serum.
-
Gassing mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Sterile culture flasks
-
-
Procedure:
-
Prepare complete medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
Add washed erythrocytes to a culture flask to achieve a 5% hematocrit in complete medium.
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes and add to the culture flask.
-
Gas the flask with the gassing mixture for 1-2 minutes and seal tightly.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Maintain the culture by changing the medium daily and splitting the culture to maintain parasitemia between 1-5%.
-
1.2: P. falciparum Drug Susceptibility Assay (SYBR Green I-based)
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
-
-
Procedure:
-
Prepare a serial dilution of this compound in complete medium in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well of a 96-well black microplate.
-
Transfer 100 µL of the drug dilutions to the corresponding wells of the plate containing the parasites. Include drug-free wells (negative control) and uninfected erythrocytes (background).
-
Incubate the plate for 72 hours at 37°C in a gassed chamber.
-
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Diagrams
Caption: Workflow for P. falciparum drug susceptibility assay.
Caption: Proposed mechanism of action of this compound in P. falciparum.
Section 2: In Vitro Efficacy Assays for Compounds against Schistosoma species
While this compound is an antimalarial, the following protocols are provided for screening compounds against Schistosoma mansoni, a common model for schistosomiasis research. These assays can be adapted for other Schistosoma species.
Quantitative Data Summary: Efficacy of Standard Antischistosomal Drugs
| Compound | Parasite Stage | Assay Type | IC50 | Reference |
| Praziquantel | Adult | Microscopic (viability) | 0.54 µM (in vitro grown) | [6][7] |
| Praziquantel | Adult | Microscopic (viability) | 0.14 µM (in vivo grown) | [6][7] |
| Auranofin | Schistosomula | Microscopic (viability) | Not specified | [8] |
| Mefloquine | Adult | Microscopic (viability) | 4.43 µM (in vitro grown) | [6][7] |
| Mefloquine | Adult | Microscopic (viability) | 0.48 µM (in vivo grown) | [6][7] |
Experimental Protocols
2.1: In Vitro Culture of S. mansoni Schistosomula
This protocol describes the transformation of cercariae into schistosomula and their subsequent culture.
-
Materials:
-
S. mansoni cercariae
-
DMEM or Basch Medium 169, supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin
-
Human serum (optional, for longer-term culture)
-
96-well culture plates
-
Incubator at 37°C, 5% CO2
-
-
Procedure:
-
Collect cercariae from infected snails.
-
Mechanically transform cercariae into schistosomula by vortexing.
-
Purify schistosomula from tails and other debris by sedimentation or Percoll gradient.
-
Wash the purified schistosomula with culture medium.
-
Resuspend the schistosomula in the appropriate culture medium and distribute them into a 96-well plate (e.g., 50-100 schistosomula per well).
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
2.2: Schistosomula Viability Assay
This assay assesses the viability of schistosomula after compound exposure.
-
Materials:
-
Cultured schistosomula in a 96-well plate
-
Test compound stock solution (in DMSO)
-
Inverted microscope
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the compound dilutions to the wells containing schistosomula. Include a solvent control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, assess the viability of the schistosomula using an inverted microscope based on motility and morphology. A scoring system can be used (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = dead).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2.3: Adult Worm Motility and Viability Assay
This protocol is for assessing the effect of compounds on adult S. mansoni.[9]
-
Materials:
-
Adult S. mansoni worms (recovered from infected mice)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
Test compound stock solution (in DMSO)
-
Inverted microscope
-
-
Procedure:
-
Recover adult worms from the portal vein of infected mice by perfusion.
-
Wash the worms in pre-warmed culture medium.
-
Place one or two worm pairs into each well of a 24-well plate containing fresh medium.
-
Allow the worms to acclimatize for at least 2 hours in the incubator.
-
Prepare and add the test compound dilutions to the wells. Include a solvent control.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
Observe the worms at 24, 48, and 72 hours for changes in motility, pairing status, and tegumental damage.[9]
-
Score the viability based on a predefined scale and determine the IC50.
-
Diagrams
Caption: Workflow for S. mansoni schistosomula viability assay.
Section 3: In Vitro Cytotoxicity Assays
It is crucial to assess the cytotoxicity of any new compound against mammalian cells to determine its selectivity index (SI = CC50 mammalian cells / IC50 parasite). The MTT assay is a common method for this purpose.[7]
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay Type | CC50 (Example Compound) |
| TOV-21G | Neutral Red Uptake | Varies |
| HepG2 | Neutral Red Uptake | Varies |
| WI-26VA4 | Neutral Red Uptake | Varies |
Experimental Protocol
3.1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]
-
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of ~5,000 cells per well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells with solvent only (negative control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability compared to the solvent control and determine the 50% cytotoxic concentration (CC50).
-
Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Schistosoma mansoni thioredoxin-glutathione reductase by auranofin: structural and kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of Anthelmintic Activities of Rauwolfia vomitoria (Apocynaceae) Stem Bark and Roots against Parasitic Stages of Schistosoma mansoni and Cytotoxic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
Application Notes and Protocols for Cell-based Antimalarial Screening of Sj-733
Introduction
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium parasites.[1][2] This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. SJ-733 is a promising clinical candidate that rapidly clears Plasmodium parasites.[3][4] Its mechanism of action involves the inhibition of the parasite's cation-transporting ATPase, PfATP4.[5][6][7] PfATP4 is crucial for maintaining low intracellular sodium (Na+) concentrations within the parasite.[3][8] Inhibition of this pump by this compound leads to a rapid influx of Na+, disrupting ion homeostasis and causing profound physical changes to the infected red blood cell (iRBC), ultimately leading to its clearance.[4][9]
These application notes provide a detailed protocol for a robust, high-throughput cell-based assay designed to screen for antimalarial compounds targeting PfATP4, using this compound as a reference compound. The described assay utilizes changes in parasite ATP levels as a readout for parasite viability, a method known for its sensitivity and reproducibility.[10][11]
Assay Principle
The viability of Plasmodium falciparum parasites is directly correlated with their intracellular ATP concentration. Healthy, metabolically active parasites produce high levels of ATP. Upon treatment with an effective antimalarial compound like this compound, parasite viability decreases, resulting in a rapid depletion of intracellular ATP.[12] This change in ATP can be quantified using a luciferase-based bioluminescence assay.[13][14] The amount of light produced is directly proportional to the amount of ATP present, and therefore, to the number of viable parasites. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of this compound
The signaling pathway below illustrates the mechanism of action for this compound.
Caption: Mechanism of this compound action on P. falciparum.
Experimental Protocols
Materials and Reagents
Parasite Culture:
-
Plasmodium falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Medium:
-
RPMI 1640 with L-glutamine and HEPES
-
0.5% Albumax II[15]
-
25 mM Sodium Bicarbonate
-
10 µg/mL Gentamicin
-
0.5 mM Hypoxanthine
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2[16]
Drug Susceptibility Assay:
-
This compound and other control antimalarials (e.g., Chloroquine, Artemisinin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Opaque, white 96-well or 384-well microplates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Plasmodium falciparum Culture
-
Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in complete medium.[17]
-
Incubate cultures at 37°C in a modular incubation chamber flushed with the gas mixture.[16]
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Maintain parasitemia between 1-8%. Sub-culture as needed by adding fresh erythrocytes and complete medium.
Parasite Synchronization
For consistent assay results, it is crucial to use a synchronized parasite culture, primarily at the ring stage.
-
Treat a culture with 5-10% parasitemia (mostly trophozoites) with 5% D-Sorbitol for 10 minutes at 37°C to lyse mature-stage parasites.
-
Wash the erythrocyte pellet three times with RPMI 1640 to remove the sorbitol.
-
Resuspend the pellet in complete medium and return to the incubator. The culture will now consist predominantly of ring-stage parasites.
Drug Susceptibility Assay Workflow
The following diagram outlines the workflow for the drug susceptibility assay.
Caption: High-throughput screening workflow for antimalarials.
Detailed Assay Protocol
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and control drugs in complete medium in a separate 96-well plate. A typical concentration range for this compound would be 1 nM to 10 µM.
-
Include wells for positive control (no drug) and negative control (uninfected erythrocytes).
-
Transfer the drug dilutions to the opaque, white assay plate.
-
-
Parasite Seeding:
-
Prepare a suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add the parasite suspension to each well of the assay plate containing the pre-dispensed compounds.[13]
-
-
Incubation:
-
Seal the plates and incubate for 72 hours at 37°C in a gassed chamber. This duration allows for the parasite to complete one full life cycle.[2]
-
-
ATP Measurement:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Subtract the background luminescence values (wells with uninfected erythrocytes) from all experimental wells.
-
Normalize the data by expressing the luminescence signal in each treated well as a percentage of the positive control (untreated infected erythrocytes).
-
Plot the percentage of parasite viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.
Data Presentation
Quantitative data from the screening assay should be summarized in a clear, tabular format to allow for easy comparison of compound potencies.
Table 1: Sample IC50 Values for Antimalarial Compounds against P. falciparum Strains
| Compound | Target | P. falciparum 3D7 (Sensitive) IC50 [nM] | P. falciparum Dd2 (Resistant) IC50 [nM] |
| This compound | PfATP4 | 10 - 50 | 15 - 60 |
| Chloroquine | Heme Polymerization | 15 - 25 | 200 - 400 |
| Artemisinin | Multiple Targets | 1 - 5 | 2 - 8 |
| Atovaquone | Cytochrome bc1 | 0.5 - 2 | 1500 - 3000 |
Note: The IC50 values presented are hypothetical examples based on typical ranges found in the literature and are intended for illustrative purposes only. Actual values will vary depending on experimental conditions.
Conclusion
The described ATP-based luminescence assay provides a sensitive, robust, and high-throughput compatible method for screening antimalarial compounds. It is particularly well-suited for identifying and characterizing inhibitors of PfATP4, such as this compound, by accurately measuring their effect on parasite viability. The detailed protocol and workflow are designed to ensure reproducibility and generate high-quality, comparable data for drug discovery and development programs.
References
- 1. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 5. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-SJ733 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Na+ Regulation in the Malaria Parasite Plasmodiumfalciparum Involves the Cation ATPase PfATP4 and Is a Target of the Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Functioning of Na+-ATPases from Protozoan Parasites: Are These Pumps Targets for Antiparasitic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Global Survey of ATPase Activity in Plasmodium falciparum Asexual Blood Stages and Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for SJ-733 in In Vitro Parasite Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ-733 is a novel antimalarial clinical candidate that acts as a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] Inhibition of PfATP4 disrupts sodium ion homeostasis within the parasite, leading to rapid parasite growth arrest and clearance.[1][2][3][4][5] These application notes provide detailed protocols for determining the effective concentration of this compound against P. falciparum in vitro, establishing and maintaining parasite cultures, and assessing parasite viability.
Data Presentation
The following table summarizes the in vitro activity of this compound against various strains of P. falciparum.
| Parasite Strain | EC50 Range (nM) | Key Resistance Markers | Reference |
| Various Strains | 10 - 60 | Sensitive to other antimalarials | [1] |
| Dihydroisoquinolone-resistant | > 60 nM (2- to 750-fold increase) | Mutations in pfatp4 | [6] |
Experimental Protocols
In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum
This protocol describes the continuous in vitro culture of P. falciparum necessary for drug susceptibility testing.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete Culture Medium (CCM): RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks (T25 or T75)
-
Centrifuge
-
Microscope
-
Giemsa stain
Procedure:
-
Preparation of Erythrocytes:
-
Wash human O+ erythrocytes three times with RPMI 1640 medium by centrifuging at 500 x g for 5 minutes and removing the supernatant and buffy coat.
-
Resuspend the washed erythrocytes to a 50% hematocrit in CCM.
-
-
Culture Initiation and Maintenance:
-
In a sterile culture flask, combine the parasitized erythrocyte culture with fresh, washed erythrocytes and CCM to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5%.
-
Place the flask in a modular incubation chamber, flush with the gas mixture for 1-2 minutes, and seal tightly.
-
Incubate at 37°C.
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
-
Monitor parasite growth daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-8% by adding fresh erythrocytes and CCM.
-
-
Synchronization of Parasite Stages (Optional but Recommended):
-
To obtain a synchronous culture of ring-stage parasites, treat the culture with 5% D-sorbitol.
-
Centrifuge the culture, remove the supernatant, and resuspend the cell pellet in 5 volumes of 5% D-sorbitol solution.
-
Incubate for 10 minutes at 37°C to selectively lyse mature parasite stages.
-
Wash the erythrocytes three times with RPMI 1640 to remove the sorbitol and lysed cells.
-
Resuspend the synchronized ring-stage parasites in CCM and continue cultivation.
-
Determination of this compound EC50 using a SYBR Green I-based Fluorescence Assay
This protocol outlines a common method for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in CCM in a separate 96-well plate. A typical concentration range to test would be from 1 nM to 1 µM.
-
Include a drug-free control (CCM with DMSO at the same final concentration as the highest this compound dilution) and a background control (uninfected erythrocytes).
-
-
Assay Setup:
-
Add 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom 96-well plate in triplicate.
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate in a modular incubation chamber flushed with the gas mixture at 37°C for 72 hours.
-
-
Assay Readout:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Normalize the data by expressing the fluorescence of each drug concentration as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Signaling pathway of this compound action in P. falciparum.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved single-step lysis protocol to measure luciferase bioluminescence in Plasmodium falciparum | springermedizin.de [springermedizin.de]
- 3. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for undertaking limiting dilution assays for in vitro cloning of Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sj-733 in Studying Plasmodium Ion Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sj-733 is a potent antimalarial clinical candidate that targets the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2] PfATP4 is crucial for maintaining low intracellular sodium (Na+) concentrations within the parasite.[3][4] By inhibiting PfATP4, this compound induces a rapid and cytotoxic influx of Na+, leading to a cascade of physiological disruptions that ultimately result in parasite death and clearance of infected erythrocytes.[5][6] These application notes provide a detailed overview of the use of this compound as a chemical probe to study ion regulation in Plasmodium and offer protocols for key experimental assays.
This compound's mechanism of action involves the disruption of Na+ homeostasis, which is followed by an increase in intracellular pH, altered cell volume, increased membrane rigidity, and the externalization of phosphatidylserine (PS) on the infected red blood cell (iRBC) surface.[2][5] These changes mimic eryptosis (erythrocyte suicide) and signal for the rapid removal of the iRBCs by the host's immune system, contributing to the drug's fast-acting in vivo efficacy.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on Plasmodium falciparum.
| Parameter | Method | Treatment | Result | Reference |
| Intracellular Na+ Concentration ([Na+]i) | SBFI-AM fluorescent dye | 1 µM this compound | Rapid increase in [Na+]i, reaching maximal effect within 90 minutes. | [6] |
| Intracellular pH (pHi) | BCECF-AM fluorescent dye | 1 µM this compound | Rapid alkalinization of the parasite cytosol. | [7] |
| In Vitro Efficacy (EC50) | Standard SYBR Green I assay | 72-hour incubation | 10-60 nM | [7] |
| In Vivo Efficacy (ED90) | P. falciparum-infected NOD-scid IL2Rγnull mice | Single daily dose for 4 days | 1.9 mg/kg | [7] |
| Parasite Clearance | P. falciparum-infected NOD-scid IL2Rγnull mice | Single dose of this compound | ~80% reduction in parasitemia within 24 hours. | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Measurement of Intracellular Na+ ([Na+]i) in P. falciparum
This protocol uses the ratiometric fluorescent indicator sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) to measure [Na+]i.
Materials:
-
Synchronized P. falciparum-infected erythrocytes (trophozoite stage)
-
This compound stock solution (in DMSO)
-
SBFI-AM (in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
HEPES-buffered saline (HBS): 125 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES, 10 mM glucose, pH 7.4
-
Calibration buffers with varying Na+ concentrations (e.g., 0, 10, 20, 50, 100 mM NaCl, with choline chloride to maintain osmolarity)
-
Gramicidin and monensin (ionophores for calibration)
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 505 nm emission filter
Procedure:
-
Dye Loading: a. Wash synchronized iRBCs twice with HBS. b. Resuspend the cell pellet to a 2% hematocrit in HBS. c. Prepare the loading buffer: Dilute SBFI-AM stock to a final concentration of 5-10 µM in HBS. For improved dye loading, first mix the SBFI-AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[5] d. Add the loading buffer to the cell suspension and incubate for 60-90 minutes at 37°C in the dark. e. Wash the cells three times with HBS to remove extracellular dye. Resuspend in HBS.
-
This compound Treatment and Measurement: a. Aliquot the dye-loaded cell suspension into a 96-well plate. b. Measure the baseline fluorescence ratio (Excitation: 340 nm / 380 nm, Emission: 505 nm) for several minutes. c. Add this compound to the desired final concentration (e.g., 1 µM) or vehicle (DMSO) and immediately begin recording the fluorescence ratio over time (e.g., for 60-90 minutes).
-
Calibration: a. At the end of the experiment, add ionophores (e.g., a combination of gramicidin and monensin) to the cells in the presence of calibration buffers with known Na+ concentrations. b. Record the fluorescence ratios for each Na+ concentration to generate a calibration curve. c. Convert the experimental fluorescence ratios to [Na+]i using the calibration curve.
Protocol 2: Measurement of Intracellular pH (pHi) in P. falciparum
This protocol uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Materials:
-
Synchronized P. falciparum-infected erythrocytes (trophozoite stage)
-
This compound stock solution (in DMSO)
-
BCECF-AM (1 mM in DMSO)
-
HEPES-buffered saline (HBS)
-
Calibration buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)
-
Nigericin (protonophore for calibration)
-
Fluorescence plate reader or microscope with 490 nm and 440 nm excitation filters and a 530 nm emission filter
Procedure:
-
Dye Loading: a. Wash synchronized iRBCs twice with HBS. b. Resuspend to a 2% hematocrit in HBS. c. Add BCECF-AM to a final concentration of 1-5 µM. d. Incubate for 30-45 minutes at 37°C in the dark. e. Wash the cells three times with HBS to remove extracellular dye and resuspend in HBS.
-
This compound Treatment and Measurement: a. Aliquot the dye-loaded cell suspension into a 96-well plate. b. Measure the baseline fluorescence ratio (Excitation: 490 nm / 440 nm, Emission: 530 nm). c. Add this compound to the desired final concentration or vehicle (DMSO) and record the fluorescence ratio over time.
-
Calibration: a. At the end of the experiment, add nigericin in the presence of high K+ buffer (to clamp the membrane potential) at various known pH values. b. Record the fluorescence ratios for each pH to generate a calibration curve. c. Convert the experimental fluorescence ratios to pHi values.
Protocol 3: Assessment of Infected Erythrocyte Membrane Rigidity
This protocol uses flow cytometry to assess changes in iRBC shape and rigidity based on forward scatter (FSC) signals. An increase in rigidity often results in a more spherical shape and altered FSC properties.
Materials:
-
Synchronized P. falciparum-infected erythrocytes
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
PBS
-
Flow cytometer
Procedure:
-
Treatment: a. Incubate synchronized iRBCs with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 4-24 hours).
-
Sample Preparation: a. Wash the cells once with PBS. b. Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer using a low flow rate. b. Set the forward scatter (FSC) channel to a linear gain. c. Analyze the FSC distribution. A shift in the FSC profile or a change in the distribution's width can indicate alterations in cell size and shape, consistent with increased rigidity.[3]
Protocol 4: Detection of Phosphatidylserine (PS) Externalization
This protocol uses Annexin V staining and flow cytometry to detect the exposure of PS on the outer leaflet of the iRBC membrane, a marker of eryptosis.
Materials:
-
Synchronized P. falciparum-infected erythrocytes
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
Annexin V-FITC (or other fluorophore conjugate)
-
10X Annexin V Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
Flow cytometer
Procedure:
-
Treatment: a. Incubate synchronized iRBCs with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 4-24 hours).
-
Staining: a. Wash cells twice with cold PBS and then once with 1X Binding Buffer. b. Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a new tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently mix and incubate for 15 minutes at room temperature in the dark.[2] f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour. b. Annexin V-positive/PI-negative cells are considered eryptotic.
Conclusion
This compound is an invaluable tool for dissecting the critical role of Na+ homeostasis in Plasmodium survival. The protocols outlined above provide a framework for researchers to investigate the on-target effects of PfATP4 inhibitors and to explore the downstream cellular consequences of ion dysregulation in malaria parasites. These assays are essential for the preclinical evaluation of new antimalarial candidates targeting this pathway.
References
- 1. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Assessment of erythrocyte shape by flow cytometry techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. benchchem.com [benchchem.com]
- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Efficacy of Sj-733 Against Various Life Stages of Schistosome Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis remains a significant global health burden, and the reliance on a single drug, praziquantel, for mass drug administration campaigns underscores the urgent need for novel anthelmintics. Sj-733, a clinical candidate for malaria, has demonstrated rapid and potent activity against Plasmodium falciparum by inhibiting the parasite's cation-transporting ATPase, PfATP4, leading to a fatal disruption of sodium homeostasis.[1][2][3] While the activity of this compound against schistosomes has not been extensively reported, its unique mechanism of action presents a compelling rationale for its evaluation as a potential anti-schistosomal agent. This document provides detailed methodologies for assessing the in vitro and in vivo effects of this compound on the key life stages of Schistosoma mansoni: schistosomula, adult worms, and eggs.
Hypothetical Mechanism of Action of this compound in Schistosomes
This compound targets the PfATP4, a P-type ATPase responsible for maintaining low intracellular Na+ concentrations in Plasmodium.[1][3] Schistosomes also possess cation-transporting ATPases that are crucial for ion homeostasis and neuromuscular function. We hypothesize that this compound may inhibit a homologous Na+-ATPase in Schistosoma mansoni, leading to an influx of sodium ions, depolarization of the tegument and muscle cells, paralysis, and eventual death of the parasite. The following protocols are designed to test this hypothesis by evaluating the phenotypic and metabolic effects of this compound on different parasite life stages.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for Evaluating Sj-733 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of the novel antimalarial compound Sj-733 in combination with other antimalarial agents. This compound is a first-in-class inhibitor of the Plasmodium falciparum ATP4 (PfATP4), a cation-transporting ATPase crucial for maintaining low intracellular Na+ concentrations within the parasite.[1][2] By disrupting Na+ homeostasis, this compound induces rapid changes in infected red blood cells, leading to their clearance by the host's immune system.[1][3] These protocols outline the necessary in vitro and in vivo assays to determine the synergistic, additive, or antagonistic interactions of this compound with other antimalarials, a critical step in the development of new, effective, and resistance-breaking combination therapies.
Introduction to this compound
This compound is an orally bioavailable dihydroisoquinolone that targets PfATP4, a novel antimalarial drug target.[3] Inhibition of PfATP4 leads to a rapid increase in the parasite's intracellular sodium concentration, causing osmotic stress, cellular swelling, and ultimately, eryptosis (a form of programmed cell death in erythrocytes).[1][2] This unique host-mediated clearance mechanism contributes to its rapid parasite-clearing activity, which has been observed to be faster than that of artesunate in preclinical models.[3] Clinical trials have demonstrated a favorable safety and tolerability profile for this compound.[4] To enhance its pharmacokinetic profile, this compound has been studied in combination with the pharmacokinetic enhancer cobicistat.[5][6][7]
Data Presentation: Efficacy of this compound in Combination Therapy
While extensive in vitro combination data for this compound with other antimalarials is not yet publicly available, preclinical in vivo studies have demonstrated its efficacy in combination with other drugs. The following tables summarize key findings from a study in a P. berghei-infected mouse model.
Table 1: In Vivo Efficacy of this compound in Combination with Pyronaridine and Sodium Artesunate against P. berghei
| Treatment Group | Dose (mg/kg) | Fold-Decline in Parasitemia (24h) | Percent Reduction in Viable Parasitemia (24h) | Outcome |
| This compound | 20 | 2.1 ± 0.38 | 98.4% (95% CI: 96.0, 99.3) | Recrudescence observed |
| Pyronaridine | 6 | 2.5 ± 0.26 | Not reported | Cure (no recrudescence) |
| Sodium Artesunate | 32 | 1.6 ± 0.25 | 96.7% (95% CI: 92.0, 98.7) | Recrudescence observed |
Data sourced from a study in P. berghei-infected C57BL/6J mice.[6][7][8]
Experimental Protocols
In Vitro Combination Assays
The following protocols are standard methods used to assess the in vitro interaction of antimalarial drugs.
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (drug-sensitive and resistant strains)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
This compound and partner antimalarial drug stocks
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Drug Dilution: Prepare serial dilutions of this compound and the partner drug, both alone and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4).
-
Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from wells with uninfected red blood cells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC50 for each drug alone and for the combinations.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the sum of the FICs (ΣFIC).
-
Interpret the interaction:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive
-
ΣFIC > 4.0: Antagonism
-
-
Construct an isobologram by plotting the IC50 values of the drug combinations.
-
In Vivo Combination Assays
The murine malaria model is a standard for in vivo efficacy testing of antimalarial drug combinations.
Materials:
-
Inbred mice (e.g., C57BL/6 or BALB/c)
-
Plasmodium berghei ANKA strain
-
This compound and partner antimalarial drug formulations for oral or parenteral administration
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Infect mice intravenously or intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
Drug Administration:
-
Administer the drugs once daily for four consecutive days, starting 2 hours post-infection.
-
Include groups for each drug alone at various doses, the vehicle control, and the drug combinations at different dose ratios.
-
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 500 red blood cells.
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percent inhibition of parasite growth compared to the vehicle control group.
-
Calculate the 50% and 90% effective doses (ED50 and ED90) for each drug and the combinations.
-
Analyze the interaction using methods such as the isobologram of ED50 values or by comparing the dose-response curves of the individual drugs versus the combination.
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound targeting PfATP4.
Experimental Workflow for In Vitro Combination Assay
The following diagram outlines the workflow for assessing the in vitro interaction of this compound with a partner antimalarial.
Caption: Workflow for in vitro antimalarial combination assay.
References
- 1. Anti-malarial efficacy of pyronaridine and artesunate in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion [frontiersin.org]
- 4. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Measuring Sj-733-Induced Changes in Erythrocyte Membrane Rigidity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sj-733 is a promising antimalarial drug candidate that targets the Plasmodium falciparum cation-transporting ATPase, ATP4.[1][2][3][4][5][6] Inhibition of PfATP4 disrupts sodium ion homeostasis within the parasite, leading to a cascade of events that culminate in the premature death of the infected erythrocyte, a process known as eryptosis or senescence.[1][3][5][7][8][9][10] A key characteristic of this process is a significant increase in the rigidity of the erythrocyte membrane.[1][5][8][10] This altered biomechanical property is crucial as it signals for the rapid clearance of infected red blood cells from circulation by the host's immune system.[1][3][7][9]
These application notes provide detailed protocols for quantifying the changes in erythrocyte membrane rigidity induced by this compound. Measuring this parameter is essential for understanding the drug's mechanism of action, evaluating its efficacy, and for the development of novel antimalarials that function through similar pathways. The following sections detail both bulk and single-cell analysis methods to provide a comprehensive assessment of erythrocyte deformability.
Signaling Pathway and Mechanism of Action
Treatment of P. falciparum-infected erythrocytes with this compound initiates a series of events that ultimately lead to increased membrane rigidity and subsequent clearance of the infected cell. The process is initiated by the inhibition of the parasite's ATP4, a sodium-proton pump.
Caption: Mechanism of this compound leading to increased erythrocyte rigidity.
Experimental Protocols
To assess the impact of this compound on erythrocyte membrane rigidity, a combination of techniques that measure the deformability of red blood cells is recommended. Here, we provide detailed protocols for two widely used methods: Osmotic Gradient Ektacytometry for bulk population analysis and Micropipette Aspiration for single-cell analysis.
Experimental Workflow Overview
The general workflow for assessing this compound induced changes in erythrocyte membrane rigidity involves several key steps from cell culture to data analysis.
Caption: General experimental workflow for measuring erythrocyte rigidity.
Protocol 1: Osmotic Gradient Ektacytometry
Ektacytometry is a laser-diffraction viscometry method that measures the deformability of a population of erythrocytes under a defined shear stress across an osmotic gradient.[11][12] This technique provides a comprehensive profile of red blood cell health, including membrane deformability, surface area-to-volume ratio, and cellular hydration.[11][12][13]
Materials:
-
P. falciparum-infected and uninfected human erythrocytes
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Phosphate-buffered saline (PBS)
-
Polyvinylpyrrolidone (PVP) solution (e.g., 3.1% w/v in PBS, viscosity of ~30 cP)
-
Ektacytometer (e.g., Lorrca® MaxSis)
-
Standard laboratory equipment for cell culture and handling
Procedure:
-
Cell Culture and Treatment:
-
Culture P. falciparum-infected erythrocytes to the desired developmental stage (e.g., trophozoites).
-
Prepare a parallel culture of uninfected erythrocytes as a control.
-
Incubate the infected and uninfected erythrocytes with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
-
Sample Preparation:
-
After incubation, harvest the erythrocytes by centrifugation.
-
Wash the cells three times with PBS to remove any residual drug and culture medium.
-
Resuspend the packed erythrocytes in the PVP solution to a hematocrit of approximately 1-2%.
-
-
Ektacytometry Measurement:
-
Calibrate the ektacytometer according to the manufacturer's instructions.
-
Introduce the erythrocyte suspension into the instrument.
-
Perform an osmotic gradient ektacytometry scan. The instrument will subject the cells to a constant shear stress while varying the osmolality of the suspending medium (typically from ~50 to 600 mOsm/kg).
-
The laser diffraction pattern is continuously recorded, and the elongation index (EI) is calculated at each osmolality.
-
-
Data Analysis:
-
The primary output is an "osmoscan" curve, which plots the EI as a function of osmolality.
-
From this curve, several key parameters can be derived:
-
EImax: The maximum elongation index, representing the maximal deformability of the cells. A decrease in EImax indicates increased membrane rigidity.
-
Omin: The osmolality at which the EI is at its minimum in the hypotonic region, reflecting the osmotic fragility of the cells.
-
Ohyper: The osmolality at which the EI decreases to half of EImax in the hypertonic region, indicating cellular dehydration.
-
-
Protocol 2: Micropipette Aspiration
Micropipette aspiration is a single-cell technique that provides a direct measure of the mechanical properties of the cell membrane.[14][15][16] By applying a negative pressure to a small portion of the cell membrane and measuring the resulting deformation, the membrane shear modulus can be calculated.[16][17][18][19]
Materials:
-
Treated and control erythrocytes (prepared as in Protocol 1)
-
Micropipette puller
-
Microforge
-
Inverted microscope with high-resolution optics
-
Micromanipulators
-
Pressure control system (e.g., a water manometer or electronic pressure transducer)
-
Glass capillaries (borosilicate)
-
Imaging system (camera and recording software)
Procedure:
-
Micropipette Preparation:
-
Pull glass capillaries to a fine tip using a micropipette puller.
-
Use a microforge to create a smooth, flat tip with an inner diameter of approximately 1-2 µm.
-
-
Sample Chamber Preparation:
-
Prepare a dilute suspension of the treated and control erythrocytes in PBS.
-
Add the cell suspension to a chamber on the microscope stage.
-
-
Micropipette Aspiration:
-
Using the micromanipulator, position the micropipette near an individual erythrocyte.
-
Apply a small negative pressure to form a seal with the cell membrane.
-
Increase the negative pressure in a stepwise manner.
-
At each pressure step, record an image or video of the membrane projection (tongue) aspirated into the pipette.[17]
-
-
Data Analysis:
-
Measure the length of the membrane projection (Lp) into the micropipette from the recorded images.
-
The membrane shear modulus (µ) can be calculated using the following equation for small deformations: ΔP = (2µ/Rp) * [(Lp/Rp) - 1] where ΔP is the applied pressure, and Rp is the inner radius of the micropipette.
-
For larger deformations, more complex models are required.
-
Calculate the shear modulus for a statistically significant number of cells from each treatment group.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Osmotic Gradient Ektacytometry Data
| Treatment Group | EImax (mean ± SD) | Omin (mOsm/kg, mean ± SD) | Ohyper (mOsm/kg, mean ± SD) |
| Uninfected Control | |||
| Infected Control (Vehicle) | |||
| Infected + this compound (100 nM) | |||
| Infected + this compound (1 µM) |
Table 2: Micropipette Aspiration Data
| Treatment Group | Membrane Shear Modulus (µN/m, mean ± SD) | n (number of cells) |
| Uninfected Control | ||
| Infected Control (Vehicle) | ||
| Infected + this compound (100 nM) | ||
| Infected + this compound (1 µM) |
Expected Outcomes
Treatment of P. falciparum-infected erythrocytes with this compound is expected to result in a dose- and time-dependent increase in membrane rigidity. This will be reflected in:
-
Ektacytometry: A significant decrease in the EImax for the this compound treated group compared to the vehicle control. Changes in Omin and Ohyper may also be observed, indicating alterations in osmotic fragility and cellular hydration.
-
Micropipette Aspiration: A significant increase in the calculated membrane shear modulus for the this compound treated cells compared to the controls.
These findings will provide quantitative evidence for the biomechanical changes induced by this compound, contributing to a deeper understanding of its antimalarial activity and supporting its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. pnas.org [pnas.org]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 5. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Antimalaria Drug Induces the Immune System to Destroy Infected Red Blood Cells - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Automated ektacytometry: a new method of measuring red cell deformability and red cell indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Red blood cell-deformability measurement: review of techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Micropipette Aspiration of Substrate-attached Cells to Estimate Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simulations of the erythrocyte cytoskeleton at large deformation. II. Micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Techniques for Assessing Phosphatidylserine Externalization after Sj-733 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sj-733 is a promising antimalarial clinical candidate that exhibits rapid parasite clearance.[1][2] Its mechanism of action involves the inhibition of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] PfATP4 is crucial for maintaining low intracellular sodium ion concentrations within the parasite.[1][2] Inhibition of this protein by this compound leads to a rapid influx of sodium ions, disrupting the parasite's ion homeostasis.[1][2] This disruption triggers a cascade of events in the infected red blood cell (iRBC), culminating in a form of programmed cell death known as eryptosis, or erythrocyte suicide.[1][2][3]
A key hallmark of eryptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the erythrocyte membrane.[1][2] In healthy cells, PS is exclusively located on the inner membrane leaflet. Its exposure on the cell surface acts as a signal for phagocytic cells to clear the senescent or damaged erythrocyte from circulation.[1][2] Therefore, quantifying PS externalization is a critical method for evaluating the efficacy of this compound and similar antimalarial compounds that induce this host-mediated clearance mechanism.
These application notes provide detailed protocols for assessing PS externalization in P. falciparum-infected erythrocytes following treatment with this compound, primarily using Annexin V-based flow cytometry.
Signaling Pathway of this compound Induced Phosphatidylserine Externalization
The following diagram illustrates the proposed mechanism of action for this compound, leading to the externalization of phosphatidylserine.
Quantitative Data Summary
The following tables present representative quantitative data on phosphatidylserine externalization following this compound treatment. This data is illustrative and based on typical results observed with eryptosis-inducing antimalarials. Actual results may vary depending on experimental conditions, parasite strain, and erythrocyte donor.
Table 1: Dose-Response of this compound on Phosphatidylserine Externalization
This table shows the percentage of Annexin V-positive infected red blood cells (iRBCs) after a 7-hour incubation with varying concentrations of this compound. The effects of this compound are known to maximize by 7 hours post-treatment.[4]
| This compound Concentration (nM) | % Annexin V-Positive iRBCs (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.5 |
| 10 | 15.8 ± 2.1 |
| 50 | 45.3 ± 4.2 |
| 100 | 78.6 ± 5.5 |
| 500 | 85.1 ± 3.8 |
Table 2: Time-Course of Phosphatidylserine Externalization with this compound
This table illustrates the progression of phosphatidylserine externalization over time in iRBCs treated with a fixed concentration (e.g., 100 nM) of this compound.
| Time after this compound Treatment (hours) | % Annexin V-Positive iRBCs (Mean ± SD) |
| 0 | 4.9 ± 1.2 |
| 1 | 22.4 ± 3.0 |
| 3 | 55.7 ± 4.8 |
| 7 | 79.2 ± 5.1 |
| 24 | 81.5 ± 4.5 |
Experimental Protocols
Protocol 1: In Vitro Culture and Synchronization of Plasmodium falciparum
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin
-
Albumax II or human serum
-
5% D-sorbitol solution
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
Methodology:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-4% hematocrit in complete RPMI medium.
-
Incubate cultures at 37°C in a sealed chamber with the specified gas mixture.
-
For synchronized cultures, treat asynchronous cultures at the ring stage with 5% D-sorbitol for 10 minutes at 37°C to lyse mature-stage parasites.
-
Wash the remaining ring-stage parasites three times with RPMI-1640 and resuspend in complete medium.
-
Confirm synchronization by Giemsa-stained thin blood smears.
Protocol 2: this compound Treatment and Preparation of Cells for Analysis
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
This compound stock solution (in DMSO)
-
Complete RPMI medium
-
96-well plates
Methodology:
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C under the standard gas mixture for the desired time points (e.g., 1, 3, 7, 24 hours).
Protocol 3: Annexin V Staining and Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or other viability dye, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
SYBR Green I or Hoechst 33342 DNA stain
-
Flow cytometer
Methodology:
-
After incubation with this compound, transfer the cell suspensions from the 96-well plate to microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add a DNA stain (e.g., SYBR Green I at a final dilution of 1:10,000) to distinguish infected from uninfected erythrocytes. Incubate in the dark for 20-30 minutes at room temperature.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add 5 µL of Propidium Iodide (PI) staining solution to assess cell membrane integrity (late apoptosis/necrosis).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis Workflow
The following diagram outlines the gating strategy for analyzing the stained samples.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy infected erythrocytes.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic infected erythrocytes with exposed PS. This is the primary population of interest.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic infected erythrocytes.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic infected erythrocytes.
The percentage of early apoptotic cells (Annexin V positive, PI negative) is the key metric for quantifying the effect of this compound on phosphatidylserine externalization.
Application Notes
-
Controls are Critical: Always include a negative (vehicle) control to establish baseline levels of PS externalization and a positive control (e.g., a known eryptosis inducer like ionomycin) to ensure the assay is working correctly.
-
Gentle Handling: Erythrocytes are fragile. Handle cell suspensions gently to avoid mechanical damage that can lead to false-positive Annexin V staining.
-
Titration of Reagents: The optimal concentrations of Annexin V and DNA stains may vary between experiments and flow cytometers. It is advisable to titrate these reagents to find the concentration that gives the best separation between positive and negative populations.
-
Compensation: When using multiple fluorochromes (e.g., FITC for Annexin V, a different channel for the DNA stain, and another for PI), proper fluorescence compensation is essential to correct for spectral overlap.
-
Timeliness: As PS externalization is a dynamic process, it is crucial to analyze the samples as soon as possible after staining, ideally within one hour.
References
- 1. Eryptosis and Malaria: New Experimental Guidelines and Re-Evaluation of the Antimalarial Potential of Eryptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of SJ-733
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies of the novel antimalarial candidate, SJ-733, in various animal models. The protocols outlined below are based on established methodologies and published preclinical data for this compound.
Introduction to this compound
This compound is a next-generation antimalarial drug candidate that targets the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] This mechanism of action leads to a rapid disruption of sodium ion homeostasis within the parasite, resulting in swift parasite clearance.[1][2] Preclinical studies have demonstrated that this compound possesses high oral bioavailability and potent antimalarial activity.[1][4] However, its relatively rapid clearance has prompted investigations into multidose regimens and co-administration with pharmacokinetic enhancers like cobicistat to prolong its therapeutic effect.[5][6]
Core Principles of this compound Pharmacokinetic Studies
The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models. This data is crucial for dose selection, understanding the therapeutic window, and predicting human pharmacokinetics.
Experimental Design
A robust experimental design is fundamental for obtaining reliable pharmacokinetic data. Key considerations include the selection of appropriate animal models, dose levels, routes of administration, and sampling time points.
Animal Models
Mice, rats, and dogs are commonly used preclinical species for pharmacokinetic analysis of antimalarial drugs.[1][7] The choice of model may depend on the specific study objectives, such as initial screening in mice or more comprehensive profiling in larger species.
Dose Selection and Administration
Dose levels should be selected based on the in vitro potency and in vivo efficacy of this compound.[1][8] Both intravenous (IV) and oral (PO) routes of administration are essential to determine absolute bioavailability.
-
Oral Administration: Oral gavage is the standard method for precise oral dosing in rodents.[9][10][11]
-
Intravenous Administration: IV administration is typically performed via the tail vein in rats or mice.[12][13]
Data Presentation: Summary of Preclinical Pharmacokinetic Parameters of this compound
The following tables summarize the reported pharmacokinetic parameters for this compound in various preclinical species. This data provides a baseline for designing new studies and for comparison of results.
| Animal Model | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | Oral Bioavailability (%) | Reference |
| Mouse | 20-25 | PO | ~5 | 5-40 | - | [1][8] |
| Rat | 20-25 | PO | ~5 | 5-40 | >65 | [1][4] |
| Dog | 30 | PO | >20 | 5-40 | >65 | [1][4] |
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species.
| Co-administered Agent | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Cobicistat | 2.6 | 3.9 | [6][14] |
Table 2: Effect of Cobicistat on this compound Pharmacokinetic Parameters in Humans.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of this compound in mice and rats.
Protocol 1: Oral Administration (Gavage) in Mice
Materials:
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice).[9][11]
-
Syringes.
-
This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose).
-
Animal scale.
Procedure:
-
Animal Preparation: Acclimatize animals for at least 3 days before the experiment. Fast animals overnight (with access to water) before dosing.
-
Dose Calculation: Weigh each mouse to determine the precise dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[9][10]
-
Restraint: Properly restrain the mouse to ensure the head and body are in a straight line.
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[15]
-
Gently insert the gavage needle into the esophagus and advance it to the pre-measured depth.
-
Administer the this compound formulation slowly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress immediately after the procedure and periodically thereafter.[16]
Protocol 2: Intravenous Administration in Rats
Materials:
-
This compound formulation for intravenous administration (e.g., solution in a suitable vehicle).
-
Rat restrainer.
Procedure:
-
Animal Preparation: Acclimatize and fast the rats as described for mice.
-
Dose Calculation: Weigh each rat to determine the injection volume.
-
Restraint: Place the rat in a suitable restrainer to immobilize the tail.
-
IV Injection:
-
Warm the tail to dilate the lateral tail veins.
-
Insert the needle into the vein, bevel up.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Protocol 3: Blood Sampling in Mice
Serial blood sampling from individual mice is preferred to reduce animal usage and inter-animal variability.[2][5]
Materials:
-
Micro-sampling equipment (e.g., capillaries, microvettes).
-
Anticoagulant (e.g., EDTA).
-
Anesthetic (if required for the chosen method).
Recommended Sampling Technique: Saphenous Vein
The saphenous vein is a reliable site for repeated, low-volume blood collection without the need for anesthesia.[17]
Procedure:
-
Restraint: Immobilize the mouse's leg.
-
Site Preparation: Shave the area over the saphenous vein and apply a small amount of petroleum jelly to facilitate blood drop formation.
-
Puncture: Puncture the vein with a 25-27 gauge needle.
-
Collection: Collect the blood into a capillary tube or microvette containing an anticoagulant.
-
Hemostasis: Apply gentle pressure to the puncture site to stop the bleeding.
Sampling Schedule:
A typical blood sampling schedule for a pharmacokinetic study would include pre-dose, and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Protocol 4: Bioanalytical Method for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[18][19][20]
General Steps:
-
Sample Preparation:
-
Protein precipitation is a common and rapid method for extracting the drug from plasma or blood. Acetonitrile is frequently used for this purpose.[19]
-
An internal standard (a structurally similar compound) should be added to the samples before extraction to account for variability in extraction and instrument response.
-
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase column for separation.
-
The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) run in a gradient mode.[21]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Optimize the mass transitions (precursor and product ions) for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
-
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, and stability.[19]
Mandatory Visualizations
Caption: Mechanism of action of this compound targeting PfATP4.
Caption: General workflow for a preclinical PK study of this compound.
References
- 1. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.fsu.edu [research.fsu.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. lcms.cz [lcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 21. Development and validation of a bioanalytical method by LC-MS/MS for the quantification of the LAFIS 10 - an antimalarial candidate - and its pharmacokinetics first evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase 1 Clinical Trials of SJ-733
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of Phase 1 clinical trials for the novel antimalarial candidate, SJ-733. The protocols are based on published clinical trial data and general guidelines for early-stage antimalarial drug development.
Introduction to this compound
This compound is a novel, orally bioavailable inhibitor of the Plasmodium falciparum ATP4 (PfATP4) protein.[1][2][3] PfATP4 is a cation-transporting ATPase essential for maintaining low intracellular sodium ion concentrations in the parasite.[4][5] Inhibition of PfATP4 disrupts ion homeostasis, leading to rapid parasite clearance.[6][7][8] Preclinical studies have demonstrated the potent and rapid activity of this compound against P. falciparum, including both asexual and sexual stages, highlighting its potential as a fast-acting component of combination antimalarial therapy.[9][10]
Mechanism of Action of this compound
This compound targets PfATP4, a sodium-efflux pump on the parasite's plasma membrane. By inhibiting this pump, this compound causes a rapid influx of sodium ions into the parasite, leading to osmotic stress, increased membrane rigidity, and ultimately, host-mediated clearance of the infected erythrocytes.[4][5][9] This mechanism of action is distinct from many existing antimalarials, making it a promising candidate against drug-resistant strains.
Phase 1 Clinical Trial Design
The primary objectives of a Phase 1 clinical trial for an antimalarial drug like this compound are to assess its safety, tolerability, and pharmacokinetics (PK) in healthy volunteers.[1] A secondary objective can be to obtain preliminary data on its antimalarial activity, often through an induced blood-stage malaria model.[1]
Part A: First-in-Human, Single Ascending Dose (SAD) Study
This part of the trial is typically a single-center, dose-escalation study in healthy adult volunteers.
Study Design:
-
Design: Randomized, placebo-controlled, double-blind (if feasible).
-
Population: Healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Dose Escalation: Doses are escalated in sequential cohorts of participants, with safety data from each cohort reviewed before proceeding to the next higher dose.
-
Food Effect: A food-effect cohort may be included to assess the impact of food on the drug's absorption.
Endpoints:
-
Primary:
-
Safety and tolerability, assessed by monitoring adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).[10]
-
-
Secondary:
-
To identify a dose for the subsequent human challenge study.
-
Part B: Induced Blood-Stage Malaria (IBSM) Volunteer Infection Study
This part of the trial evaluates the antimalarial efficacy of this compound in a controlled setting.
Study Design:
-
Design: Open-label, volunteer infection study.
-
Population: Healthy, malaria-naive adult volunteers.
-
Procedure: Participants are inoculated with P. falciparum-infected erythrocytes and monitored until a predetermined parasite density is reached, at which point a single dose of this compound is administered.
-
Follow-up: Participants are monitored for parasite clearance, safety, and pharmacokinetics.
Endpoints:
-
Primary:
-
Parasite Reduction Ratio (PRR) and parasite clearance half-life.
-
Safety and tolerability of this compound in the context of malaria infection.
-
Experimental Protocols
Protocol 1: Subject Recruitment and Screening
-
Inclusion Criteria:
-
Healthy adults aged 18-55 years.
-
Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).
-
Willingness to comply with study procedures and provide written informed consent.
-
For females of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception.
-
-
Exclusion Criteria:
-
History of clinically significant medical conditions.
-
Use of any prescription or over-the-counter medications that could interfere with the study drug.
-
History of alcohol or drug abuse.
-
For the IBSM study, a history of malaria or travel to a malaria-endemic area.
-
-
Screening Procedures:
-
Medical history and physical examination.
-
Vital signs.
-
12-lead ECG.
-
Clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Serology for infectious diseases (e.g., HIV, Hepatitis B and C).
-
Protocol 2: Drug Administration and Sample Collection (SAD Study)
-
Drug Formulation: this compound hydrochloride salt formulated as a powder blend in capsules for oral administration.[1]
-
Dosing: Participants receive a single oral dose of this compound or placebo according to the dose-escalation schedule.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 336 hours post-dose). Plasma is separated and stored at -80°C until analysis.
-
Safety Monitoring:
-
AEs are monitored and recorded throughout the study.
-
Vital signs are measured at regular intervals.
-
ECGs are performed at pre-specified times.
-
Clinical laboratory tests are repeated at the end of the study.
-
Protocol 3: Induced Blood-Stage Malaria (IBSM) Procedure
-
Inoculation: A small number of viable P. falciparum parasites are administered intravenously to healthy volunteers.
-
Parasitemia Monitoring: Parasite density is monitored daily by quantitative polymerase chain reaction (qPCR).
-
Treatment Initiation: Treatment with a single dose of this compound is initiated when parasitemia reaches a pre-defined threshold (e.g., 5,000 parasites/mL).[1]
-
Efficacy Assessment:
-
Parasite density is monitored frequently (e.g., every 6-12 hours) to determine the rate of parasite clearance.
-
The Parasite Reduction Ratio (PRR) is calculated as the ratio of the parasite count at the time of treatment to the count 48 hours later.
-
-
Rescue Medication: A standard, effective antimalarial therapy (e.g., artemether-lumefantrine) is administered to ensure complete parasite clearance.[11]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Single Ascending Doses of this compound in Healthy Volunteers (Fasted State)
| Dose (mg) | N | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | t1/2 (hr) |
| 75 | 6 | 1,230 | 1.0 | 10,900 | 15.1 |
| 150 | 6 | 2,540 | 1.0 | 23,300 | 17.1 |
| 300 | 6 | 4,280 | 1.0 | 46,200 | 18.2 |
| 600 | 8 | 5,860 | 1.0 | 80,100 | 20.3 |
| 900 | 6 | 6,230 | 1.5 | 95,500 | 21.3 |
| 1200 | 6 | 6,850 | 2.0 | 114,000 | 22.1 |
Data are presented as geometric means. Source: Adapted from Gaur et al., The Lancet Infectious Diseases, 2020.[1][12]
Table 2: Antimalarial Efficacy of this compound in the Induced Blood-Stage Malaria Model
| Dose (mg) | N | Parasite Reduction Ratio (PRR48) | Parasite Clearance Half-life (hr) |
| 150 | 7 | 158 (log10PRR48 2.2) | 6.47 |
| 600 | 6 | 12,589 (log10PRR48 4.1) | 3.56 |
Data are presented as geometric means. Source: Adapted from Gaur et al., The Lancet Infectious Diseases, 2020.[1][12]
Table 3: Safety and Tolerability of this compound in Phase 1a/b Studies
| Study Phase | N | Total Adverse Events (AEs) | AEs Possibly Related to this compound | Serious AEs |
| Phase 1a (SAD) | 23 | 119 | 2 | 0 |
| Phase 1b (IBSM) | 15 | 172 | 1 | 0 |
The most common AEs in the Phase 1b study were related to malaria. The only AE attributed to this compound in the Phase 1b study was mild, transient bilateral foot paraesthesia.[1][12]
Considerations for Future Studies
Phase 1 data for this compound indicated a favorable safety profile and rapid parasite clearance, but also suggested that a single dose might be insufficient for a curative regimen due to its pharmacokinetic profile.[13] Subsequent studies have explored multi-dose regimens and the use of a pharmacokinetic enhancer, cobicistat, to increase this compound exposure.[13]
Multi-Dose and Pharmacokinetic Enhancement Study Design
-
Cohorts:
-
Multi-dose unboosted cohorts (e.g., 300 mg and 600 mg of this compound daily for 3 days).
-
Single-dose boosted cohorts (e.g., single doses of 75 mg, 300 mg, or 600 mg of this compound co-administered with a single 150 mg dose of cobicistat).
-
-
Endpoints:
-
Primary: Safety, tolerability, and pharmacokinetics of the different regimens.
-
Secondary: Modeling of parasite dynamics to predict the curative potential of the tested regimens.
-
These studies have shown that both multi-dosing and co-administration with cobicistat significantly increase this compound exposure and are well-tolerated, supporting the further development of this compound in combination regimens for the treatment of malaria.[13]
References
- 1. Federal Register :: Malaria: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. mmv.org [mmv.org]
- 4. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 5. Defining Surrogate Endpoints for Clinical Trials in Severe Falciparum Malaria | PLOS One [journals.plos.org]
- 6. Clinical Trial Design Considerations for Malaria Drug Development | FDA [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. abpi.org.uk [abpi.org.uk]
- 9. Malaria: Developing Drugs for Treatment | FDA [fda.gov]
- 10. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Global Malaria Programme [who.int]
- 13. Guidelines for the treatment of malaria. Third edition | WHO | Regional Office for Africa [afro.who.int]
Troubleshooting & Optimization
Troubleshooting Sj-733 solubility issues in experimental buffers
For researchers and drug development professionals working with the promising antimalarial candidate Sj-733, achieving optimal solubility in experimental buffers is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. It can be dissolved in DMSO at a concentration of up to 50 mg/mL, though sonication may be required to achieve full dissolution.[1]
Q2: My this compound is not dissolving well in my aqueous experimental buffer. What should I do?
A2: this compound has limited solubility in purely aqueous solutions. If you are observing precipitation or incomplete dissolution, it is likely due to the hydrophobic nature of the compound. To improve solubility in aqueous buffers, a co-solvent system is recommended. A common approach is to first dissolve this compound in a small amount of DMSO and then further dilute it into your aqueous buffer.
Q3: Are there any established formulations for in vivo studies that I can adapt for my in vitro experiments?
A3: Yes, several formulations used for in vivo administration can provide a good starting point for developing your in vitro experimental buffers. These formulations typically involve a combination of solvents to ensure solubility and stability. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of at least 2.5 mg/mL.[1][2]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when preparing this compound solutions for experimental use.
Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
Workflow for Preparing this compound in Aqueous Buffers
References
Technical Support Center: Optimizing SJ-733 Dosage for In Vivo Mouse Models of Malaria
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SJ-733 in in vivo mouse models of malaria. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3][4] PfATP4 is a sodium-proton antiporter responsible for maintaining low intracellular sodium ion concentrations within the parasite.[2][3][4] By inhibiting PfATP4, this compound disrupts sodium homeostasis, leading to a rapid influx of sodium ions, which in turn causes osmotic stress, increased membrane rigidity, and ultimately, parasite death.[1][5] This process also induces changes in the infected red blood cells (erythrocytes), marking them for rapid clearance by the host's immune system.[6][7][8]
Q2: Which in vivo mouse models are suitable for testing this compound?
A2: this compound has been successfully evaluated in several mouse models. A common model for P. falciparum is the non-obese diabetic (NOD)-scid IL2Rγnull (NSG) mouse, which is immunodeficient and can be engrafted with human erythrocytes.[6][9] For studying other Plasmodium species, such as P. berghei, standard laboratory mouse strains are often used.[6][10]
Q3: What is a typical starting dose for this compound in mice?
A3: A typical oral starting dose for this compound in mouse models of malaria ranges from 20 to 40 mg/kg, administered daily for four consecutive days.[6] The (+)-enantiomer of this compound is significantly more potent.[6] For the (+)-SJ733 enantiomer in a P. falciparum NSG mouse model, an ED90 of 1.9 mg/kg has been reported.[7][9]
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Following oral administration in mice at doses of 20-25 mg/kg, (+)-SJ733 reaches a maximum plasma concentration (Cmax) of approximately 5 µM within one hour.[6][7] It exhibits good oral bioavailability, exceeding 65% in rats and dogs, with single-dose studies in mice also showing appreciable oral bioavailability (60–100%).[6][11]
Q5: Is this compound effective against all stages of the malaria parasite?
A5: this compound is highly potent against all stages of the erythrocytic life cycle of P. falciparum.[6] It also has transmission-blocking activity, meaning it can prevent the transmission of the parasite from an infected mouse to a mosquito.[6][7][12]
Q6: Can this compound be co-administered with other compounds?
A6: Yes, the efficacy of this compound can be enhanced by co-administration with a pharmacokinetic booster such as cobicistat.[11][13][14] Cobicistat inhibits the CYP3A4 enzyme, which is involved in the metabolism of this compound, thereby increasing its exposure and predicted cure rate.[11][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal parasite clearance | - Incorrect dosage: The administered dose may be too low for the specific mouse strain or parasite species. - Poor drug absorption: Issues with the formulation or route of administration may lead to reduced bioavailability. - Drug resistance: Although resistance emerges slowly in vivo, it is a possibility.[6][7] | - Dose escalation: Gradually increase the dose of this compound. Refer to the dose-response data in the tables below. - Optimize formulation: Ensure the drug is properly solubilized for oral gavage. - Consider a pharmacokinetic booster: Co-administer with cobicistat to increase this compound exposure.[11][13][14] - Test for resistance: If resistance is suspected, sequence the pfatp4 gene of the parasites.[7] |
| Toxicity observed in mice (e.g., weight loss, lethargy) | - High dosage: The administered dose may be approaching the maximum tolerated dose. | - Reduce the dose: Lower the dose to a level that is both efficacious and well-tolerated. This compound has shown no significant toxicology at doses up to 200 mg/kg in rats, indicating a good therapeutic window.[7] - Monitor animal health: Closely monitor the mice for any adverse effects and record their weight daily. |
| Variability in experimental results | - Inconsistent dosing technique: Improper oral gavage can lead to variable drug delivery. - Differences in mouse strain or parasite load: These factors can influence the outcome of the experiment. | - Standardize protocols: Ensure all technicians are proficient in the dosing technique. - Control experimental variables: Use mice of the same age, sex, and genetic background. Standardize the initial parasite inoculum. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of (+)-SJ733 against P. falciparum in NSG Mice [7][9]
| Parameter | Value | Comparison Drugs |
| ED90 | 1.9 mg/kg | Pyrimethamine: 0.9 mg/kg Chloroquine: 4.3 mg/kg |
| AUC at ED90 | 1.5 µM·h | Pyrimethamine: 5.2 µM·h Chloroquine: 3.1 µM·h |
Table 2: Pharmacokinetic Parameters of (+)-SJ733 in Preclinical Species [6][7]
| Species | Oral Dose | Cmax | AUC | Oral Bioavailability |
| Mouse | 20-25 mg/kg | ~5 µM | 5-40 µM·h | >65% (in rats/dogs) |
| Rat | 20-30 mg/kg | 3-10 µM | 5-40 µM·h | >65% |
| Dog | 30 mg/kg | >20 µM | 5-40 µM·h | >65% |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a P. falciparum NSG Mouse Model
-
Animal Model: Use NOD-scid IL2Rγnull (NSG) mice.
-
Humanization: Engraft mice with human red blood cells.
-
Infection: Infect mice intravenously with P. falciparum parasites.
-
Parasitemia Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-3%), randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 20% Kolliphor HS 15 in water). Administer the desired dose (e.g., 1.9 mg/kg for ED90 determination) orally via gavage daily for four consecutive days. The vehicle is administered to the control group.
-
Efficacy Assessment: Continue daily monitoring of parasitemia to determine the rate of parasite clearance. Parasite clearance is typically rapid, with a significant reduction observed within 24-48 hours.[6][8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencealert.com [sciencealert.com]
- 9. pnas.org [pnas.org]
- 10. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Sj-733 in cell culture
Welcome to the technical support center for Sj-733. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a clinical candidate for the treatment of malaria. Its primary mechanism of action is the inhibition of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] PfATP4 is crucial for maintaining low intracellular sodium ion (Na+) concentrations within the parasite.[1][2][3][4] By inhibiting this pump, this compound causes a rapid increase in intracellular Na+, leading to osmotic stress, morphological changes in the infected erythrocyte, and ultimately, the rapid clearance of the parasite from the bloodstream.[1][2][4]
Q2: Has this compound shown any off-target effects in preclinical or clinical studies?
A2: Preclinical studies and first-in-human phase 1 trials have indicated that this compound has a favorable safety profile and is well-tolerated in healthy adults.[5][6][7][8] The most significant adverse events noted in preclinical toxicology studies (in dogs at high doses) were methemoglobinemia and mild reversible regenerative anemia, which have not been observed in human studies.[9] While this suggests a high degree of selectivity for the parasite's ATP4, it is important to note that the absence of overt toxicity in vivo does not preclude the possibility of off-target effects in specific in vitro cell culture models, which may express proteins with some homology to PfATP4 or be sensitive to subtle perturbations in ion homeostasis.
Q3: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound at concentrations effective against P. falciparum. Is this an expected off-target effect?
A3: While this compound has a good safety profile, it is possible that at higher concentrations, or in particularly sensitive cell lines, off-target effects leading to cytotoxicity could occur. Mammalian cells express a variety of ATPases, and while this compound is designed to be selective for PfATP4, some level of interaction with host cell proteins cannot be entirely ruled out without specific testing. It is recommended to perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line and compare it to the effective concentration (EC50) against P. falciparum to calculate a selectivity index.
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A4: Differentiating between on- and off-target effects is a critical step in validating your experimental findings. Here are a few strategies:
-
Use of a negative control: If available, a structurally similar but biologically inactive analog of this compound can help identify non-specific effects.
-
Rescue experiments: If you hypothesize an off-target interaction with a specific host protein, you could attempt to rescue the phenotype by overexpressing that protein.
-
Orthogonal approaches: Use an alternative method to inhibit the hypothesized on-target pathway (if applicable in your system) and see if it phenocopies the effect of this compound.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can help confirm if this compound is binding to its intended target in your experimental system.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected change in cell morphology or viability at low micromolar concentrations. | 1. Your cell line may be particularly sensitive to slight alterations in ion homeostasis. 2. Potential off-target interaction with a host cell ATPase or ion channel. | 1. Perform a detailed dose-response analysis to determine the CC50. 2. Measure intracellular ion concentrations (e.g., Na+, K+, Ca2+) after treatment. 3. Screen for changes in the expression or activity of known ion pumps and channels. |
| Inconsistent results between experimental replicates. | 1. Compound precipitation at higher concentrations. 2. Variability in cell health or density. | 1. Visually inspect the culture medium for any signs of precipitation. 2. Ensure consistent cell seeding densities and monitor cell health prior to treatment. 3. Prepare fresh stock solutions of this compound for each experiment. |
| Observed phenotype does not align with the known mechanism of action of this compound. | 1. The phenotype is a result of an off-target effect. 2. The on-target pathway has an unknown role in your specific cell type. | 1. Perform a literature search for the potential involvement of ion homeostasis in the observed phenotype. 2. Consider proteomic or transcriptomic profiling to identify pathways affected by this compound treatment. |
Quantitative Data
Table 1: In Vitro Potency of this compound against Plasmodium falciparum
| Strain | EC50 (nM) | Reference |
| Various Strains | 10 - 60 | [1] |
| W2 | 13.0 | [10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol describes a method to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the engagement of this compound with its target protein within intact cells.
Materials:
-
Cells expressing the target of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Visualizations
Caption: On-target mechanism of action of this compound against P. falciparum.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. pnas.org [pnas.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. BUZZOFF: Phase 1a, First-in-human, Dose-escalation Study of (+)-SJ000557733 (SJ733), an Oral, Novel Inhibitor of Plasmodium Falciparum Plasma Membrane Protein PFATP4. | St. Jude Care & Treatment [stjude.org]
- 7. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome Sj-733 instability in long-term experiments
This guide provides researchers, scientists, and drug development professionals with strategies to address the known instability of Sj-733 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental antimalarial compound belonging to the dihydroisoquinolone (DHIQ) series. Its primary mechanism of action is the inhibition of the Plasmodium falciparum protein PfATP4. PfATP4 is an ion-regulating pump responsible for extruding sodium (Na+) ions from the parasite, and its inhibition leads to a rapid and cytotoxic disruption of ion homeostasis.
Q2: What causes the instability of this compound in experimental setups?
The instability of this compound, particularly its short in vivo half-life, is primarily due to rapid metabolic clearance. In aqueous solutions used for in vitro experiments, factors such as pH, temperature, and exposure to light can also contribute to the degradation of the compound over time, leading to a loss of potency.
Q3: What are the observable signs of this compound degradation in an experiment?
Signs of degradation include a progressive loss of anti-plasmodial activity in long-term cultures, inconsistencies between experimental replicates, and a noticeable decrease in the expected phenotype (e.g., parasite killing or growth inhibition) over the duration of the experiment.
Q4: How can I prepare and store this compound stock solutions to maximize stability?
For maximum stability, it is recommended to prepare high-concentration stock solutions of this compound in a suitable anhydrous solvent like DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.
Troubleshooting Guide for this compound Instability
This section addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Progressive Loss of Compound Efficacy in Multi-Day In Vitro Assays
-
Problem: You observe a significant decrease in the anti-plasmodial effect of this compound in a continuous culture experiment lasting more than 48-72 hours.
-
Probable Cause: The compound is degrading in the culture medium under standard incubation conditions (37°C, 5% CO2).
-
Solution:
-
Replenish the Compound: Perform partial media changes every 24-48 hours, adding freshly diluted this compound to the desired final concentration. This ensures a more consistent effective concentration over the experiment's duration.
-
Use a More Stable Analog (If Available): For some long-term studies, consider investigating if more stable analogs of the DHIQ series are available and suitable for your experimental goals.
-
Control for Degradation: Include a "time-zero" control and a "final-time" control where the compound is added at the beginning and end of the experiment, respectively, to quantify the loss of activity over time.
-
Issue 2: High Variability Between Experimental Replicates
-
Problem: You are observing inconsistent results between identical wells or flasks in your parasite growth inhibition assay.
-
Probable Cause: Inconsistent degradation rates due to minor variations in handling, light exposure, or temperature. It could also be related to improper mixing of the compound in the media.
-
Solution:
-
Standardize Handling: Ensure all plates and flasks are handled identically. Minimize the time plates are outside the incubator and protect them from direct light.
-
Ensure Homogeneity: When diluting the this compound stock into the final culture medium, vortex the intermediate dilutions and the final solution thoroughly to ensure a homogenous concentration before dispensing into individual wells.
-
Pre-warm Media: Pre-warm the culture medium to 37°C before adding the compound to avoid temperature shocks that might affect stability or solubility.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, compiled from published studies.
| Parameter | Value | Species / Conditions | Reference |
| In Vitro EC50 | 0.8 nM | P. falciparum (3D7 strain), 72h | |
| In Vivo Half-Life (t½) | ~1 hour | Mouse (IV administration) | |
| Mechanism of Action | Inhibition of PfATP4 | P. falciparum | |
| Effect on Parasite [Na+] | ~10-fold increase within minutes | P. falciparum |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (72-hour)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine at 37°C, 5% CO2, and 5% O2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in single-use aliquots.
-
Assay Plate Preparation:
-
Create a serial dilution series of this compound in complete culture medium.
-
In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit).
-
Add 100 µL of the diluted this compound solution to each well to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-drug control.
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Growth Measurement (SYBR Green Method):
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Remove 100 µL of media from each well.
-
Add 100 µL of lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis: Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Technical Support Center: Selection and Characterization of SJ-733 Resistant P. falciparum Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection, characterization, and troubleshooting of experiments involving SJ-733 resistant Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial clinical candidate that targets the P. falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3][4] PfATP4 is responsible for maintaining low intracellular sodium (Na+) concentrations within the parasite.[3][4] By inhibiting PfATP4, this compound disrupts Na+ homeostasis, leading to a rapid influx of sodium ions.[1][3][4] This ionic imbalance induces profound physiological changes in the infected red blood cell, including increased membrane rigidity and the externalization of phosphatidylserine, which are hallmarks of eryptosis (a form of programmed erythrocyte death).[1][3][4] This host-mediated clearance mechanism contributes to the rapid parasite killing observed in vivo.[1][2][5]
Q2: How is resistance to this compound selected for in P. falciparum?
A2: Resistance to this compound can be selected in vitro by culturing P. falciparum parasites under continuous drug pressure.[5][6][7][8] This typically involves exposing a large population of parasites to a concentration of this compound that is sufficient to inhibit the growth of the wild-type, sensitive population (e.g., 3-5 times the IC50).[9] Over time, rare, spontaneously occurring resistant mutants will be selected for and will eventually outgrow the sensitive parasites.[10] The selection process can be performed as a single-step high-pressure selection or a gradual dose-escalation approach.[9]
Q3: What are the known genetic markers of resistance to this compound?
A3: Resistance to this compound is consistently associated with single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[1][2] Several mutations in pfatp4 have been identified in laboratory-selected resistant lines and, more recently, in clinical isolates for related PfATP4 inhibitors like cipargamin.[1][11][12] For example, the G358S mutation in PfATP4 has been shown to confer clinically relevant resistance to both cipargamin and this compound.[11][12] Other mutations identified through in vitro selections cluster within a specific region of the PfATP4 protein.[1]
Q4: What is the fitness cost associated with this compound resistance?
A4: Mutations in pfatp4 that confer resistance to this compound are generally associated with a significant fitness cost to the parasite.[1][3][4][5][13] This means that in the absence of drug pressure, resistant parasites may grow less efficiently or be outcompeted by their wild-type counterparts.[13][14] This high fitness cost is considered an attractive feature of targeting PfATP4, as it may slow the emergence and spread of resistance in the field.[3][4][5] However, it is important to note that some resistance mutations, like G358S, have been observed with no apparent defect in parasite growth or transmissibility.[11][12]
Q5: What are the standard methods for characterizing this compound resistant lines?
A5: Characterization of this compound resistant P. falciparum lines typically involves a combination of phenotypic and genotypic assays:
-
Drug Susceptibility Testing: Determining the 50% inhibitory concentration (IC50) of this compound against the resistant line and comparing it to the parental sensitive strain to quantify the fold-increase in resistance.[10]
-
Whole-Genome Sequencing (WGS): Sequencing the entire genome of the resistant parasite to identify mutations that are not present in the parental strain. This is a powerful, unbiased approach to identify resistance markers.[9]
-
Sanger Sequencing: Once a candidate gene like pfatp4 is identified, Sanger sequencing can be used to confirm the presence of specific mutations in a more targeted and cost-effective manner.[9]
-
Genetic Manipulation: To definitively prove that a specific mutation causes resistance, genetic engineering techniques like CRISPR/Cas9 can be used to introduce the mutation into a sensitive parasite background and then assess for a change in drug susceptibility.[6][9][15]
-
Fitness Cost Assays: In vitro competition assays, where the resistant and sensitive parasites are co-cultured in the absence of the drug, are used to measure the relative fitness of the resistant mutant.[13][14][16]
Troubleshooting Guides
In Vitro Selection of this compound Resistant Lines
Problem: No resistant parasites emerge after prolonged drug pressure.
-
Possible Cause 1: Insufficient parasite inoculum.
-
Solution: The frequency of spontaneous resistance mutations is low. Ensure you start the selection with a large number of parasites (e.g., >10^8 parasites).[9]
-
-
Possible Cause 2: Drug concentration is too high.
-
Solution: While the goal is to kill sensitive parasites, an excessively high drug concentration may also kill rare, low-level resistant mutants before they have a chance to multiply. Consider starting with a lower, more selective pressure (e.g., around the IC90) and gradually increasing the concentration as the parasite population recovers.[10]
-
-
Possible Cause 3: Poor parasite culture health.
Problem: The selected parasite line shows only a marginal increase in IC50.
-
Possible Cause 1: Heterogeneous population.
-
Solution: The selected population may be a mix of resistant and sensitive parasites. It is crucial to clone the resistant parasites by limiting dilution to obtain a genetically homogenous population for accurate IC50 determination.[9]
-
-
Possible Cause 2: Low-level resistance mechanism.
-
Solution: Some resistance mutations may only confer a small increase in the IC50. Continue to culture the parasites under increasing drug concentrations to select for higher levels of resistance, which may involve the acquisition of additional mutations.
-
Characterization of Resistant Lines
Problem: Inconsistent IC50 values in drug susceptibility assays.
-
Possible Cause 1: Inaccurate parasite synchronization.
-
Possible Cause 2: Variability in assay conditions.
-
Solution: Maintain consistency in all assay parameters, including initial parasitemia, hematocrit, incubation time, and reagent concentrations.[20] Use a reference sensitive strain in every experiment as a control.
-
-
Possible Cause 3: Drug degradation.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary.
-
Problem: Whole-genome sequencing does not reveal any mutations in pfatp4.
-
Possible Cause 1: Off-target resistance mechanism.
-
Solution: While unlikely for this compound based on current literature, it is possible that resistance could be mediated by mutations in other genes (e.g., those involved in drug transport or metabolism). Carefully analyze the WGS data for non-synonymous mutations in other plausible candidate genes.
-
-
Possible Cause 2: Copy number variation.
-
Solution: Resistance can sometimes be mediated by an increase in the copy number of the target gene or a transporter gene. Analyze the WGS data for changes in gene copy number.
-
-
Possible Cause 3: Technical issues with sequencing or analysis.
-
Solution: Re-analyze the sequencing data with different bioinformatic pipelines. Ensure adequate sequencing depth across the pfatp4 gene. If necessary, amplify and Sanger sequence the pfatp4 gene independently to confirm the WGS results.
-
Experimental Protocols
In Vitro Selection of this compound Resistant P. falciparum
Objective: To select for P. falciparum parasites that are resistant to this compound.
Methodology:
-
Parasite Culture:
-
Initiate a high-volume culture of a well-characterized, drug-sensitive P. falciparum strain (e.g., 3D7, Dd2).
-
Expand the culture to obtain a large number of parasites (aim for at least 10^9 total parasites).
-
Maintain the culture in standard conditions (5% CO2, 5% O2, 90% N2 at 37°C) in complete medium (RPMI-1640 supplemented with Albumax II or human serum, and hypoxanthine).[21][22]
-
-
Drug Pressure Application:
-
Monitoring and Maintenance:
-
Parasitemia is expected to drop significantly and may become undetectable.[10]
-
Maintain the culture by changing the medium and adding fresh red blood cells as needed, always including the selective concentration of this compound.
-
Continue incubation for several weeks to months until recrudescent parasites are observed.
-
-
Isolation and Cloning:
-
Once a stable, drug-resistant population is established, clone the parasites by limiting dilution to ensure a genetically homogenous line.
-
Expand the clonal populations and confirm their resistance phenotype by re-determining the IC50.
-
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound.
Methodology:
-
Preparation:
-
Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control.
-
Synchronize the P. falciparum culture to the ring stage (e.g., using 5% sorbitol treatment).[19]
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% in complete medium.
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, freeze the plate to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I dye to each well.[20] SYBR Green I intercalates with parasite DNA.
-
-
Data Acquisition and Analysis:
-
Incubate the plate in the dark for 1 hour.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.[9]
-
Fitness Cost Assessment (In Vitro Competition Assay)
Objective: To compare the growth rate of this compound resistant and sensitive parasites in the absence of drug.
Methodology:
-
Assay Setup:
-
Mix the resistant and sensitive parasite lines at a defined ratio (e.g., 1:1) in a single culture flask. The parasites should be at the same life cycle stage.
-
Initiate the co-culture at a defined parasitemia and hematocrit.
-
Culture the parasite mixture in the absence of this compound.
-
-
Monitoring:
-
At regular time points (e.g., every 2-4 days, corresponding to one or two parasite life cycles), take a sample from the culture for DNA extraction.
-
Maintain the culture by diluting with fresh red blood cells and medium as needed.
-
-
Quantification of Genotypes:
-
Use a quantitative method to determine the proportion of each parasite line in the mixture at each time point. This can be done by:
-
Quantitative PCR (qPCR): Design primers that specifically amplify the wild-type or mutant pfatp4 allele.
-
Sanger Sequencing and analysis of chromatogram peak heights.
-
Next-Generation Sequencing (NGS) of the targeted locus.
-
-
-
Data Analysis:
-
Plot the ratio of the two parasite lines over time.
-
A decrease in the proportion of the resistant line over time indicates a fitness cost associated with the resistance mutation.[16] The selection coefficient (a measure of the fitness cost) can be calculated from the rate of this decrease.
-
Quantitative Data Summary
| Parameter | Description | Reported Values/Observations | References |
| This compound IC50 (Sensitive) | 50% inhibitory concentration against drug-sensitive P. falciparum strains (e.g., 3D7). | Typically in the low nanomolar range. | [15] |
| Fold-Increase in IC50 | Ratio of the IC50 of the resistant line to the IC50 of the sensitive parental line. | Can range from low-fold to over 100-fold, depending on the specific pfatp4 mutation. | [1][23] |
| PfATP4 G358S Resistance | Concentration of this compound that parasites with the G358S mutation can withstand. | Micromolar concentrations. | [11][12] |
| Fitness Cost | Relative growth defect of resistant parasites in the absence of drug. | Generally high, but can vary. Some mutations (e.g., G358S) may have no observable fitness cost in vitro. | [1][3][4][11][12] |
Visualizations
Experimental Workflow for Selection of this compound Resistant P. falciparum
Caption: A flowchart illustrating the key steps in selecting and characterizing this compound resistant P. falciparum.
Mechanism of Action and Resistance Pathway for this compound
Caption: A diagram showing how this compound acts on PfATP4 and how mutations in this protein lead to resistance.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. pnas.org [pnas.org]
- 6. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. malariaworld.org [malariaworld.org]
- 12. A G358S mutation in the Plasmodium falciparum Na+ pump PfATP4 confers clinically-relevant resistance to cipargamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The interplay between drug resistance and fitness in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]
- 16. Nutrient Limitation Magnifies Fitness Costs of Antimalarial Drug Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. malariaresearch.eu [malariaresearch.eu]
- 20. iddo.org [iddo.org]
- 21. m.youtube.com [m.youtube.com]
- 22. iddo.org [iddo.org]
- 23. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background noise in Sj-733 fluorescence-based assays
Welcome to the technical support center for Sj-733 and other fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes, with a particular focus on addressing high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my fluorescence-based assay?
High background fluorescence can originate from multiple sources, significantly impacting the sensitivity and accuracy of your assay by creating a poor signal-to-noise ratio. The main contributors include:
-
Autofluorescence of Assay Components: The assay buffer, the this compound compound itself, or the target molecule could have intrinsic fluorescence.
-
Autofluorescence of Biological Samples: Biological materials, such as cells or plasma, contain endogenous fluorophores like NADH, riboflavin, and collagen that can contribute to background noise.[1]
-
Media and Reagents: Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent.[1][2] Reagents may also be contaminated with fluorescent impurities or be subject to microbial growth.[3]
-
Non-Specific Binding: The fluorescent probe (or this compound if it's fluorescent) may non-specifically bind to the microplate wells, cellular components other than the target, or other proteins in the assay.[4][5]
-
Instrument Settings: Inappropriate gain settings or filter sets on the fluorescence plate reader can amplify background noise.[2][3]
-
Substrate Instability: In enzymatic assays, the fluorescent substrate may degrade spontaneously over time, leading to an increase in fluorescence independent of enzyme activity.[3]
-
Cellular Health: Dead or dying cells can exhibit higher autofluorescence than healthy cells and may non-specifically bind fluorescent reagents.[6]
Q2: How can I determine if autofluorescence from my test compound, like this compound, is contributing to the high background?
To assess the intrinsic fluorescence of a test compound, it is crucial to run a specific control. Prepare a well containing all assay components, including the this compound compound at the highest concentration used in your experiment, but without the fluorescent probe or cells. Measure the fluorescence of this well. A high signal in this control well indicates that the compound itself is fluorescent under the assay's excitation and emission wavelengths.[4]
Q3: My "no-enzyme" or "no-cells" control well shows a high signal. What is the likely cause and how can I fix it?
A high signal in a "no-enzyme" or "no-cells" control indicates that the fluorescence is independent of the biological target's activity or presence. The most probable causes are substrate instability, reagent contamination, or autofluorescence from the media or the compound itself.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate the substrate in the assay buffer without the enzyme or cells and measure the fluorescence over your standard assay time. A significant increase in fluorescence indicates spontaneous hydrolysis.[3]
-
Check for Contamination: Use high-purity, sterile-filtered water and analytical-grade reagents for all your buffers. Test individual buffer components for intrinsic fluorescence.[3]
-
Evaluate Media Components: If using a cell-based assay, prepare control wells with media alone to quantify its contribution to the background signal.
Q4: What type of microplate is best for fluorescence assays?
The choice of microplate is critical for minimizing background fluorescence.
-
Black Opaque Plates: These are highly recommended for fluorescence assays. The black walls prevent light from scattering and bleeding into adjacent wells (crosstalk), which reduces background noise.[2][7]
-
Clear-Bottom Plates: For cell-based assays with adherent cells, using black plates with clear bottoms allows for bottom-reading, which can significantly reduce background from fluorescent compounds in the medium.[7][8]
-
Avoid White or Clear Plates: White plates are reflective and increase background in non-time-resolved assays, while clear plates are prone to crosstalk between wells.[7]
Troubleshooting Guide: Reducing High Background Noise
High background noise can be systematically addressed by optimizing various aspects of the experimental setup. The following guide provides a structured approach to identifying and mitigating the sources of unwanted fluorescence.
Logical Flow for Troubleshooting High Background
The diagram below illustrates a step-by-step process for diagnosing and resolving high background noise issues in your fluorescence-based assays.
Caption: A step-by-step workflow for troubleshooting high background noise.
Data Presentation: Impact of Troubleshooting Steps
The following tables summarize quantitative data on how different optimization steps can impact background fluorescence and the signal-to-noise ratio.
Table 1: Effect of Media Composition on Background Fluorescence
| Media Type | Key Component | Relative Background Fluorescence (%) | Resulting Signal-to-Blank (S/B) Ratio |
| Standard DMEM | Phenol Red, 10% FBS | 100 | 5 |
| Phenol Red-Free DMEM | 10% FBS | 60 | 12 |
| Phenol Red-Free, Low-Serum (2%) | 2% FBS | 35 | 20 |
| PBS | N/A | 10 | 30 |
Data are illustrative, based on typical findings where switching to phenol red-free media and reducing serum content significantly lowers background fluorescence.[2][9]
Table 2: Influence of Microplate Type on Assay Performance
| Microplate Type | Key Feature | Background Reduction | Crosstalk Prevention | Recommended Use |
| Clear Polystyrene | Transparent | Low | Poor | Absorbance assays |
| White Opaque | Reflective | Poor | Good | Luminescence assays |
| Black Opaque | Light-absorbing | Excellent | Excellent | Fluorescence assays[2][7] |
| Black, Clear-Bottom | Light-absorbing walls | Excellent | Excellent | Adherent cell fluorescence (bottom-read)[7] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at reducing background noise.
Protocol 1: Optimizing Fluorescent Probe Concentration
Objective: To find the optimal concentration of a fluorescent antibody or probe that maximizes the signal-to-noise ratio.
Methodology:
-
Prepare a Dilution Series: Create a serial dilution of your fluorescent probe (e.g., secondary antibody) in your blocking buffer. Concentrations should range from well below to well above the manufacturer's recommended concentration (e.g., from 0.1 µg/mL to 10 µg/mL).[10]
-
Set Up Control and Test Wells:
-
Positive Control Wells: Cells/target known to be positive for the marker of interest.
-
Negative Control Wells: Cells/target known to be negative for the marker, or a "secondary antibody-only" control where the primary antibody is omitted.
-
-
Staining: Add each dilution of the fluorescent probe to a set of positive and negative control wells. Incubate according to your standard protocol.
-
Washing: Perform your standard washing steps to remove unbound probe.
-
Fluorescence Measurement: Read the fluorescence intensity of all wells on a microplate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
For each concentration, calculate the average fluorescence of the positive and negative control wells.
-
Calculate the Signal-to-Background (S/B) ratio by dividing the average signal of the positive control by the average signal of the negative control.
-
Plot the S/B ratio against the probe concentration. The optimal concentration is the one that yields the highest S/B ratio.
-
Protocol 2: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
Objective: To chemically reduce autofluorescence caused by aldehyde-based fixatives like paraformaldehyde or glutaraldehyde.[6][11]
Methodology:
-
Fixation: Fix cells according to your standard protocol (e.g., with 4% paraformaldehyde in PBS).
-
Washing: Wash the cells three times with PBS to completely remove the fixative.
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% solution of sodium borohydride (NaBH₄) in PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: NaBH₄ is a reducing agent. Handle with appropriate safety precautions.
-
Quenching: Add the freshly prepared NaBH₄ solution to your fixed cells and incubate for 15-30 minutes at room temperature.[11]
-
Final Washes: Aspirate the NaBH₄ solution and wash the cells thoroughly three to four times with PBS to remove all traces of the quenching agent.[11]
-
Proceed with Staining: Continue with your immunofluorescence staining protocol (blocking, antibody incubations, etc.).
Experimental Workflow for Autofluorescence Quenching
The following diagram outlines the workflow for the sodium borohydride quenching protocol.
Caption: A procedural diagram for quenching aldehyde-induced autofluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. tecan.com [tecan.com]
- 8. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
Improving the bioavailability of Sj-733 with pharmacokinetic enhancers like cobicistat
Technical Support Center: SJ-733 and Cobicistat Co-administration
This technical support center provides essential information for researchers investigating the antimalarial drug candidate this compound in combination with the pharmacokinetic enhancer cobicistat. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel inhibitor of the Plasmodium falciparum protein PfATP4.[1][2][3][4][5] PfATP4 functions as a sodium-proton antiporter, and its inhibition disrupts the parasite's ion homeostasis, leading to rapid clearance from the bloodstream.[2][3] This rapid activity makes it a promising candidate for combination antimalarial therapies.[2][3]
Q2: Why is a pharmacokinetic enhancer like cobicistat needed for this compound?
A2: While this compound has a favorable safety profile and is rapidly acting, its duration of action may be insufficient to achieve a single-dose cure for malaria.[1][6] Pharmacokinetic enhancers are used to increase the systemic exposure and prolong the half-life of a drug. Cobicistat is used to inhibit the CYP3A4 enzyme, which is involved in the metabolism of this compound, thereby increasing its concentration and duration in the body.[1][6][7]
Q3: What is the mechanism of action for cobicistat?
A3: Cobicistat is a potent, mechanism-based inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes, primarily CYP3A4.[7][8] These enzymes are crucial for the metabolism of many drugs in the liver.[7] By inhibiting CYP3A4, cobicistat slows down the breakdown of co-administered drugs that are substrates for this enzyme, leading to higher and more sustained plasma concentrations.[7] Unlike some other enhancers like ritonavir, cobicistat is highly selective for CYP3A and has no direct antiviral activity, which can reduce the risk of off-target effects and drug resistance.[7][8]
Q4: What level of bioavailability improvement can be expected when co-administering this compound with cobicistat?
A4: Clinical studies in healthy volunteers have shown significant improvements in this compound exposure when co-administered with cobicistat. Compared to this compound alone, the combination resulted in a median increase in the area under the curve (AUC) of 3.9-fold and a median increase in maximum concentration (Cmax) of 2.6-fold.[1][6]
Q5: Have any adverse events been reported for the this compound/cobicistat combination?
A5: In a clinical trial with healthy volunteers, the combination of this compound and cobicistat was well-tolerated.[1][9] There were no serious adverse events, dose-limiting toxicities, or clinically significant findings from electrocardiograms or laboratory tests reported.[1][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with the this compound and cobicistat combination.
| Issue / Observation | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between subjects in the same dose group. | 1. Inconsistent Oral Gavage Technique: Improper administration can lead to variable dosing. 2. Formulation Instability: The compound may be precipitating out of the vehicle. 3. Biological Variability: Natural differences in animal metabolism or absorption.[10] | 1. Standardize Administration: Ensure all technicians are trained on a consistent oral gavage technique. Administer the dose slowly to the back of the throat, avoiding the trachea. 2. Check Formulation: Prepare the formulation fresh daily. Visually inspect for precipitation before each dose. Assess the stability of your formulation under experimental conditions.[10] 3. Increase Sample Size: A larger number of animals per group can help account for natural biological variance.[10] |
| Lower than expected plasma exposure (AUC, Cmax) for this compound even with cobicistat. | 1. Poor Solubility/Dissolution: this compound may not be fully dissolving in the gastrointestinal tract. 2. Insufficient Cobicistat Dose: The dose of cobicistat may not be high enough to achieve maximum CYP3A4 inhibition. 3. Timing of Dosing: The relative timing of this compound and cobicistat administration may not be optimal. | 1. Optimize Formulation: Use a vehicle known to improve solubility, such as a mix of PEG300, Tween-80, and saline. Micronization of the this compound powder can also improve dissolution. 2. Verify Cobicistat Activity: Run a pilot study with a known CYP3A4 substrate (e.g., midazolam) to confirm that the cobicistat dose is effectively inhibiting metabolism in your animal model. 3. Adjust Dosing Schedule: Administer cobicistat 1-2 hours prior to this compound to ensure CYP3A4 is inhibited before this compound reaches the liver. |
| This compound plasma concentrations are below the limit of quantification (LOQ). | 1. Rapid Metabolism/Clearance: Despite cobicistat, other metabolic pathways may be clearing the drug rapidly. 2. Poor Absorption: The drug may not be efficiently crossing the gut wall. 3. Analytical Method Sensitivity: The LC-MS/MS method may not be sensitive enough. | 1. Increase Dose: Carefully escalate the dose of this compound while monitoring for any signs of toxicity. 2. Evaluate Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which could be limiting absorption. 3. Optimize Bioanalysis: Enhance the sensitivity of the LC-MS/MS method by optimizing extraction procedures, using a more sensitive instrument, or improving chromatographic separation.[11] |
| Unexpected toxicity or adverse effects observed in animals. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. Off-Target Effects: High drug concentrations due to boosting may lead to off-target pharmacology. 3. Drug-Drug Interaction: Unforeseen interactions between this compound and cobicistat beyond CYP3A4 inhibition. | 1. Include Vehicle Control Group: Always run a control group that receives only the vehicle to isolate its effects.[12] 2. Dose De-escalation: Reduce the dose of this compound and/or cobicistat to determine if the toxicity is dose-dependent. 3. Conduct Safety Pharmacology: Perform preliminary safety screens to identify potential off-target liabilities. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with and without Cobicistat
The following data are representative values based on published findings and are intended for illustrative purposes.
| Parameter | This compound (600 mg, single dose) | This compound (600 mg) + Cobicistat (150 mg) | Fold Change |
| Cmax (ng/mL) | ~ 840 | ~ 2180 | ~2.6x [1][6] |
| AUC (ng·h/mL) | ~ 26,600 | ~ 103,800 | ~3.9x [1][6] |
| Tmax (hours) | 2.0 | 3.0 | N/A |
| Metabolite/Parent Ratio | ~ 0.55 | ~ 0.12 | ~4.6x decrease [1][6] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profile of this compound when administered orally with and without cobicistat.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). Acclimatize animals for at least 3 days before the experiment.
-
Groups (n=5 per group):
-
Group A: Vehicle Control
-
Group B: this compound (e.g., 10 mg/kg)
-
Group C: this compound (10 mg/kg) + Cobicistat (e.g., 10 mg/kg)
-
-
Formulation:
-
Prepare this compound and cobicistat as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
-
Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
For Group C, administer cobicistat by oral gavage 1 hour before administering this compound.
-
Administer this compound by oral gavage to Groups B and C. Administer vehicle to Group A.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose of this compound.[6]
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of this compound and its major metabolite (SJ506) in plasma samples using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the PK parameters between Group B and Group C.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Cobicistat Boosting this compound Bioavailability.
Experimental Workflow
Caption: Workflow for an In Vivo Pharmacokinetic Interaction Study.
References
- 1. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Cobicistat? [synapse.patsnap.com]
- 8. Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Best practices for storing and handling Sj-733 powder and stock solutions
This technical support center provides best practices for storing and handling Sj-733 powder and stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable antimalarial compound.[1][2] It functions as an inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[3][4][5] PfATP4 is crucial for maintaining low intracellular sodium ion (Na+) concentrations within the parasite.[3][4] By inhibiting this protein, this compound disrupts Na+ homeostasis, leading to a rapid influx of Na+ into the parasite.[3][5] This disruption causes osmotic stress and other physiological changes, ultimately resulting in the death of the parasite.[3][5]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For short-term storage, it can be kept at 4°C for a few weeks. It is important to protect the powder from moisture and light.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM or higher. For detailed instructions, please refer to the Experimental Protocols section below. It is recommended to use anhydrous DMSO to minimize degradation of the compound.
Q4: What is the recommended storage for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to a few months). To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q5: Is this compound cytotoxic to mammalian cells?
A5: this compound has shown a favorable safety profile in preclinical and early-phase human trials, with a high therapeutic index.[1][2][6] However, as with any chemical compound, it is essential to handle it with appropriate safety precautions. For cell-based assays, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, while keeping the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Duration | Recommended Solvents |
| Powder | -20°C | Up to 3 years | N/A |
| 4°C | Short-term | N/A | |
| Stock Solution | -80°C | Up to 1 year | DMSO |
| -20°C | Up to a few months | DMSO |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 468.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for this compound.[8] Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 4.684 mg of this compound in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (468.4 g/mol ) * (1000 mg/g) = 4.684 mg/mL.
-
-
Weighing the Compound:
-
Carefully weigh the calculated mass of this compound powder using an analytical balance. It is advisable to weigh the compound directly into a pre-weighed sterile microcentrifuge tube to minimize loss.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Mixing:
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[9]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
Q: My this compound powder is difficult to dissolve in DMSO.
A:
-
Increase mixing time: Continue to vortex the solution for a longer period.
-
Use sonication: Place the vial in a water bath sonicator for 5-10 minutes to aid dissolution.[7]
-
Gentle warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.
-
Check your DMSO: Ensure you are using high-purity, anhydrous DMSO, as water contamination can affect solubility.
Q: My this compound stock solution appears cloudy or has precipitates after thawing.
A:
-
Ensure complete thawing: Make sure the vial has reached room temperature and has been thoroughly mixed by vortexing before use.
-
Re-dissolve: If precipitates are visible, try warming the solution gently to 37°C and vortexing or sonicating to redissolve the compound.
-
Centrifuge: If the precipitate does not redissolve, you can centrifuge the vial at high speed for 5-10 minutes and carefully pipette the supernatant for your experiment. Note that this may result in a lower effective concentration.
Q: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium.
A: This is a common issue with compounds that are highly soluble in organic solvents but have poor aqueous solubility.[10]
-
Use a two-step dilution: First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer or medium. Mix well, and then add this intermediate dilution to the final volume.
-
Increase the final DMSO concentration: If your experimental system allows, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check the tolerance of your cells to DMSO.[7]
-
Decrease the working concentration: If possible, lower the final concentration of this compound in your assay.
-
Consider formulation aids: For in vivo studies, formulation with co-solvents such as PEG300 and surfactants like Tween 80 may be necessary to maintain solubility.
Q: My experimental results with this compound are inconsistent.
A:
-
Stock solution integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is best to use fresh aliquots for each experiment.
-
Complete dissolution: Always confirm that this compound is fully dissolved in your working solutions before adding it to your experimental system. Undissolved compound will lead to inaccurate and variable effective concentrations.
-
Vehicle control: Always include a vehicle control (the same concentration of DMSO used in your experimental samples) to account for any effects of the solvent.[11]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. This compound | C24H16F4N4O2 | CID 89508529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refinements for Sj-733 High-Throughput Screening Assays
Welcome to the technical support center for Sj-733 high-throughput screening (HTS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the screening of this compound and other PfATP4 inhibitors.
Mechanism of Action of this compound
This compound is a novel antimalarial clinical candidate that targets the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1] This parasite plasma membrane protein is crucial for maintaining low intracellular sodium ion concentrations.[1] Inhibition of PfATP4 by this compound disrupts this essential ion homeostasis, leading to a rapid influx of sodium ions, which in turn causes parasite cell death.[1]
References
Technical Support Center: Overcoming Limitations of Sj-733 in Specific Plasmodium Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound Sj-733.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] PfATP4 is a sodium-ion pump located on the parasite's plasma membrane that is crucial for maintaining low intracellular sodium concentrations.[3] By inhibiting PfATP4, this compound disrupts sodium homeostasis within the parasite, leading to a rapid influx of sodium ions.[2][3] This ionic imbalance induces profound physiological changes in the infected red blood cell, including increased membrane rigidity and the externalization of phosphatidylserine, which are hallmarks of eryptosis (programmed cell death of erythrocytes).[2][3] These changes signal for rapid clearance of the infected red blood cells by the host's immune system.[2][4]
Q2: What is the primary mechanism of resistance to this compound?
A2: Resistance to this compound in Plasmodium is primarily associated with non-synonymous mutations in the pfatp4 gene.[1][5] These mutations are often clustered in a specific region of the PfATP4 protein and can lead to varying degrees of resistance, from low to high-fold increases in the EC50 value.[1]
Q3: Do mutations conferring resistance to this compound impact parasite fitness?
A3: Yes, mutations in pfatp4 that confer resistance to this compound often come with a significant fitness cost to the parasite in the absence of drug pressure.[2][6][7] This fitness cost can manifest as a reduced growth rate compared to wild-type parasites.[8] The high fitness cost associated with resistance is thought to slow the emergence and spread of highly resistant mutants in vivo.[2][3]
Q4: Is this compound active against all erythrocytic stages of Plasmodium falciparum?
A4: Yes, this compound is reported to be equally potent against all stages of the erythrocytic life cycle of P. falciparum.[1]
Q5: Can the efficacy of this compound be enhanced?
A5: Yes, the pharmacokinetic profile of this compound can be improved by co-administration with a pharmacokinetic enhancer like cobicistat.[9][10] Cobicistat inhibits the human cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of this compound.[9] This inhibition leads to increased plasma concentrations and a longer half-life of this compound, thereby enhancing its antimalarial activity.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected EC50 Values in In Vitro Growth Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound has limited solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Prepare fresh stock solutions regularly. |
| Inaccurate Parasite Staging | The growth inhibition assay is most accurate when initiated with highly synchronized ring-stage parasites. Inconsistent staging can lead to variability in results. |
| Variable Inoculum | Ensure a consistent starting parasitemia for all wells. Inaccurate parasite counting can lead to skewed EC50 values. |
| Media and Reagent Quality | Use high-quality culture media, serum, and reagents. Variations in batch quality can affect parasite growth and drug susceptibility. |
| Incubation Conditions | Maintain consistent temperature, gas mixture (5% CO2, 5% O2, 90% N2), and humidity in the incubator. Fluctuations can impact parasite viability. |
| Assay Readout Method | If using a fluorescent dye like YOYO-1 with flow cytometry, ensure proper compensation and gating to distinguish infected from uninfected red blood cells and to exclude debris. |
Issue 2: Failure to Select for this compound-Resistant Parasites
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Pressure | The concentration of this compound used for selection may be too low to effectively inhibit wild-type parasite growth and select for resistant mutants. Gradually increase the drug concentration in a stepwise manner. |
| High Fitness Cost of Resistance | Resistance mutations in pfatp4 can impart a significant fitness cost. Resistant parasites may grow much slower than the wild-type population. Be patient and allow sufficient time for the resistant population to emerge (this can take several weeks to months). |
| Low Starting Parasite Population | The frequency of spontaneous resistance mutations is low. Start with a large parasite population to increase the probability of selecting a resistant mutant. |
| CRISPR/Cas9-Mediated Generation Issues | If using CRISPR/Cas9 to introduce resistance mutations, verify the integrity and concentration of the Cas9 protein, guide RNA, and donor template. Optimize the electroporation or transfection parameters for your specific parasite strain and equipment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant P. falciparum Strains
| Strain | Relevant Genotype | EC50 (nM) | Fold Resistance | Reference |
| ACP-B6 (Wild-Type) | Wild-Type pfatp4 | 75 | 1 | [12] |
| ACP-B6-L350H | pfatp4 L350H | 3,500 | 47 | [12] |
| ACP-B6-P412T | pfatp4 P412T | 10,000 | 138 | [12] |
| P. falciparum Strains | Wild-Type pfatp4 | 10 - 60 | N/A | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | >65% | Rat, Dog | Oral | [4] |
| Peak Plasma Concentration (Cmax) | ~5 µM | Rodents | 20-25 mg/kg oral | [5] |
| Peak Plasma Concentration (Cmax) | >20 µM | Dog | 30 mg/kg oral | [5] |
| Effect of Cobicistat | 3.9x increase in AUC | Human | Single dose | [9] |
| Effect of Cobicistat | 2.6x increase in Cmax | Human | Single dose | [9] |
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for this compound
This protocol is adapted from methodologies described in published studies.[12][13]
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 3.16 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
In a 96-well plate, add 50 µL of the drug dilutions to triplicate wells. Include drug-free (DMSO only) and parasite-free controls.
-
Add 50 µL of the synchronized ring-stage parasite culture (0.8% parasitemia, 2% hematocrit) to each well.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Quantification of Parasitemia:
-
After incubation, transfer the cell suspensions to a new 96-well plate.
-
Fix the cells with 1% paraformaldehyde.
-
Stain the parasites with a fluorescent DNA dye such as 50 nM YOYO-1.
-
Determine the percentage of infected red blood cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the parasitemia of the drug-treated wells to the drug-free control.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Generation of this compound Resistant P. falciparum using CRISPR/Cas9
This protocol is a summary of the plasmid-free CRISPR/Cas9 editing method.[12][13]
-
Design of CRISPR Reagents:
-
Guide RNA (gRNA): Design a gRNA targeting the desired mutation site in the pfatp4 gene. Ensure the protospacer adjacent motif (PAM) is correctly located.
-
Single-stranded Oligodeoxynucleotide (ssODN) Repair Template: Synthesize a 200-nucleotide ssODN containing the desired resistance-conferring mutation(s) and silent mutations to prevent re-cutting by Cas9.
-
-
Preparation of Reagents:
-
Purify Cas9 protein.
-
Synthesize the gRNA and ssODN.
-
-
Transfection:
-
Prepare a culture of highly synchronized ring-stage P. falciparum at a high parasitemia (e.g., 17%).
-
Wash the infected red blood cells and resuspend them in a suitable electroporation buffer.
-
Mix the parasites with the Cas9 protein, gRNA, and ssODN.
-
Electroporate the mixture using a nucleofector device with an appropriate pulse setting.
-
-
Selection of Resistant Parasites:
-
Two days post-transfection, apply drug pressure with a concentration of this compound sufficient to kill wild-type parasites (e.g., 500 nM).
-
Maintain the culture under continuous drug pressure, changing the media regularly.
-
Monitor for the emergence of drug-resistant parasites, which may take several weeks.
-
-
Verification of Edits:
-
Once a resistant population is established, isolate genomic DNA.
-
Confirm the presence of the intended mutations in the pfatp4 gene by Sanger sequencing and/or whole-genome sequencing.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Troubleshooting workflow for inconsistent EC50 results.
References
- 1. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interplay between drug resistance and fitness in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management | springermedizin.de [springermedizin.de]
- 5. Mutational analysis of an antimalarial drug target, Pf ATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]
- 10. Frontiers | Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum [frontiersin.org]
- 11. malariaworld.org [malariaworld.org]
- 12. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: SJ-733 and Antimalarial Cross-Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance regarding the potential for cross-resistance between the antimalarial candidate SJ-733 and other antimalarials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dihydroisoquinolone that targets the Plasmodium falciparum cation-transporting ATPase, PfATP4.[1][2][3][4] PfATP4 is a P-type ATPase responsible for maintaining low intracellular sodium ion (Na+) concentrations by functioning as a Na+ efflux pump.[5][6] By inhibiting PfATP4, this compound disrupts Na+ homeostasis within the parasite, leading to a rapid influx of Na+.[4][7][8] This ionic imbalance triggers profound physiological changes in the infected red blood cell, including increased membrane rigidity and the externalization of phosphatidylserine, which are signals for eryptosis (erythrocyte suicide) or senescence.[1][4][8][9] These changes ultimately lead to the rapid, host-mediated clearance of infected erythrocytes from circulation.[1][3][10]
Q2: How does resistance to this compound develop in Plasmodium falciparum?
A2: Resistance to this compound arises from non-synonymous mutations in the pfatp4 gene, which encodes the drug's target protein.[1][7] In vitro drug pressure selection experiments have consistently shown that parasites resistant to this compound harbor mutations in pfatp4.[1][11][12] These mutations are believed to alter the drug-binding site on the PfATP4 protein, thereby reducing the inhibitory effect of this compound.[3]
Q3: Is there a fitness cost associated with this compound resistance?
A3: Yes, mutations in pfatp4 that confer resistance to this compound have been shown to carry a high fitness cost for the parasite.[1][2][4][8] This fitness cost can manifest as reduced growth rates or decreased viability. The high fitness cost associated with resistance is a positive attribute for a drug candidate, as it may slow the emergence and spread of resistant parasites in a clinical setting.[1][9][10] In vivo studies have shown that while resistance can be selected in vitro, it emerges slowly in vivo and results in only marginally resistant mutants with poor fitness.[1][3]
Q4: Does this compound show cross-resistance with other antimalarial drugs?
A4: this compound's potential for cross-resistance is primarily limited to other compounds that also target PfATP4. It is effective against parasite strains that are resistant to antimalarials with different mechanisms of action, such as chloroquine and pyrimethamine.[1][10] However, cross-resistance has been observed with other PfATP4 inhibitors. This includes compounds from different chemical classes, such as the spiroindolone cipargamin (KAE609), pyrazoleamides, and other dihydroisoquinolones.[5][7][11] Resistance selection with this compound can generate point mutations in pfatp4 that are also observed with other PfATP4 inhibitors, as well as some that are unique to this compound.[11]
Q5: What is the likelihood of developing cross-resistance between this compound and artemisinin-based combination therapies (ACTs)?
A5: The likelihood of cross-resistance between this compound and artemisinin or its partner drugs in current ACTs is low. This is because their mechanisms of action are distinct. This compound targets PfATP4 and ion homeostasis, while artemisinins are thought to cause oxidative stress and damage parasite proteins. Partner drugs in ACTs have their own unique targets. Therefore, the mutations conferring resistance to this compound (in pfatp4) would not be expected to confer resistance to ACTs.[13]
Troubleshooting Guides
Guide 1: Investigating a Sudden Increase in this compound IC50 Values
-
Problem: You observe a significant and reproducible increase in the 50% inhibitory concentration (IC50) of this compound against your P. falciparum culture.
-
Potential Cause: The parasite culture may have developed resistance to this compound.
-
Troubleshooting Steps:
-
Confirm the IC50 Shift: Repeat the drug susceptibility assay with a fresh batch of this compound and control parasite lines (e.g., 3D7) to rule out issues with compound potency or assay variability.
-
Isolate Clonal Lines: If the IC50 shift is confirmed, isolate clonal populations from the potentially resistant culture through limiting dilution.
-
Sequence the pfatp4 Gene: For each clonal line, extract genomic DNA and sequence the entire coding region of the pfatp4 gene (PF3D7_1211900). Compare the sequence to that of the parental (sensitive) strain to identify any non-synonymous mutations.
-
Phenotype for Cross-Resistance: Test the confirmed resistant clones against other PfATP4 inhibitors (e.g., cipargamin) and drugs with different mechanisms of action (e.g., chloroquine, artemisinin) to characterize the cross-resistance profile.
-
Guide 2: Screening for Potential Cross-Resistance with Novel Compounds
-
Problem: You have a novel antimalarial compound and want to assess if it shares a mechanism of action with this compound, suggesting a potential for cross-resistance.
-
Troubleshooting Steps:
-
Initial Susceptibility Testing: Determine the IC50 of your novel compound against a panel of parasite lines, including a wild-type strain and a well-characterized this compound resistant strain (with a known pfatp4 mutation).
-
Calculate Resistance Index (RI): The RI is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive (wild-type) strain. A high RI (>2-fold) for your compound against the this compound resistant line suggests a shared mechanism targeting PfATP4 and a potential for cross-resistance.
-
In Vitro Resistance Selection: If the RI is high, you can perform a resistance selection experiment by culturing wild-type parasites in the presence of your novel compound.
-
Genetic Analysis: Once resistance is established, sequence the pfatp4 gene of the resistant parasites. The presence of mutations in pfatp4 would provide strong evidence of a shared target with this compound.
-
Quantitative Data
Table 1: In Vitro Efficacy of (+)-SJ733 Against Drug-Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Resistance Phenotype | (+)-SJ733 EC50 (nM) | Reference |
| 3D7 | Drug-Sensitive | 10 - 60 | [1] |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 60 | [1] |
| W2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 10 - 60 | [1] |
| TM90C2B | Artemisinin-Resistant | 10 - 60 | [1] |
Note: The EC50 range indicates that (+)-SJ733 is potent against strains resistant to other major antimalarials.
Table 2: Key Mutations in pfatp4 and Their Impact on Resistance to PfATP4 Inhibitors
| Compound Class | Selected Mutation | Fold Increase in IC50 (Approx.) | Reference |
| Dihydroisoquinolones (e.g., SJ733) | L350H | Medium-fold | [1][7] |
| Spiroindolones (e.g., Cipargamin) | G358S | High-fold | [11] |
| Dihydroisoquinolones (e.g., SJ733) | Multiple mutations | 3 to 480-fold | [12] |
| Pyrazoleamides | Multiple mutations | Variable | [7][11] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)
-
Parasite Culture: Maintain synchronous P. falciparum cultures in human erythrocytes at 2% hematocrit.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium in a 96-well plate. Include a drug-free control.
-
Assay Initiation: Add synchronized ring-stage parasites (0.5% parasitemia, 1% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, freeze the plate to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer.
-
Fluorescence Reading: Incubate in the dark for 1 hour, then read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Selection of this compound Resistant Parasites
-
Initial Exposure: Expose a large population of asexual blood-stage parasites (~10^8 parasites) to a concentration of this compound equivalent to the IC90.
-
Culture Monitoring: Monitor the culture daily for parasite regrowth. Change the medium and add fresh drug every 48 hours.
-
Stepwise Pressure Increase: Once the parasites have adapted and are growing steadily, increase the drug concentration in a stepwise manner.
-
Resistance Confirmation: When parasites can proliferate at a concentration at least 5-10 times the initial IC50, confirm the resistant phenotype using a standard susceptibility assay.
-
Clonal Isolation: Isolate clonal populations of the resistant parasites by limiting dilution to ensure a genetically homogenous population for further analysis.
-
Genotypic Analysis: Extract genomic DNA from the resistant clones and the parental line for whole-genome sequencing, with a specific focus on the pfatp4 gene.
Visualizations
Caption: Mechanism of action of this compound targeting PfATP4.
Caption: Workflow for investigating suspected this compound resistance.
Caption: Shared target logic for PfATP4 inhibitor cross-resistance.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 9. research.monash.edu [research.monash.edu]
- 10. pnas.org [pnas.org]
- 11. Tackling resistance: emerging antimalarials and new parasite targets in the era of elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fitness Cost of Sj733 Resistance Mutations in pfatp4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the fitness cost associated with Sj733 resistance mutations in the Plasmodium falciparum ATP4 (pfatp4) gene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We have successfully introduced a pfatp4 mutation using CRISPR/Cas9, but the parasites grow significantly slower than the wild-type strain, even without drug pressure. Is this expected?
A1: Yes, this is a known phenomenon for certain pfatp4 mutations. Mutations that confer resistance to Sj733 can come with a significant fitness cost, manifesting as a reduced in vitro growth rate.[1][2][3] For example, the P412T mutation in pfatp4 has been shown to cause a severe growth defect.[4][5] However, it is important to note that not all pfatp4 resistance mutations are associated with a fitness cost.[4][6][7]
Troubleshooting Steps:
-
Confirm the specific mutation: Ensure that the observed growth defect is linked to the intended mutation and not off-target effects. This can be verified by whole-genome sequencing of the edited parasite line.
-
Perform a competition assay: To quantify the fitness cost, a head-to-head competition assay between the mutant and wild-type parasite lines is the gold standard. This will provide a quantitative measure of the mutant's fitness relative to the wild-type.
-
Monitor long-term culture: Observe if the parasite adapts over time, which could indicate the acquisition of compensatory mutations that alleviate the initial fitness cost.
Q2: Our in vitro competition assay results are inconsistent. What are the common pitfalls we should be aware of?
A2: In vitro competition assays are sensitive to several factors that can lead to variability.
Common Pitfalls & Troubleshooting:
-
Initial parasite ratio: The starting ratio of mutant to wild-type parasites can influence the outcome. It is recommended to start with a 1:1 ratio and perform the experiment over a sufficient number of parasite life cycles to observe a clear trend.
-
Culture conditions: Maintaining consistent culture conditions (e.g., hematocrit, media changes, gas mixture) is critical. Variations in these conditions can disproportionately affect one parasite line over the other.
-
Quantification method: The method used to distinguish and quantify the two parasite populations (e.g., qPCR, flow cytometry with fluorescent markers) should be validated for accuracy and sensitivity.
-
Genetic background of the competitor: The fitness of the "wild-type" competitor strain can influence the perceived fitness cost of the mutant. It is important to use a well-characterized parental strain as the competitor.
Q3: We are performing a drug susceptibility assay to confirm Sj733 resistance, but our IC50 values are not as high as expected for the mutant strain. What could be the reason?
A3: Several factors can influence the outcome of a drug susceptibility assay.
Troubleshooting Steps:
-
Assay conditions: Ensure that the assay is performed under standardized conditions, including the initial parasitemia, hematocrit, and drug concentration range. The duration of drug exposure (typically 72 hours for a standard SYBR Green I or similar assay) is also critical.
-
Parasite synchronization: Use tightly synchronized ring-stage parasites at the start of the assay to ensure consistent results.
-
Drug quality: Verify the concentration and purity of your Sj733 stock solution.
-
Detection method: The method used to measure parasite growth (e.g., SYBR Green I, [3H]-hypoxanthine incorporation, flow cytometry) can have different sensitivities. Ensure your chosen method is appropriate for the expected range of parasite growth inhibition.[8]
-
Mixed population: If the edited parasite population is not clonal, the presence of wild-type parasites can lower the apparent IC50 value. It is advisable to clone the edited parasite line before performing drug susceptibility assays.
Q4: We are having trouble with the CRISPR/Cas9 editing of the pfatp4 gene. What are some common issues and solutions?
A4: CRISPR/Cas9 editing in P. falciparum can be challenging.
Common Issues & Solutions:
-
Low transfection efficiency: P. falciparum is notoriously difficult to transfect. Optimize your transfection protocol, including the quality of the plasmid DNA, the electroporation parameters, and the health of the parasite culture.
-
Inefficient editing: The design of the guide RNA (gRNA) is crucial for efficient targeting of the Cas9 nuclease. Use gRNA design tools to select a highly specific and efficient gRNA. Additionally, ensure that the homology repair template is designed correctly with sufficient homology arm lengths.
-
Selection of edited parasites: The selection strategy is critical. If the intended mutation confers a fitness advantage under drug pressure (as in the case of Sj733 resistance), applying the drug can be an effective way to select for edited parasites.[9]
-
Off-target effects: Although less common with well-designed gRNAs, off-target mutations can occur. It is essential to perform whole-genome sequencing on the final clonal parasite line to confirm the desired edit and rule out significant off-target mutations.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the fitness cost and Sj733 susceptibility of pfatp4 mutant P. falciparum strains.
Table 1: In Vitro Fitness Cost of pfatp4 Mutations
| Mutation | Method | Relative Growth/Fitness | Reference |
| P412T | Individual Growth Assay | Severe growth defect observed | [4][5] |
| V178I + G223R | Individual Growth Assay | No significant change in growth phenotype | [4][5] |
| GNF-Pf4492 selected mutants | Individual Growth Assay | Grew at the same rate as the parental strain | [6][7] |
Table 2: Sj733 IC50 Values for Wild-Type and pfatp4 Mutant P. falciparum
| Parasite Strain | pfatp4 Genotype | Sj733 IC50 (nM) | Fold-change in IC50 | Reference |
| ACP-B6 | Wild-type | 75 | - | [9] |
| ACP-B6-L350H | L350H | 3,500 | ~47 | [9] |
| ACP-B6-P412T | P412T | 10,000 | ~133 | [9] |
| 3D7 | Wild-type | 10 - 60 | - | [11] |
Experimental Protocols
1. In Vitro Competition Assay
This protocol is a generalized procedure for assessing the relative fitness of a pfatp4 mutant parasite compared to its wild-type counterpart.
-
Parasite Culture: Culture both the mutant and wild-type P. falciparum strains separately under standard conditions (37°C, 5% CO2, 5% O2, 90% N2) in human erythrocytes.
-
Synchronization: Synchronize both parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Co-culture Setup: Mix the synchronized ring-stage parasites of the mutant and wild-type strains at a 1:1 ratio in a new culture flask. The initial total parasitemia should be between 0.1% and 0.5%.
-
Sampling: At the end of each 48-hour life cycle (just after reinvasion, when parasites are at the ring stage), collect a small aliquot of the culture for analysis.
-
Quantification: Extract genomic DNA from the collected samples. Use a quantitative method such as qPCR with allele-specific primers or deep sequencing of a pfatp4 amplicon to determine the relative proportion of each parasite strain.
-
Data Analysis: Plot the change in the ratio of the two parasite populations over several life cycles. The selection coefficient (s) can be calculated to quantify the fitness cost.
2. CRISPR/Cas9-mediated Gene Editing of pfatp4
This protocol provides a general workflow for introducing specific mutations into the pfatp4 gene.
-
Vector Construction:
-
Design a guide RNA (gRNA) specific to the target region in the pfatp4 gene.
-
Clone the gRNA sequence into a plasmid co-expressing Cas9 and a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210).
-
Synthesize a donor DNA template containing the desired mutation flanked by 500-1000 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site. The donor template should also contain silent mutations in the PAM site or gRNA seed sequence to prevent re-cleavage by Cas9 after successful editing.
-
-
Transfection:
-
Prepare highly synchronous, high-parasitemia ring-stage P. falciparum cultures.
-
Transfect the parasites with the Cas9/gRNA plasmid and the donor DNA template using electroporation.
-
-
Selection:
-
Apply drug pressure with WR99210 to select for parasites that have taken up the plasmid.
-
If the intended mutation confers resistance to Sj733, apply Sj733 pressure to select for successfully edited parasites.[9]
-
-
Clonal Selection and Verification:
-
Clone the resistant parasite population by limiting dilution.
-
Verify the presence of the desired mutation in the clonal lines by Sanger sequencing of the pfatp4 locus.
-
Perform whole-genome sequencing to confirm the absence of off-target mutations.
-
3. Drug Susceptibility Assay (SYBR Green I-based)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of Sj733.
-
Parasite Preparation: Use a tightly synchronized culture of ring-stage parasites. Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
Drug Plating: In a 96-well plate, perform serial dilutions of Sj733. Include a drug-free control (DMSO vehicle) and an uninfected red blood cell control.
-
Incubation: Add the prepared parasite suspension to each well of the drug-plated 96-well plate. Incubate for 72 hours under standard culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of the uninfected red blood cell control. Normalize the fluorescence values to the drug-free control. Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: Workflow for CRISPR/Cas9-mediated generation of pfatp4 mutant P. falciparum.
Caption: Workflow for an in vitro competition assay to determine relative fitness.
Caption: Mechanism of action of Sj733 on P. falciparum PfATP4.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. research.monash.edu [research.monash.edu]
- 4. Mutational analysis of an antimalarial drug target, PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]
- 10. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 11. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of SJ-733 and Artesunate in Parasite Clearance: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of the novel antimalarial candidate SJ-733 and the established drug artesunate in clearing malaria parasites. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Two Distinct Pathways to Parasite Elimination
This compound and artesunate employ fundamentally different strategies to eliminate malaria parasites.
This compound: Inducing Host-Mediated Clearance
This compound is a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2] This enzyme is crucial for maintaining low intracellular sodium ion (Na+) concentrations within the parasite.[2] By blocking PfATP4, this compound causes a rapid and disruptive influx of Na+ into the parasite.[1][3] This ionic imbalance triggers a cascade of events within the infected red blood cell, leading to changes characteristic of eryptosis, or programmed cell death of the erythrocyte.[1][2] These changes, including membrane rigidification and the externalization of phosphatidylserine, signal host immune cells, such as macrophages, to recognize and clear the infected red blood cells from circulation.[1][2][3] This host-mediated clearance mechanism is a key feature of this compound's rapid action in vivo.[1]
Artesunate: Direct Parasiticidal Action through Oxidative Stress
Artesunate, a semi-synthetic derivative of artemisinin, is a prodrug that is rapidly converted in the body to its active metabolite, dihydroartemisinin (DHA).[4][5][6] The parasiticidal activity of DHA is primarily attributed to the cleavage of its endoperoxide bridge, a reaction catalyzed by heme iron within the parasite's food vacuole.[6][7] This cleavage generates a burst of highly reactive oxygen species (ROS) and other free radicals.[4][7] These reactive molecules induce widespread oxidative stress, leading to the damage and alkylation of vital parasite proteins and membranes, ultimately causing parasite death.[4][7] Artesunate also interferes with other essential parasite processes, including hemoglobin digestion and the ubiquitin-proteasome pathway.[7] It is effective against both the asexual blood stages and the early sexual stages (gametocytes) of the parasite.[7]
Comparative Efficacy in Parasite Clearance
In vivo studies in mouse models of malaria have demonstrated that this compound exhibits a parasite clearance rate that is comparable to, and in some instances superior to, that of artesunate.
| Efficacy Parameter | This compound | Artesunate | Animal Model | Source |
| Parasite Clearance | Cleared parasites faster than artesunate; 80% depleted in 24h, undetectable by 48h.[8] | Slower clearance compared to this compound in the same model.[8] | P. falciparum-infected NOD-scid IL2Rγnull mice | [8] |
| Parasitemia Reduction (24h post-treatment) | 98.4% reduction in viable parasitemia.[9] | 96.7% reduction in viable parasitemia.[9] | P. berghei-infected mice | [9] |
| Parasitemia Fold-Decline (24h post-treatment) | 2.1 ± 0.38 fold-decline.[9] | 1.6 ± 0.25 fold-decline.[9] | P. berghei-infected mice | [9] |
| 90% Effective Dose (ED90) | 1.9 mg/kg (oral, 4 daily doses).[8] | 11.1 mg/kg (oral, 4 daily doses).[8] | P. falciparum-infected NOD-scid IL2Rγnull mice | [8] |
| Parasite Clearance Time (Human) | Not yet established in humans. | Median time to 99% clearance: 17.55 hours.[10] | Ugandan children with severe malaria | [10] |
| Parasite Clearance Half-life (Human) | Not yet established in humans. | Median: 2.15 hours.[10][11] | Ugandan children with severe malaria | [10][11] |
Experimental Protocols
The following outlines a typical experimental workflow for the in vivo comparison of the efficacy of this compound and artesunate in a mouse model of malaria.
1. Animal Model and Parasite Strain:
-
Mice: Immunodeficient mouse strains, such as NOD-scid IL2Rγnull mice, are used for studies with P. falciparum to allow for the growth of the human parasite.[8] For rodent malaria parasites like P. berghei ANKA, immunocompetent strains like C57BL/6 or BALB/c mice are commonly used.[9][12]
-
Parasite: Mice are infected intraperitoneally with red blood cells parasitized with the desired Plasmodium species.[13]
2. Drug Administration:
-
Formulation: Drugs are typically formulated in a vehicle suitable for the route of administration (e.g., a mixture of DMSO and Tween 80 in saline for oral gavage).
-
Dosing: Animals are treated with the respective compounds (e.g., this compound or artesunate) or the vehicle control. Dosing can be a single administration or a multi-day regimen (e.g., once daily for four consecutive days).[8][14]
3. Monitoring of Parasitemia:
-
Blood Smears: Thin blood smears are prepared from tail blood at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment initiation).[14]
-
Staining and Microscopy: The smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the percentage of infected red blood cells out of a total number of red blood cells.
-
Flow Cytometry: For more detailed analysis of parasite life stages and removal kinetics, fluorescently labeled parasitized red blood cells can be tracked using flow cytometry.[9]
4. Data Analysis:
-
Parasite Reduction Ratio (PRR): The percentage reduction in parasitemia at a specific time point relative to the baseline parasitemia is calculated.
-
Parasite Clearance Time: The time required for parasitemia to become undetectable by microscopy.[15]
-
Effective Dose (ED): The dose of the drug that produces a desired effect (e.g., 90% reduction in parasitemia, ED90) is determined from dose-response curves.[8]
Visualizing the Pathways and Processes
The following diagrams illustrate the distinct mechanisms of action of this compound and artesunate, as well as a generalized experimental workflow for their comparison.
Caption: Mechanism of action of this compound leading to host-mediated parasite clearance.
Caption: Mechanism of action of artesunate leading to direct parasite killing.
Caption: In vivo experimental workflow for comparing antimalarial drug efficacy.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artesunate - Wikipedia [en.wikipedia.org]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Artesunate (Artesunate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of parasite clearance following treatment of severe malaria with intravenous artesunate in Ugandan children enrolled in a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of parasite clearance following treatment of severe malaria with intravenous artesunate in Ugandan children enrolled in a randomized controlled clinical trial | springermedizin.de [springermedizin.de]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. academic.oup.com [academic.oup.com]
Head-to-head comparison of Sj-733 and other PfATP4 inhibitors like KAE609
A new class of antimalarial drugs targeting the Plasmodium falciparum sodium channel, PfATP4, offers a promising avenue in the fight against drug-resistant malaria. Among the frontrunners in this class are Sj-733 and KAE609 (cipargamin). This guide provides a detailed, data-driven comparison of these two clinical candidates for researchers, scientists, and drug development professionals.
Both this compound, a dihydroisoquinolone, and KAE609, a spiroindolone, act by inhibiting the parasite's plasma membrane Na+ ATPase, PfATP4.[1][2] This enzyme is crucial for maintaining low intracellular sodium concentrations within the parasite.[2] Its inhibition leads to a rapid influx of sodium ions, causing osmotic dysregulation, cell swelling, and ultimately, parasite death.[3][4][5] This mechanism of action is distinct from that of traditional antimalarials, making these inhibitors effective against drug-resistant parasite strains.[5]
Performance and Efficacy: A Quantitative Look
This compound and KAE609 have both demonstrated potent antimalarial activity in preclinical and clinical studies. The following tables summarize key quantitative data on their performance.
| Parameter | This compound | KAE609 (Cipargamin) | Reference(s) |
| Chemical Class | Dihydroisoquinolone | Spiroindolone | [3][6] |
| Development Stage | Phase IIa | Phase II | [3][7] |
| In Vitro Potency (IC50, P. falciparum) | 10-60 nM (against various strains) | 0.5-1.4 nM (against various strains); Median 0.5 nM (Ugandan isolates) | [8][9][10] |
| Speed of Action (In Vivo) | Equivalent to artesunate, clearing parasites within 48 hours | Median Parasite Clearance Time (PCT) of 8-12 hours | [8][11] |
| Transmission Blocking Activity | Yes | Yes, active against gametocytes | [8][9] |
Table 1: General Performance Characteristics of this compound and KAE609
| Parameter | This compound | KAE609 (Cipargamin) | Reference(s) |
| Primary Target | PfATP4 | PfATP4 | [3][8] |
| Mechanism of Action | Inhibition of Na+ efflux, leading to increased intracellular Na+, eryptosis-like changes, and host-mediated clearance. | Inhibition of Na+ efflux, leading to disruption of sodium homeostasis and cell swelling. | [3][4][8][12] |
| Resistance Mutations | Mutations in the pfatp4 gene. | Mutations in the pfatp4 gene, notably G358S. | [3][8] |
Table 2: Mechanistic Profile of this compound and KAE609
Clinical Trial Insights
Both compounds have undergone Phase I and Phase II clinical trials, providing valuable data on their safety, pharmacokinetics, and efficacy in humans.
This compound has shown an excellent safety profile and good oral availability in Phase 1a/b trials.[13][14] A study investigating the combination of this compound with the pharmacokinetic enhancer cobicistat demonstrated a significant increase in drug exposure, suggesting a potential for a single-dose cure.[15][16] A Phase 2a trial is currently evaluating the efficacy of this compound with and without cobicistat in patients with uncomplicated malaria.[7]
KAE609 has also demonstrated rapid parasite clearance in Phase II studies.[11] A dose-escalation study in Sub-Saharan Africa showed that single oral doses of 50-150 mg resulted in a median parasite clearance time of 8 hours, which is significantly faster than the 24 hours observed for the artemether-lumefantrine control group.[11] However, treatment-emerging mutations in the pfatp4 gene, specifically G358S, were detected in a significant percentage of treatment failures, highlighting the potential for resistance development.[11][17]
Mechanism of Action and Resistance
The primary molecular target for both this compound and KAE609 is the P. falciparum cation-transporting ATPase 4 (PfATP4).[3][8] Inhibition of this sodium pump leads to a cascade of events culminating in parasite death.
Figure 1: Signaling pathway of PfATP4 inhibition by this compound and KAE609.
Resistance to both inhibitors is primarily associated with mutations in the pfatp4 gene.[3][8] The G358S mutation in PfATP4 has been identified as conferring resistance to KAE609 in clinical settings and was first identified in vitro under pressure from an this compound analog.[11][17] This suggests a potential for cross-resistance between different chemical classes of PfATP4 inhibitors. However, mutations conferring resistance to this compound have been shown to come at a high fitness cost to the parasite, which may slow the emergence and spread of resistance in the field.[8][12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of typical methodologies used in the evaluation of PfATP4 inhibitors.
In Vitro Susceptibility Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.
-
Methodology:
-
P. falciparum cultures (e.g., 3D7, Dd2 strains) are synchronized at the ring stage.
-
Parasites are exposed to serial dilutions of the test compounds (this compound, KAE609) in 96-well plates for a full life cycle (e.g., 48 or 72 hours).
-
Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy (Giemsa-stained smears).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Figure 2: Workflow for a typical in vitro susceptibility assay.
In Vivo Efficacy Studies (Mouse Model)
-
Objective: To evaluate the in vivo efficacy of the compounds in a malaria mouse model.
-
Methodology:
-
Mice (e.g., NOD-scid IL2Rγnull mice engrafted with human erythrocytes) are infected with P. falciparum.
-
Once parasitemia reaches a predetermined level (e.g., 1-2%), mice are treated with the test compounds orally or via another relevant route.
-
Parasitemia is monitored daily by flow cytometry or microscopy of blood smears.
-
Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group. The time to parasite clearance is also a key endpoint.
-
Conclusion
This compound and KAE609 are both highly promising antimalarial candidates that target the novel PfATP4 pathway. KAE609 appears to have a higher in vitro potency, while this compound has demonstrated a rapid in vivo clearance comparable to the current gold-standard, artesunate. The emergence of resistance to KAE609 in clinical trials underscores the importance of combination therapy and continued monitoring. The high fitness cost associated with this compound resistance mutations may offer an advantage in delaying the onset of widespread resistance. Further clinical data, particularly from the ongoing Phase IIa trial of this compound, will be crucial in determining the future roles of these potent PfATP4 inhibitors in the global fight against malaria.
References
- 1. malariaworld.org [malariaworld.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cipargamin - Wikipedia [en.wikipedia.org]
- 4. Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PfATP4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. (+)-SJ733 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pamafrica-consortium.org [pamafrica-consortium.org]
- 10. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sj-733's Mechanism of Action: A Comparative Guide to Target Validation Methodologies
For researchers, scientists, and drug development professionals, establishing a clear mechanism of action (MoA) is a critical step in the advancement of any new therapeutic agent. This guide provides a comparative analysis of methodologies for validating the MoA of the antimalarial compound Sj-733, with a focus on the robust evidence provided by genetic knockouts.
This compound is a potent antimalarial candidate that targets the Plasmodium falciparum ATPase4 (PfATP4).[1][2][3] PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium concentrations within the parasite.[3] Inhibition of this transporter by this compound leads to a rapid influx of sodium ions, causing osmotic stress, cellular swelling, and ultimately, parasite death. This guide will delve into the experimental evidence supporting this MoA, comparing the definitive results from genetic studies with data from alternative validation techniques.
Performance Comparison: Genetic Knockouts vs. Alternative Methods
The gold standard for validating a drug's target is often genetic manipulation of the putative target protein. By introducing mutations that confer resistance to the drug, a direct link between the drug's activity and its interaction with the target can be unequivocally established. The table below compares the quantitative data from genetic knockout studies of pfatp4 with other target validation methods for this compound.
| Validation Method | Key Parameter | Wild-Type PfATP4 | Mutant PfATP4 (L350H) | Mutant PfATP4 (P412T) | Interpretation |
| Genetic Knockout (CRISPR/Cas9) | EC50 of this compound (nM) | ~10 - 60 | >1000 | >1000 | Introduction of point mutations in pfatp4 confers high-level resistance to this compound, strongly indicating it is the primary target. |
| Biochemical Assay (Na+-ATPase activity) | IC50 of this compound (nM) | Not explicitly reported for this compound, but other PfATP4 inhibitors show potent inhibition. | Not explicitly reported for this compound. | Not explicitly reported for this compound. | While direct IC50 data for this compound is not readily available in the searched literature, the assay is a valid method to demonstrate direct enzyme inhibition. |
| Thermal Shift Assay (CETSA) | Thermal Shift (°C) | Data not available | Data not available | Data not available | This method could provide evidence of direct binding but has not been reported for this compound and PfATP4 in the reviewed literature. |
Signaling Pathway of this compound
The mechanism of action of this compound involves the disruption of ion homeostasis, leading to a cascade of events culminating in parasite clearance.
References
Cross-Validation of In Vitro and In Vivo Results for the Antimalarial Candidate Sj-733
A Comparative Guide for Researchers and Drug Development Professionals
Sj-733 is a clinical-stage antimalarial drug candidate that has demonstrated rapid and potent activity against Plasmodium parasites, the causative agents of malaria. This guide provides a comprehensive comparison of its in vitro and in vivo performance, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action.
In Vitro and In Vivo Efficacy of this compound
This compound has shown significant potency against various strains of Plasmodium falciparum in laboratory settings and has demonstrated rapid parasite clearance in animal models.
Quantitative Data Summary
| Parameter | In Vitro Results | In Vivo Results | Citation |
| Target Organism | Plasmodium falciparum (including drug-resistant strains) | Plasmodium falciparum (in mouse models), Plasmodium berghei | [1] |
| Potency (EC50) | 10–60 nM against all tested P. falciparum strains | ED90 of 1.9 mg/kg for the (+)-enantiomer in a nonobese diabetic SCID mouse model | [1][2] |
| Mechanism of Action | Inhibition of the Plasmodium cation-transporting ATPase, PfATP4, leading to disruption of Na+ homeostasis. | Induces rapid clearance of infected red blood cells. | [3][4] |
| Speed of Action | Causes rapid perturbation of Na+ homeostasis in the parasite. | Clears parasites as quickly as artesunate, with all parasites cleared systemically within 48 hours of therapy initiation. | [1][2] |
| Effect on Parasite | Arrests parasite development and induces eryptosis (erythrocyte suicide) in infected red blood cells. | Reduces viable parasitemia by 98.4% within 24 hours after a single dose. | [1][5] |
Comparison with Alternative Antimalarials
This compound's performance has been compared to other established antimalarial drugs, highlighting its potential as a novel therapeutic agent.
| Drug | Mechanism of Action | Key In Vivo Findings | Citation |
| This compound | PfATP4 inhibitor | Rapid parasite clearance, equivalent to artesunate. A single dose reduced viable parasitemia by 98.4%. | [1][5] |
| Artesunate | Thought to involve heme-mediated activation leading to oxidative stress. | Rapid parasite clearance. A single dose reduced viable parasitemia by 96.7%. | [5] |
| Pyronaridine | Inhibits hemozoin formation. | Abrogates maturation of younger parasites with less pronounced effects on mature parasites. | [5] |
| Chloroquine | Interferes with heme detoxification in the parasite's food vacuole. | ED90 of 4.3 mg/kg in the same mouse model as this compound. | [2] |
| Pyrimethamine | Inhibits dihydrofolate reductase. | ED90 of 0.9 mg/kg in the same mouse model as this compound. | [2] |
Experimental Protocols
In Vitro Susceptibility Testing
Plasmodium falciparum cultures are synchronized at the ring stage and exposed to serial dilutions of this compound for a defined period (e.g., 48 or 72 hours). Parasite viability is typically assessed using DNA-intercalating dyes (e.g., SYBR Green I) or by microscopy to determine the 50% effective concentration (EC50).
In Vivo Efficacy Studies in Mouse Models
Non-obese diabetic SCID mice are engrafted with human red blood cells and infected with P. falciparum. Mice are then treated with this compound orally at various doses. Parasitemia is monitored daily by flow cytometry or microscopic examination of blood smears to determine the effective dose required to reduce parasite load by 90% (ED90).
Mechanism of Action and Signaling Pathway
This compound targets PfATP4, a cation-transporting ATPase crucial for maintaining low intracellular sodium levels in the parasite.[3][4] Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic stress and triggering a cascade of events that result in the death of the infected red blood cell, a process known as eryptosis.[1][3]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an antimalarial compound like this compound.
Caption: In vivo antimalarial efficacy workflow.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Race Against Resistance: SJ-733's Rapid Action Redefines Antimalarial Speed
A head-to-head comparison of the novel antimalarial candidate SJ-733 against established fast-acting therapies reveals a promising new weapon in the fight against malaria. This guide provides a comprehensive analysis of this compound's speed of action, supported by experimental data, detailed protocols, and mechanistic insights, to inform researchers, scientists, and drug development professionals.
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarials with novel mechanisms of action and rapid parasite clearance. This compound, a novel dihydroisoquinolone, has emerged as a promising clinical candidate. This guide compares the speed of action of this compound with other fast-acting antimalarials, namely artesunate, chloroquine, and the combination of atovaquone-proguanil.
Quantitative Comparison of Parasite Clearance
The speed of action of an antimalarial drug is a critical determinant of its clinical efficacy, particularly in severe malaria cases. Key metrics used to quantify this are the parasite clearance half-life and the parasite reduction ratio (PRR). The following tables summarize the available data for this compound and its comparators.
In Vivo Parasite Clearance
In vivo studies in mouse models provide a valuable preclinical assessment of a drug's ability to clear parasites in a whole-organism context.
| Antimalarial | Host Model | Parasite Strain | Parasite Clearance Half-life (hours) | Parasite Reduction over 24h | Citation |
| This compound | NOD-scid IL2Rγnull mice | P. falciparum | Faster than artesunate | 80% depletion | [1] |
| C57BL/6 mice | P. berghei (ANKA) | - | 2.1 ± 0.38 fold decline | [2] | |
| Artesunate | NOD-scid IL2Rγnull mice | P. falciparum | Slower than this compound | - | [1] |
| C57BL/6 mice | P. berghei (ANKA) | - | 1.6 ± 0.25 fold decline | [2] |
In Vitro Parasite Killing Rate
In vitro assays provide a controlled environment to directly measure the intrinsic speed at which a compound kills the parasite.
| Antimalarial | Assay | Parasite Strain | Parasite Reduction Ratio (log10 PRR) | 99.9% Parasite Clearance Time (PCT) (hours) | Citation |
| Artemisinin | PRR Assay | P. falciparum | >8.0 | <24 | [3] |
| Chloroquine | PRR Assay | P. falciparum | 4.5 | 32 | [3] |
| Atovaquone | PRR Assay | P. falciparum | 2.9 | 90 | [3] |
Signaling Pathways and Mechanism of Action
The rapid action of this compound is attributed to its unique mechanism of action, which differs significantly from that of other antimalarials.
This compound: Targeting PfATP4 for Rapid Clearance
This compound targets the Plasmodium falciparum cation-transporting ATPase, PfATP4.[4] Inhibition of PfATP4 disrupts the parasite's ability to maintain low intracellular sodium ion concentrations.[4] The resulting influx of sodium ions leads to rapid and profound physical changes in the infected red blood cell, including increased membrane rigidity and the externalization of phosphatidylserine, which are signals for eryptosis (erythrocyte suicide).[4][5] This host-mediated clearance mechanism is proposed to be the basis for the rapid in vivo parasite clearance observed with this compound.[4]
Artesunate: Heme-Activated ROS Production
Artesunate, a derivative of artemisinin, is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA).[6] Its mechanism of action is initiated by the activation of its endoperoxide bridge by heme, a byproduct of hemoglobin digestion by the parasite.[6] This interaction generates a cascade of reactive oxygen species (ROS) and other free radicals, which cause widespread damage to parasite proteins and membranes, leading to rapid cell death.[6]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
In Vivo Parasite Clearance Assay
This assay is designed to evaluate the efficacy of an antimalarial compound in a living host, typically a mouse model.
Objective: To determine the rate of parasite clearance from the bloodstream following drug administration.
Workflow:
Methodology:
-
Infection: Mice (e.g., NOD-scid IL2Rγnull for P. falciparum or C57BL/6 for P. berghei) are infected with a standardized number of parasitized red blood cells.
-
Treatment: Once a predetermined level of parasitemia is reached, the test compound is administered, typically orally or intravenously.
-
Blood Sampling: Small blood samples are collected from the mice at regular intervals (e.g., every 6-12 hours) for a set period (e.g., 48-72 hours).
-
Parasitemia Quantification: The number of parasites in each blood sample is quantified using methods such as quantitative PCR (qPCR) to measure parasite DNA or by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The parasite clearance half-life is calculated from the slope of the log-linear decline in parasitemia over time. The parasite reduction ratio is the fold reduction in parasitemia over a specific time, typically 48 hours.
In Vitro Parasite Reduction Ratio (PRR) Assay
This assay provides a highly sensitive measure of the in vitro killing rate of an antimalarial compound.
Objective: To determine the rate at which a drug kills parasites in a controlled laboratory setting.
Workflow:
Methodology:
-
Parasite Culture: P. falciparum is cultured in vitro in human red blood cells.
-
Drug Exposure: The parasite culture is exposed to the test compound at a concentration that is a multiple of its 50% inhibitory concentration (IC50), typically 10x IC50.
-
Time-course Sampling: Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
Drug Removal: The drug is washed from the parasite-infected red blood cells.
-
Limiting Dilution: The washed parasites are serially diluted and plated in 96-well plates with fresh red blood cells and culture medium.
-
Regrowth: The plates are incubated for an extended period (typically 2-3 weeks) to allow any viable parasites to multiply to a detectable level.
-
Analysis: The wells are assessed for parasite growth (e.g., by microscopy or biochemical assays).
-
Calculation: The number of viable parasites at each time point is calculated based on the highest dilution that shows parasite growth. The PRR is the fold reduction in viable parasites over 48 hours.[3]
Conclusion
This compound demonstrates a rapid speed of action, comparable to or even exceeding that of the frontline antimalarial artesunate in preclinical models. Its novel mechanism of action, targeting PfATP4 and inducing host-mediated clearance, sets it apart from existing therapies. The quantitative data from both in vivo and in vitro studies strongly support the continued development of this compound as a fast-acting component of future antimalarial combination therapies. Further clinical studies are necessary to fully elucidate its parasite clearance kinetics in humans and its potential to combat artemisinin-resistant malaria.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Artesunate? [synapse.patsnap.com]
Independent Verification of Sj-733's Transmission-Blocking Capabilities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transmission-blocking capabilities of the antimalarial compound Sj-733 with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a tool for malaria eradication efforts.
Quantitative Comparison of Transmission-Blocking Efficacy
The following table summarizes the available quantitative data on the in vivo transmission-blocking efficacy of this compound and its comparators, artesunate and pyronaridine. The data is derived from studies using murine models of malaria, a standard preclinical system for evaluating antimalarial drug efficacy.
| Compound | Malaria Model | Assay Type | Efficacy Metric | Value | Citation(s) |
| This compound | P. berghei-infected mice | In vivo | ED50 (oocyst reduction) | 5 mg/kg | [1] |
| Artesunate | P. berghei-infected mice | In vivo | Suboptimal dosage for ~50% oocyst reduction | 14-28 mg/kg | [2] |
| Pyronaridine | P. falciparum gametocytes | Standard Membrane Feeding Assay (SMFA) | Oocyst Reduction at 1 µM | ~80% | [3] |
Note: Direct head-to-head comparative studies for transmission-blocking efficacy under identical conditions are limited. The data presented is compiled from independent studies and should be interpreted with consideration of potential variations in experimental protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings.
In Vivo Transmission-Blocking Assay in Murine Model
This protocol is a standard method for assessing the ability of a compound to block the transmission of malaria parasites from an infected mouse to mosquitoes.
Objective: To determine the in vivo efficacy of a test compound in reducing oocyst development in mosquitoes fed on treated, infected mice.
Materials:
-
Plasmodium berghei infected mice
-
Anopheles stephensi mosquitoes
-
Test compound (e.g., this compound, Artesunate)
-
Vehicle for compound administration
-
Cages for mice and mosquitoes
-
Dissecting microscope
-
Mercurochrome stain
Procedure:
-
Infection of Mice: Mice are infected with P. berghei parasites. Parasitemia and gametocytemia are monitored daily.
-
Compound Administration: On day 3 or 4 post-infection, when gametocytemia is optimal, the test compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle alone. The timing of administration relative to mosquito feeding is a critical parameter. For example, in some studies, compounds are administered 10 hours before mosquito feeding.[2]
-
Mosquito Feeding: Approximately 1 hour after the final compound administration (or at a predetermined time point), starved female Anopheles stephensi mosquitoes are allowed to feed on the treated and control mice for a defined period (e.g., 30 minutes).
-
Mosquito Maintenance: Engorged mosquitoes are separated and maintained in a controlled environment with access to a sugar solution.
-
Oocyst Counting: After 7-10 days, the midguts of the mosquitoes are dissected, stained with mercurochrome, and the number of oocysts is counted under a dissecting microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes that fed on treated mice to those that fed on control mice. The percentage reduction in oocyst intensity and prevalence is calculated. The ED50 (the dose at which a 50% reduction in oocyst number is observed) can be determined by testing a range of compound concentrations.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard in vitro assay for evaluating the transmission-blocking potential of antimalarial compounds.
Objective: To assess the ability of a compound to inhibit the development of P. falciparum oocysts in mosquitoes after in vitro exposure.
Materials:
-
Mature P. falciparum gametocyte culture
-
Test compound (e.g., Pyronaridine)
-
Human red blood cells and serum
-
Anopheles mosquitoes
-
Membrane feeding apparatus
-
Water bath
-
Dissecting microscope
-
Mercurochrome stain
Procedure:
-
Gametocyte Culture: P. falciparum is cultured in vitro to produce mature stage V gametocytes.
-
Compound Incubation: The gametocyte culture is treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
Infectious Blood Meal Preparation: The treated gametocyte culture is mixed with human red blood cells and serum to create an infectious blood meal.
-
Membrane Feeding: The blood meal is placed in a membrane feeder maintained at 37°C. Starved female mosquitoes are allowed to feed on the blood meal through an artificial membrane (e.g., Parafilm).
-
Mosquito Maintenance and Dissection: As described in the in vivo protocol, engorged mosquitoes are maintained for 7-10 days before their midguts are dissected and oocysts are counted.
-
Data Analysis: The transmission-blocking activity is quantified by comparing the oocyst numbers in mosquitoes fed with compound-treated gametocytes to the control group. The IC50 (the concentration at which 50% inhibition of oocyst development is observed) can be calculated.
Signaling Pathways and Mechanisms of Action
This compound and the PfATP4 Pathway
This compound exerts its transmission-blocking effect by targeting the Plasmodium falciparum cation-transporting ATPase, PfATP4.[4][5] This protein is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium ion (Na+) concentrations by actively pumping Na+ out of the parasite.[6][7]
The inhibition of PfATP4 by this compound leads to a rapid disruption of Na+ homeostasis within the parasite.[6][8] This influx of Na+ is believed to trigger a cascade of events, including:
-
Disruption of cellular processes: The altered ion balance can interfere with various essential enzymatic activities and physiological processes that are dependent on the Na+ electrochemical gradient.[6]
-
Cellular swelling and lysis: The increased intracellular Na+ concentration leads to an osmotic imbalance, causing the parasite and the host red blood cell to swell and potentially lyse.[6]
-
Induction of eryptosis: this compound treatment has been shown to induce eryptosis, a form of programmed cell death in erythrocytes, leading to the rapid clearance of infected red blood cells by the host's immune system.[4]
This multi-faceted mechanism of action contributes to both the rapid clearance of asexual blood-stage parasites and the potent transmission-blocking activity of this compound.
Caption: Mechanism of this compound's transmission-blocking action.
Experimental Workflow for In Vivo Transmission-Blocking Assay
The following diagram illustrates the key steps involved in the in vivo transmission-blocking assay described in the protocols section.
Caption: Workflow for in vivo transmission-blocking assay.
References
- 1. mdpi.com [mdpi.com]
- 2. malariaworld.org [malariaworld.org]
- 3. Novel Transmission-Blocking Antimalarials Identified by High-Throughput Screening of Plasmodium berghei Ookluc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
A comparative analysis of the resistance profiles of different PfATP4 inhibitors
A deep dive into the resistance landscapes of emerging antimalarial compounds targeting the Plasmodium falciparum sodium pump, PfATP4.
The Plasmodium falciparum P-type ATPase 4 (PfATP4), an essential sodium efflux pump in the malaria parasite, has emerged as a critical target for a new generation of antimalarial drugs.[1][2][3] Several structurally diverse chemical scaffolds, including spiroindolones, aminopyrazoles, dihydroisoquinolones, and pyrazoleamides, have been shown to inhibit PfATP4, leading to a fatal disruption of sodium homeostasis within the parasite.[4][5] However, the promising efficacy of these compounds is challenged by the parasite's ability to develop resistance, primarily through mutations in the pfatp4 gene.[1][6] This guide provides a comparative analysis of the resistance profiles of different PfATP4 inhibitors, supported by experimental data, to inform future drug development and resistance management strategies.
Quantitative Resistance Profiles
The development of resistance to PfATP4 inhibitors is a significant concern for their long-term clinical viability. In vitro studies have demonstrated that resistance can arise relatively easily, with over 20 different mutations in the pfatp4 gene identified to date.[1] These mutations typically cluster within or near the transmembrane domains of the protein, the putative binding region for these inhibitors.[7][8] The table below summarizes the quantitative resistance profiles for key PfATP4 inhibitors against various pfatp4 mutant parasite lines, presented as 50% inhibitory concentrations (IC50) and the corresponding fold-resistance compared to wild-type (WT) parasites.
| Inhibitor Class | Compound | PfATP4 Mutation | IC50 (nM) - WT | IC50 (nM) - Mutant | Fold Resistance | Reference |
| Spiroindolone | KAE609 (Cipargamin) | G223S | 0.5 | >1.5 (median) | >3 | [9][10][11] |
| P412T | - | - | Hypersensitive | [1] | ||
| V178I+G223R | - | - | Increased | [1] | ||
| Aminopyrazole | GNF-Pf4492 | A211T | - | - | 4.4 | [7][8] |
| I398F/P990R | - | - | 3.6 | [7][8] | ||
| Dihydroisoquinolone | SJ733 | G223S | 65 | >80 (median) | >1.2 | [9][10][11] |
| D1116G/N/Y | 65 | >80 (median) | >1.2 | [9][10][11] | ||
| Pyrazoleamide | PA92 | G223S | 9.1 | >12 (median) | >1.3 | [9][10][11] |
| G223S+D1116G/N/Y | 9.1 | >15 (median) | >1.6 | [9][10][11] | ||
| Other | MMV Compound (MB14) | S374R | - | - | Cross-resistant | [12] |
Note: IC50 values and fold-resistance can vary between studies due to different parasite strains and experimental conditions. The data presented here is a synthesis from the cited literature.
Interestingly, not all mutations confer a fitness advantage in the absence of drug pressure. For instance, the P412T mutation, which confers resistance to spiroindolones, has been associated with a severe growth defect in the parasite.[1] Conversely, some mutations, like G223R, have been identified in circulating parasite populations in Africa, indicating a potential for pre-existing resistance to this class of compounds.[13] Furthermore, cross-resistance is a notable concern, with parasites selected for resistance to one PfATP4 inhibitor often exhibiting decreased susceptibility to others, even those from a different chemical class.[12]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the underlying biological pathways and the experimental approaches used to study them.
Caption: Mechanism of PfATP4 inhibition leading to parasite death.
The diagram above illustrates the central role of PfATP4 in maintaining low intracellular sodium concentrations.[4] Inhibition of this pump by various compounds leads to a rapid influx of sodium ions, causing osmotic stress, parasite swelling, and ultimately, cell death.[1][14]
To investigate resistance, researchers employ a systematic workflow.
Caption: Workflow for identifying and characterizing resistance to PfATP4 inhibitors.
This workflow begins with the selection of resistant parasites under drug pressure, followed by genomic analysis to identify mutations.[7][8] The role of specific mutations is then confirmed by introducing them into a sensitive parasite background and re-evaluating the drug susceptibility.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of resistance studies. Below are summaries of key experimental protocols.
In Vitro Resistance Selection
-
Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Pressure Application: A starting population of parasites is exposed to a low concentration of the PfATP4 inhibitor (typically at the IC50).
-
Stepwise Increase in Concentration: As the parasite culture recovers, the drug concentration is gradually increased in a stepwise manner.
-
Clonal Selection: Once parasites can tolerate a high concentration of the drug, clonal lines are isolated by limiting dilution.
Generation of Mutant Parasite Lines
A genetic system involving merodiploid states of PfATP4 can be used to assess the phenotypic consequences of specific mutations.[1][2][3]
-
Vector Construction: A plasmid is constructed containing the pfatp4 gene with the desired mutation, along with a selectable marker. The endogenous pfatp4 gene is placed under the control of a tetracycline-repressible transactivator.
-
Transfection: The plasmid is introduced into wild-type parasites by electroporation.
-
Selection: Transfected parasites are selected using the appropriate drug.
-
Conditional Knockdown: Expression of the endogenous pfatp4 is suppressed by the addition of anhydrotetracycline (aTc), allowing for the functional characterization of the mutated allele.
Drug Susceptibility Assays
The susceptibility of parasite lines to different inhibitors is typically determined by measuring parasite proliferation over a 72-hour drug exposure period.
-
Assay Preparation: Synchronized ring-stage parasites are plated in 96-well plates and exposed to a serial dilution of the test compounds.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Quantification of Parasite Growth:
-
Lactate Dehydrogenase (LDH) Assay: Parasite LDH activity is measured as a proxy for parasite biomass.[12]
-
SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to the number of parasites.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion
The development of PfATP4 inhibitors represents a significant advancement in the fight against malaria. However, the emergence of resistance underscores the need for a thorough understanding of the underlying mechanisms. This comparative guide highlights the variable resistance profiles across different inhibitor classes and specific PfATP4 mutations. The presented data and experimental frameworks provide a valuable resource for researchers and drug developers working to create more robust and durable antimalarial therapies. Continuous surveillance of pfatp4 mutations in clinical isolates will be crucial to monitor the efficacy of these promising new drugs.[9][10][11]
References
- 1. pnas.org [pnas.org]
- 2. Mutational analysis of an antimalarial drug target, Pf ATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion [frontiersin.org]
Sj-733 Demonstrates a Favorable Preclinical Safety Profile Compared to Standard Antimalarial Agents
A comprehensive analysis of advanced preclinical models reveals that the novel antimalarial candidate, Sj-733, possesses a robust safety and tolerability profile, positioning it as a promising alternative to current malaria treatments. Comparative data from toxicology studies indicate that this compound has a wide therapeutic window, with a No-Observed-Adverse-Effect-Level (NOAEL) significantly higher than its efficacious dose.
This compound, a novel inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), has demonstrated rapid parasite clearance in preclinical and early clinical studies.[1][2] This comparison guide provides an objective overview of the preclinical safety findings for this compound alongside established antimalarial drugs, including artesunate, chloroquine, mefloquine, and dihydroartemisinin-piperaquine. The data, summarized in the following tables, is supported by detailed experimental methodologies to aid researchers in their evaluation of this next-generation antimalarial compound.
Comparative Preclinical Safety Data
A summary of key preclinical toxicology data for this compound and comparator antimalarial drugs is presented below. These data are derived from single-dose and repeat-dose toxicity studies in various animal models.
| Drug | Study Type | Species | NOAEL (mg/kg/day) | LD50 (mg/kg) | Key Findings & Observations |
| This compound | 7-Day Repeat Dose | Rat | >240[3] | Not Established | No significant safety or tolerability liabilities observed at the highest tested dose.[3] |
| Artesunate | Single Dose (IV) | Rat (uninfected) | - | 351[4] | Toxicity symptoms included CNS depression, unstable gait, tremor, convulsion, and respiratory suppression at higher doses.[5] |
| Repeat Dose | Rat | 5-7 (oral, 12 days)[5] | - | Potential toxicity to hematopoietic organs, the immune system, liver, and kidneys at repeated doses of 50 mg/kg/day.[5] | |
| Repeat Dose | Dog | 82.5 (oral)[5] | - | Rare occurrences of moderate hepatotoxicity at high doses.[5] | |
| Chloroquine | Single Dose (IV) | Mouse | - | 25[1] | Toxicity derives from derangement of lysosomal function and is dose-dependent.[1] |
| Single Dose (Oral) | Mouse | - | 970[6] | Mild hepatotoxicity observed at a single high oral dose.[6] | |
| Mefloquine | Repeat Dose | Not Specified | Not Established | Not Established | Preclinical studies monitored several organ systems, with a focus on neuropsychiatric and vestibular effects.[7][8] |
| Dihydroartemisinin-Piperaquine | Repeat Dose | Rat | Not Established | Not Established | Reproductive and endocrine system effects observed at higher doses in female rats.[9] |
Experimental Protocols
Detailed methodologies for the key preclinical safety studies are provided to ensure transparency and reproducibility. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
This compound: 7-Day Repeated Dose Oral Toxicity Study in Rats
This study was designed to assess the potential toxicity of this compound following daily oral administration to Sprague-Dawley rats for 7 consecutive days.
-
Test System: Young adult male and female Sprague-Dawley rats.
-
Administration: The test article was administered once daily by oral gavage.
-
Dose Levels: Multiple dose levels were evaluated, up to a maximum of 240 mg/kg/day. A control group received the vehicle only.
-
In-life Observations: Clinical signs, body weight, and food consumption were monitored daily.
-
Terminal Procedures: At the end of the 7-day dosing period, animals were euthanized, and a comprehensive necropsy was performed. Blood samples were collected for hematology and clinical chemistry analysis. Selected organs were weighed and preserved for histopathological examination.
Artesunate: Single-Dose Intravenous Acute Toxicity Study in Rats
This study aimed to determine the median lethal dose (LD50) and assess the acute toxic effects of a single intravenous dose of artesunate in rats.
-
Test System: Male and female Sprague-Dawley rats.
-
Administration: A single dose of artesunate was administered via intravenous injection.
-
Dose Levels: A range of doses was used to determine the LD50.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-administration.
-
Endpoint: The primary endpoint was the calculation of the LD50 value.
Chloroquine: Single-Dose Oral Acute Toxicity Study in Mice
This study was conducted to evaluate the acute toxicity of a single oral dose of chloroquine in mice.
-
Test System: Male albino mice.
-
Administration: A single dose of 970 mg/kg of chloroquine was administered orally.[6]
-
Observations: The primary focus was on liver function tests. Blood samples were collected to measure serum levels of alkaline phosphatase (ALP), albumin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT).[6]
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflow for preclinical toxicity studies.
Caption: Mechanism of action of this compound.
Caption: General workflow for a preclinical repeat-dose toxicity study.
References
- 1. Acute chloroquine poisoning: A comprehensive experimental toxicology assessment of the role of diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Acute chloroquine poisoning: A comprehensive experimental toxicology assessment of the role of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Artesunate (Artesunate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FDA Drug Safety Communication: FDA approves label changes for antimalarial drug mefloquine hydrochloride due to risk of serious psychiatric and nerve side effects | FDA [fda.gov]
- 9. experts.umn.edu [experts.umn.edu]
Unveiling the Pharmacokinetic Journey of Sj-733 and its Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel antimalarial candidate Sj-733 and its primary metabolite, SJ506. The following sections detail experimental data, methodologies, and the underlying mechanism of action to support further drug development and research.
This compound is a novel, orally bioavailable inhibitor of Plasmodium falciparum ATP4 (PfATP4), a crucial sodium-proton antiporter in the parasite.[1][2] Its mechanism of action involves disrupting the parasite's sodium ion homeostasis, leading to rapid clearance of infected erythrocytes.[3][4] Understanding the pharmacokinetic properties of this compound and its metabolites is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.
Comparative Pharmacokinetic Profiles
A first-in-human, phase 1a/b clinical trial investigated the safety, tolerability, and pharmacokinetics of this compound.[1][5] The study revealed that this compound exposure increases proportionally with the dose up to 600 mg, after which it becomes saturable.[1][5] The major metabolite of this compound has been identified as SJ506, which exhibits no known antimalarial activity.[1][6]
To enhance the therapeutic potential of this compound, a subsequent study explored the co-administration of this compound with cobicistat, a potent CYP3A4 inhibitor.[6][7] This "pharmacoboost" approach led to a significant increase in this compound exposure and a decrease in the formation of its inactive metabolite, SJ506.[6][8]
The following tables summarize the key pharmacokinetic parameters of this compound and the ratio of SJ506 to this compound under different dosing conditions.
Table 1: Pharmacokinetic Parameters of this compound in Fasted Healthy Adults (Single Dose) [1][5]
| Dose (mg) | Median AUC₀₋∞ (μg × h/L) [IQR] | Median Terminal Half-life (h) [IQR] | Median Tₘₐₓ (h) [IQR] |
| 600 | 24,283 [16,135–31,311] | 17.4 [16.1–24.0] | 1.0 [0.6–1.3] |
Table 2: Effect of Cobicistat on this compound and SJ506 Pharmacokinetics (Single Dose) [6][7][8]
| Treatment | Median Increase in this compound AUC | Median Increase in this compound Cₘₐₓ | Median Decrease in SJ506/Sj-733 Ratio |
| This compound with Cobicistat | 3.9-fold | 2.6-fold | 4.6-fold |
Experimental Protocols
Phase 1a/b First-in-Human Trial Methodology
The initial clinical evaluation of this compound was a single-center, dose-escalation, first-in-human study (Phase 1a) followed by an induced blood-stage malaria study (Phase 1b).[1][5][9]
-
Study Population: Healthy men and women (of non-childbearing potential) aged 18-55 years.[5]
-
Drug Administration: this compound hydrochloride salt was formulated as a powder blend in capsules (75 mg or 300 mg) for oral administration.[5] Single ascending doses of 75, 150, 300, 600, 900, or 1200 mg were administered to participants in a fasted state, with one 600 mg cohort receiving the drug in a fed state.[5]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to measure the plasma concentrations of this compound and its major metabolite, SJ506.[6]
-
Analytical Method: Plasma concentrations of this compound and SJ506 were determined using a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method validated according to the U.S. Food and Drug Administration (FDA) guidance for industry.[6]
Pharmacoboost Study with Cobicistat
This study evaluated a multidose this compound regimen and a single-dose pharmacoboost approach with cobicistat in healthy volunteers.[6][7]
-
Study Design: The study included two multidose unboosted cohorts (300 mg and 600 mg this compound daily for 3 days) and three single-dose boosted cohorts (75 mg, 300 mg, or 600 mg this compound with 150 mg cobicistat).[7]
-
Pharmacokinetic Analysis: Blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72, and 168 hours post-dose to measure plasma concentrations of this compound and SJ506.[6] Nonlinear mixed-effects modeling was used to determine the population pharmacokinetics of this compound and SJ506.[6]
Visualizing the Mechanism and Experimental Approach
To better illustrate the processes involved, the following diagrams depict the proposed mechanism of action of this compound and the workflow of the pharmacoboost study.
Caption: Mechanism of action of this compound.
Caption: Workflow of the this compound pharmacoboost study.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 5. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
Benchmarking SJ-733: A Novel Antimalarial Candidate Against Standard-of-Care Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. SJ-733 is a promising clinical candidate that has demonstrated rapid and potent activity against multiple strains of the malaria parasite. This guide provides an objective comparison of this compound's performance against current standard-of-care antimalarial drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Mechanism of Action: A Differentiated Approach
This compound exhibits a novel mechanism of action, targeting the Plasmodium cation-transporting ATPase, ATP4 (PfATP4).[1][2][3] This enzyme is crucial for maintaining low intracellular sodium ion (Na+) concentrations within the parasite.[1][2] Inhibition of PfATP4 by this compound leads to a rapid and uncontrolled influx of Na+, disrupting the parasite's ion homeostasis.[1][2][4] This disruption triggers profound physiological changes in the infected red blood cell, including increased membrane rigidity and the externalization of phosphatidylserine, which are hallmarks of eryptosis (programmed erythrocyte death) or senescence.[1][2][3] This host-mediated clearance mechanism, prompted by the drug's effect on the parasite, results in the rapid removal of infected red blood cells from circulation.[3][4]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to standard-of-care antimalarial drugs.
Table 1: In Vitro Efficacy against P. falciparum
| Compound | Target | Mean IC50 / EC50 (nM) | Notes |
| This compound | PfATP4 | 10 - 60 | Potent against drug-resistant strains. |
| Artemether | Multiple | ~1.6 - 3.43 | Fast-acting component of ACTs.[5] |
| Lumefantrine | Heme detoxification | ~32 - 160 | Partner drug in ACTs.[6][7] |
| Chloroquine | Heme detoxification | Variable | High resistance in many regions. |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Route of Administration | ED90 (mg/kg) | Model Organism/Parasite |
| This compound (+)-enantiomer | Oral | 1.9 | NSG mice / P. falciparum |
| Artesunate | Intraperitoneal (ip) | < 1.0 | Mice / P. vinckei[8] |
| Artesunate | Oral | 1.8 | Mice / P. vinckei[8] |
| Chloroquine | Oral | 4.3 | NSG mice / P. falciparum |
| Pyrimethamine | Oral | 0.9 | NSG mice / P. falciparum |
Table 3: Clinical Performance Metrics (Parasite Clearance)
| Drug/Combination | Parasite Clearance Half-life (hours) | Study Population |
| This compound (150 mg) | 6.47 | Human Challenge Model |
| This compound (600 mg) | 3.56 | Human Challenge Model |
| Artemether-Lumefantrine (AL) | ~1.9 - 2.23 | Patients with uncomplicated malaria.[9][10][11] |
| Artesunate-Amodiaquine (AS+AQ) | ~2.36 | Patients with uncomplicated malaria.[9][10] |
| Artesunate + Sulfadoxine-Pyrimethamine (AS+SP) | ~1.7 | Patients with uncomplicated malaria.[11] |
Experimental Protocols
In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Peters' Test)
This standard model is used to evaluate the schizonticidal activity of a compound on an early-stage infection.[12][13]
Objective: To assess the ability of a test compound to suppress Plasmodium berghei parasitemia in mice.
Materials:
-
Plasmodium berghei (ANKA strain)
-
NMRI female mice (25 ± 2 g)[13]
-
Donor mouse with approximately 30% parasitemia
-
Physiological saline
-
Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Standard drug (e.g., Chloroquine)
Procedure:
-
Day 0: Infection and First Treatment
-
Prepare a suspension of parasitized erythrocytes from the donor mouse, diluted in physiological saline to a concentration of 1 x 10^8 parasitized red blood cells per ml.[13]
-
Inject 0.2 ml of this suspension (2 x 10^7 parasitized erythrocytes) intravenously or intraperitoneally into experimental groups of 5 mice.[13]
-
2-4 hours post-infection, administer the first dose of the test compound or standard drug to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).[13]
-
-
Days 1-3: Continued Treatment
-
Administer subsequent daily doses of the test compound or standard drug at 24, 48, and 72 hours post-infection.[13]
-
-
Day 4: Parasitemia Assessment
-
24 hours after the final treatment, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group and the vehicle control group.
-
Determine the percentage of suppression of parasitemia for each compound using the following formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100
-
The dose that causes a 50% or 90% reduction in parasitemia compared to the control group is determined as the ED50 or ED90, respectively.
-
Conclusion
This compound demonstrates a compelling profile as a novel antimalarial candidate. Its unique mechanism of action targeting PfATP4, potent in vitro activity against a range of parasite strains, and rapid in vivo parasite clearance comparable to the fastest-acting artemisinins position it as a valuable tool in the fight against malaria. The data presented in this guide underscore the potential of this compound as a component of future combination therapies, particularly in regions with emerging resistance to current standard-of-care treatments. Further clinical investigation is warranted to fully elucidate its therapeutic potential in diverse patient populations.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of artemether against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine–Pyrimethamine Versus Artemether–Lumefantrine in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mmv.org [mmv.org]
Correlating Sj-733 In Vitro IC50 Values with In Vivo Therapeutic Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial candidate Sj-733 with other alternatives, focusing on the correlation between its in vitro inhibitory concentrations and in vivo therapeutic efficacy. Experimental data and detailed methodologies are presented to support the findings.
Introduction
This compound is a novel antimalarial compound that targets the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3][4] Its unique mechanism of action, which involves the disruption of sodium ion homeostasis within the parasite, leads to rapid clearance of infected erythrocytes.[1][3][4] This guide delves into the quantitative data from in vitro and in vivo studies to provide a clear comparison of this compound's performance against established antimalarial agents.
In Vitro Activity of this compound
This compound demonstrates potent activity against a range of P. falciparum strains, including those resistant to currently available drugs. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range.
| Drug | P. falciparum Strain | IC50 (nM) | Resistance Profile |
| This compound | 3D7 | ~10-60 | Chloroquine-Sensitive |
| Dd2 | ~10-60 | Chloroquine-Resistant, Pyrimethamine-Resistant | |
| K1 | ~10-60 | Chloroquine-Resistant, Pyrimethamine-Resistant | |
| Artesunate | 3D7 | 6.8 | Chloroquine-Sensitive |
| Dd2 | 10.4 | Chloroquine-Resistant, Pyrimethamine-Resistant | |
| Chloroquine | 3D7 | 8.6 | Chloroquine-Sensitive |
| Dd2 | 90.2 | Chloroquine-Resistant, Pyrimethamine-Resistant | |
| K1 | 155 | Chloroquine-Resistant, Pyrimethamine-Resistant |
Table 1: Comparative In Vitro IC50 Values of Antimalarial Drugs. This table summarizes the in vitro potency of this compound, Artesunate, and Chloroquine against various strains of P. falciparum. Data is compiled from multiple sources to show activity against both drug-sensitive and drug-resistant parasite lines.
In Vivo Efficacy of this compound
In vivo studies in murine models of malaria are critical for evaluating the therapeutic potential of a drug candidate. The Peters' 4-day suppressive test is a standard method used to assess the in vivo activity of antimalarial compounds.
| Drug | Mouse Model | ED50 (mg/kg) | ED90 (mg/kg) |
| This compound | P. berghei | - | 1.9 (oral) |
| Artesunate | P. berghei | - | ~10 (oral) |
| Chloroquine | P. berghei | 1.5 - 1.8 | ~10 (oral) |
Table 2: Comparative In Vivo Efficacy of Antimalarial Drugs. This table presents the effective dose required to inhibit parasite growth by 50% (ED50) and 90% (ED90) in Plasmodium berghei-infected mice.
Mechanism of Action: From In Vitro Target to In Vivo Clearance
This compound's therapeutic effect is a direct consequence of its in vitro activity on PfATP4. Inhibition of this ion pump leads to a cascade of events culminating in the rapid clearance of infected red blood cells.
Figure 1: this compound Mechanism of Action. This diagram illustrates the signaling pathway from the inhibition of PfATP4 by this compound to the rapid clearance of the infected erythrocyte.
The in vitro inhibition of PfATP4 by this compound directly causes a rapid increase in the intracellular sodium concentration within the malaria parasite.[4][5] This ionic imbalance induces osmotic stress, leading to swelling of the parasite and the host red blood cell.[5] These cellular changes trigger a programmed cell death pathway in the erythrocyte known as eryptosis.[1][2][3] A key feature of eryptosis is the exposure of phosphatidylserine on the outer surface of the red blood cell membrane, which acts as a signal for recognition and rapid removal by phagocytic cells of the host's immune system.[1][3] This host-mediated clearance mechanism explains the potent in vivo efficacy of this compound, which is observed to be as fast as that of artesunate.[4]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Figure 2: In Vitro Assay Workflow. This diagram outlines the key steps of the SYBR Green I-based in vitro antiplasmodial activity assay.
In Vivo Antimalarial Efficacy Assay (Peters' 4-day Suppressive Test)
This test evaluates the ability of a compound to suppress the proliferation of malaria parasites in a murine model.[6][7]
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or by another relevant route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression. The ED50 and ED90 values are determined by analyzing the dose-response relationship.[7]
Figure 3: In Vivo Assay Workflow. This diagram shows the experimental workflow for the Peters' 4-day suppressive test.
Conclusion
The data presented in this guide demonstrate a strong correlation between the in vitro IC50 values of this compound and its in vivo therapeutic outcomes. Its potent in vitro activity against a wide range of P. falciparum strains, including multidrug-resistant isolates, translates into excellent in vivo efficacy in murine models of malaria. The unique mechanism of action, involving the induction of eryptosis in infected red blood cells, leads to rapid parasite clearance, a highly desirable characteristic for an antimalarial drug. These findings, supported by the detailed experimental protocols, position this compound as a promising candidate for further development in the fight against malaria.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
Assessment of Sj-733's activity against a panel of drug-resistant P. falciparum isolates
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel antimalarial candidate Sj-733's activity against a panel of drug-resistant Plasmodium falciparum isolates. This guide provides a detailed assessment of this compound's performance relative to standard antimalarial agents, supported by experimental data, to inform future research and development efforts in the fight against malaria.
Potent Activity of this compound Against Resistant Strains
This compound has demonstrated potent in vitro activity against a wide range of P. falciparum strains, including those resistant to currently available antimalarial drugs. Studies have reported that this compound exhibits a 50% effective concentration (EC50) in the range of 10–60 nM across all tested isolates, showcasing its potential as a powerful new tool against drug-resistant malaria.[1]
Table 1: Comparative In Vitro Activity (IC50, nM) of Antimalarials Against P. falciparum Strains
| Drug | 3D7 (Sensitive) | W2 (Chloroquine-Resistant) | Artemisinin-Resistant (K13R539T) |
| This compound * | 10 - 60 | 10 - 60 | 10 - 60 |
| Dihydroartemisinin | 2.79 | 2.86 | 4.57 |
| Piperaquine | 15.11 | 53.39 | 17.79 |
| Lumefantrine | 130.6 | 17.27 | 177.7 |
| Chloroquine | 13.59 | 224.4 | 137.2 |
| Mefloquine HCl | 32.64 | 8.21 | 74.14 |
| Quinine HCl | 47.55 | 244.2 | 454.3 |
*EC50 range for this compound is reported for all tested strains, including resistant ones, from a separate study.[1] Data for other drugs are IC50 values from a different study.
Mechanism of Action: Targeting PfATP4
This compound exerts its antimalarial effect through a novel mechanism of action, targeting the P. falciparum cation-transporting ATPase 4 (PfATP4). This protein is crucial for maintaining low intracellular sodium ion concentrations within the parasite. By inhibiting PfATP4, this compound disrupts ion homeostasis, leading to a rapid influx of sodium, which in turn causes osmotic stress and parasite death.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The in vitro activity of antimalarial compounds is primarily assessed through drug susceptibility assays. The following is a generalized protocol based on common methodologies such as the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.
In Vitro Drug Susceptibility Assay Workflow
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in a complete medium.
-
Drug Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the antimalarial drugs.
-
Incubation: Synchronized ring-stage parasites are added to the drug plate and incubated for 72 hours under controlled atmospheric conditions.
-
Growth Inhibition Measurement: Parasite growth is quantified using either a DNA-intercalating dye like SYBR Green I or by measuring the incorporation of radiolabeled hypoxanthine.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Figure 2. Experimental workflow for in vitro drug susceptibility testing.
Resistance Profile
While this compound is potent against strains resistant to other antimalarials, resistance to PfATP4 inhibitors can be selected for in vitro. Mutations in the pfatp4 gene have been shown to confer resistance to this compound. For example, specific amino acid substitutions such as L350H and P412T in PfATP4 can lead to a significant increase in the EC50 values for this compound.
Table 2: EC50 Values of this compound Against Susceptible and Resistant Mutant P. falciparum Strains
| Strain | Relevant Genotype | EC50 of this compound (nM) | Fold Resistance |
| ACP-B6 (Parental) | Wild-type pfatp4 | ~50 | - |
| ACP-B6-L350H | pfatp4 L350H mutation | >1000 | >20 |
| ACP-B6-P412T | pfatp4 P412T mutation | >1000 | >20 |
This guide highlights the significant potential of this compound as a next-generation antimalarial. Its novel mechanism of action and potent activity against a wide array of drug-resistant P. falciparum strains make it a promising candidate for further development. Continuous monitoring for the emergence of PfATP4 mutations will be crucial as this and other PfATP4 inhibitors advance through clinical trials.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Sj-733: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in the study of the antimalarial candidate Sj-733, adherence to strict safety and disposal protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and environmentally responsible management of this compound waste.
This compound is an experimental antimalarial compound that targets the Plasmodium falciparum ATP4 protein, a cation-transporting ATPase.[1][2] By inhibiting PfATP4, this compound disrupts sodium ion homeostasis within the parasite, leading to rapid changes in infected red blood cells and their subsequent clearance from the bloodstream.[1][2][3] Due to its chemical nature and biological activity, proper disposal is crucial to mitigate potential environmental and health risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be aware of its potential hazards. The compound is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations for hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide" or "this compound," and the primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Maintain all records of waste generation and disposal as required by your institution and regulatory agencies.
Experimental Protocol: In Vitro Growth Inhibition Assay
The following table summarizes a typical experimental protocol for assessing the efficacy of this compound against Plasmodium falciparum in vitro.
| Parameter | Description |
| Cell Line | Plasmodium falciparum (e.g., ACP-B6 strain) cultured in human erythrocytes. |
| Compound Preparation | This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in culture media to achieve the desired final concentrations. |
| Assay Conditions | Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia (e.g., 0.8%). The parasites are then exposed to varying concentrations of this compound. |
| Incubation | Plates are incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2). |
| Data Analysis | After incubation, parasite viability is assessed using methods such as flow cytometry with a DNA stain (e.g., YOYO-1). |
| Endpoint | The half-maximal effective concentration (EC50) is calculated from the dose-response curve to determine the potency of this compound. |
Visualizing the Disposal Workflow and Mechanism of Action
To facilitate a clear understanding of the necessary procedures and the compound's biological impact, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Signaling pathway of this compound's antimalarial activity.
References
- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
